molecular formula C10H15NO4 B15566147 N-(3-oxohexanoyl)-L-homoserine lactone

N-(3-oxohexanoyl)-L-homoserine lactone

Numéro de catalogue: B15566147
Poids moléculaire: 213.23 g/mol
Clé InChI: YRYOXRMDHALAFL-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-oxohexanoyl)-L-homoserine lactone is an N-acyl-L-homoserine lactone having 3-oxohexanoyl as the acyl substituent.
This compound has been reported in Azospirillum lipoferum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOXRMDHALAFL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(3-oxohexanoyl)-L-homoserine lactone discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of N-(3-oxohexanoyl)-L-homoserine lactone

Introduction: The Dawn of Bacterial Communication

The discovery of this compound (OHHL) marked a paradigm shift in microbiology, revealing that bacteria are not solitary organisms but can communicate and coordinate their behavior in a population-density-dependent manner. This process, initially termed "autoinduction" and now widely known as quorum sensing (QS), is mediated by small, diffusible signaling molecules. OHHL was the first such molecule to be structurally identified, establishing the foundation for the entire field of bacterial communication.[1][2][3] This guide provides a detailed technical overview of the seminal discoveries, the elucidation of the core signaling pathway, and the experimental methodologies that enabled these breakthroughs, tailored for researchers and professionals in drug development.

Historical Context: The Phenomenon of Autoinduction

In the early 1970s, studies on the marine bacterium Vibrio fischeri (then known as Photobacterium fischeri) revealed a curious phenomenon: the bacteria only produced light (bioluminescence) when they reached a high population density.[2][3] This observation, pioneered by Kenneth Nealson and J.W. Hastings, led to the hypothesis that the bacteria were releasing a substance into their environment that accumulated with increasing cell numbers.[1][3] Once a critical threshold concentration of this "autoinducer" was reached, it would trigger the expression of the genes for luciferase, the enzyme responsible for light production.[2][4] This density-dependent regulation was termed autoinduction.[3][5]

The Pivotal Discovery: Structural Elucidation of the Autoinducer

The chemical identity of the V. fischeri autoinducer remained unknown for over a decade. The breakthrough came in 1981 when Anatol Eberhard and his colleagues published the structural identification of the molecule.[4][6][7] Through a meticulous series of extraction and analytical procedures, they isolated the compound from the cell-free culture medium of V. fischeri strain MJ-1 and determined its structure to be this compound.[4][8]

Key Experimental Protocols for OHHL Identification

The methods employed by Eberhard et al. laid the groundwork for the isolation and characterization of numerous other acyl-homoserine lactones (AHLs).

Protocol 3.1.1: Autoinducer Extraction and Purification [4][8][9]

  • Bacterial Culturing: V. fischeri MJ-1 was grown in large volumes to generate sufficient quantities of the autoinducer in the supernatant.

  • Solvent Extraction: The cell-free culture medium was extracted with a nonpolar organic solvent, such as ethyl acetate (B1210297), to separate the autoinducer from the aqueous medium.

  • Solvent Evaporation: The ethyl acetate was evaporated, leaving a crude extract containing the autoinducer.

  • Silica (B1680970) Gel Chromatography: The crude extract was further purified using silica gel column chromatography to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): The final purification was achieved through a two-step HPLC process.[4][8]

    • Normal-Phase HPLC: Separated the active fractions from other components.

    • Reverse-Phase HPLC: Provided the final purification to yield a product estimated to be >99% pure.[4][8]

Protocol 3.1.2: Structural Analysis [4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of the purified molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H NMR spectroscopy was employed to determine the arrangement of atoms and the overall structure of the molecule, revealing the characteristic homoserine lactone ring and the 3-oxohexanoyl acyl side chain.

  • Infrared (IR) Spectroscopy: Provided information about the functional groups present in the molecule.

  • Chemical Synthesis: To confirm the proposed structure, the researchers chemically synthesized this compound. The synthetic compound was shown to possess the same biological activity as the natural autoinducer, confirming the structural assignment.[4]

Below is a graphical representation of the workflow that led to the identification of OHHL.

G cluster_culture Step 1: Production cluster_extraction Step 2: Extraction & Purification cluster_analysis Step 3: Structural Analysis culture Large-scale V. fischeri Culture supernatant Cell-free Supernatant (Contains Autoinducer) culture->supernatant Centrifugation extraction Ethyl Acetate Liquid-Liquid Extraction supernatant->extraction crude Crude Extract extraction->crude silica Silica Gel Chromatography crude->silica hplc Normal & Reverse-Phase HPLC silica->hplc pure >99% Pure Compound hplc->pure ms Mass Spectrometry (Molecular Weight) pure->ms nmr NMR Spectroscopy (Structure) pure->nmr ir IR Spectroscopy (Functional Groups) pure->ir id Structure Identified: This compound ms->id nmr->id ir->id

Caption: Experimental workflow for the isolation and identification of OHHL.

The LuxI/LuxR Signaling Pathway: The Core of OHHL Regulation

Following the identification of OHHL, genetic studies in V. fischeri elucidated the core components of the signaling pathway. Two key proteins, LuxI and LuxR, were identified as the master regulators of the system.[2][10][11]

  • LuxI: The autoinducer synthase. LuxI, a member of the LuxI-family of proteins, catalyzes the synthesis of OHHL. It uses S-adenosylmethionine (SAM) as the donor for the homoserine lactone moiety and 3-oxohexanoyl-acyl carrier protein (ACP) from the fatty acid biosynthesis pathway for the acyl side chain.[12][13]

  • LuxR: The intracellular receptor and transcriptional activator. LuxR is a cytoplasmic protein that, in the absence of OHHL, is largely unstable.[14] OHHL is freely diffusible across the bacterial cell membrane.[2][15] When the intracellular concentration of OHHL reaches a critical threshold, it binds to LuxR.[11][14] This binding stabilizes LuxR, promotes its dimerization, and enables the LuxR-OHHL complex to bind to a specific 20-bp DNA sequence known as the lux box, located in the promoter region of the lux operon (luxICDABEG).[14] This binding event activates the transcription of the lux genes, leading to the production of luciferase and light, as well as more LuxI, creating a positive feedback loop.[11][14]

References

The Core Function of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) in Bacterial Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 6, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), also known as 3-oxo-C6-HSL, is a primary signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria. As a member of the N-acyl homoserine lactone (AHL) class of autoinducers, OHHL enables bacteria to monitor their population density and collectively regulate gene expression. This coordination leads to the synchronized expression of various phenotypes, including bioluminescence, virulence factor production, biofilm formation, and antibiotic synthesis. The canonical mechanism, first elucidated in Vibrio fischeri, involves the LuxI synthase producing OHHL and the LuxR transcriptional regulator sensing its concentration. At a critical population density, the OHHL-LuxR complex activates target gene transcription, often in a positive feedback loop. Understanding the function, regulation, and detection of OHHL is critical for developing novel anti-virulence strategies that disrupt bacterial communication, a promising avenue for antimicrobial drug development.

Introduction to Quorum Sensing and OHHL

Quorum sensing (QS) is a sophisticated bacterial cell-to-cell communication process that relies on the production, release, and detection of small chemical signal molecules called autoinducers.[1] This system allows bacteria to coordinate their behavior in a population density-dependent manner.[2] N-acyl homoserine lactones (AHLs) are the most common class of autoinducers in Gram-negative bacteria.[1]

This compound (OHHL) was the first AHL to be identified and characterized. It was discovered as the "autoinducer" responsible for regulating bioluminescence in the marine bacterium Vibrio fischeri. Since this discovery, OHHL and its cognate regulatory systems have been identified in a wide range of bacteria, where they control diverse physiological processes crucial for survival, symbiosis, and pathogenicity.[3][4]

The Canonical OHHL Signaling Pathway: The Vibrio fischeri LuxI/LuxR Circuit

The LuxI/LuxR system in Vibrio fischeri is the archetypal model for OHHL-mediated quorum sensing.[5][3] The system is primarily controlled by two proteins: LuxI, the autoinducer synthase, and LuxR, the cytoplasmic receptor and transcriptional regulator.[3][6]

  • Synthesis of OHHL: The LuxI protein synthesizes OHHL by catalyzing the acylation of S-adenosylmethionine (SAM) with an acyl group derived from an acylated acyl carrier protein (ACP), typically from the fatty acid biosynthesis pathway.[2][7]

  • Signal Accumulation and Detection: At low cell density, basal levels of LuxI produce OHHL, which diffuses freely across the cell membrane into the environment.[1][5] As the bacterial population grows, the extracellular concentration of OHHL increases. Once a threshold concentration is reached, the concentration gradient reverses, and OHHL diffuses back into the cells.[1][8]

  • Transcriptional Activation: Inside the cytoplasm, OHHL binds to the LuxR protein. This binding induces a conformational change in LuxR, promoting its dimerization and enabling it to bind to a specific 20-bp DNA sequence known as the lux box, located in the promoter region of the luxICDABEG operon.[6][9]

  • Gene Expression and Positive Feedback: The LuxR-OHHL complex acts as a transcriptional activator, recruiting RNA polymerase to initiate the transcription of the lux operon.[9] This leads to the production of luciferase (encoded by luxAB) and enzymes for the luciferin (B1168401) substrate (encoded by luxCDE), resulting in bioluminescence.[6][10] Crucially, the operon also includes luxI, creating a powerful positive feedback loop that rapidly increases OHHL synthesis and synchronizes light production across the population.[10][11]

OHHL_Signaling_Pathway cluster_low Low Cell Density cluster_high High Cell Density (Quorum) Low_Density Basal LuxI Expression OHHL_out OHHL Low_Density->OHHL_out Synthesis Environment Extracellular Environment OHHL_out->Environment Diffusion Out OHHL_in OHHL Environment->OHHL_in Diffusion In LuxI LuxI Synthase LuxI->OHHL_in Synthesis Complex OHHL-LuxR Complex OHHL_in->Complex Binds LuxR LuxR Receptor LuxR->Complex lux_operon luxICDABEG Complex->lux_operon Activates Transcription lux_operon->LuxI Translation (Positive Feedback) Phenotype Bioluminescence & Virulence Factors lux_operon->Phenotype Expression

Caption: The canonical LuxI/LuxR quorum sensing circuit mediated by OHHL.

Functions of OHHL Across Diverse Bacterial Species

While first described in V. fischeri, OHHL-based signaling is used by many Gram-negative bacteria to regulate a variety of important functions, particularly those related to host-microbe interactions.

  • Pectobacterium & Erwinia species: In these significant plant pathogens, OHHL is a key regulator of virulence.[4] It controls the production of plant cell wall-degrading exoenzymes (e.g., pectinases, cellulases) and the synthesis of carbapenem (B1253116) antibiotics.[4][12] This ensures that the attack on the host plant is only launched when the bacterial population is sufficient to overcome plant defenses. The transcriptional regulator in this system is often a homolog of LuxR, such as CarR or ExpR.[3][12]

  • Pseudomonas aeruginosa: This opportunistic human pathogen utilizes a complex, hierarchical QS system with multiple AHLs. While N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) and N-butanoyl-L-homoserine lactone (BHL) are the primary signals, OHHL is also produced as a minor signal molecule.[13][14] The QS network in P. aeruginosa controls the expression of hundreds of genes, including those for virulence factors and biofilm formation, making it a critical component of its pathogenicity.[5][13]

  • Yersinia species: OHHL is used by pathogens like Yersinia enterocolitica to regulate virulence factor pathways, coordinating infection processes.[12]

  • Vibrio salmonicida: This fish pathogen produces both OHHL and N-hexanoyl homoserine lactone (HHL) as part of its QS signaling repertoire.[15]

Quantitative Data on OHHL Activity

Quantitative analysis is essential for understanding the precise molecular interactions and physiological impacts of OHHL. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities and Effective Concentrations of OHHL

Parameter Value Target/System Organism Reference
Binding Affinity (Kd) 1.8 μM CarR (LuxR-type receptor) Pectobacterium species [12]
Effective Concentration 25 μM Enhanced resistance of CarR to protease Pectobacterium species [12]
Effective Concentration 73.3 μM Induced high molecular weight complex with DNA Pectobacterium species [12]

| Effective Concentration | 5 μM | Complementation of QS-regulated genes in an expI mutant | Pectobacterium atrosepticum |[16] |

Table 2: Bioactivity of OHHL on Eukaryotic Cells

Parameter Value Target/System Cell Type Reference
50% Inhibitory Conc. (IC₅₀) 0.4 pM Inhibition of ATP/UTP-induced secretion via P2Y₂/P2Y₄ receptors Human Cystic Fibrosis Tracheal Gland Cells [14]

| Immunomodulatory Activity | None Observed | Lymphocyte proliferation, TNF-α & IL-12 production | Murine and human leukocytes |[13][17][18] |

Note: While OHHL itself did not show immunomodulatory effects in one study, other longer-chain AHLs like OdDHL did, indicating that host cell responses can be highly specific to the AHL structure.[13][17][18]

Experimental Protocols for the Study of OHHL

Investigating OHHL function requires reliable methods for its detection, quantification, and the analysis of its regulatory effects.

Protocol 1: Detection of OHHL by Thin-Layer Chromatography (TLC) with Biosensor Overlay

This method provides a semi-quantitative and specific way to detect AHLs from bacterial extracts.

  • Culture and Extraction: Grow the bacterial strain of interest in liquid culture until the stationary phase. Centrifuge to pellet cells and collect the supernatant. Extract the cell-free supernatant twice with an equal volume of acidified ethyl acetate. Pool the organic layers and evaporate to dryness. Resuspend the dried extract in a small, known volume of ethyl acetate.

  • Chromatography: Spot the concentrated extract onto a C18 reversed-phase TLC plate alongside a synthetic OHHL standard. Develop the plate in a chromatography tank using an appropriate mobile phase (e.g., 60% v/v methanol (B129727) in water).

  • Biosensor Overlay: Once the mobile phase has reached the top, remove and air-dry the plate completely. Overlay the TLC plate with a thin layer of soft agar (B569324) (e.g., 0.7% agar) seeded with a suitable AHL biosensor strain, such as Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4(pZLR4).[15]

  • Incubation and Visualization: Incubate the plate overnight at the optimal growth temperature for the biosensor (e.g., 30°C). The presence of OHHL will induce a visible response in the biosensor (e.g., a purple spot for C. violaceum or a blue spot with X-Gal for A. tumefaciens) at an Rf value corresponding to the standard.

Protocol 2: Quantification of OHHL using a Whole-Cell Bioreporter

This is a highly sensitive method for quantifying OHHL concentrations in culture supernatants.

  • Bioreporter Strain: Utilize an E. coli strain engineered to express a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence) under the control of the V. fischeri luxI promoter, and constitutively expressing luxR.[11]

  • Standard Curve Preparation: Prepare a dilution series of synthetic OHHL in sterile culture medium (e.g., LB broth) to create a standard curve ranging from pM to µM concentrations.

  • Assay Procedure: Grow the bioreporter strain to the mid-logarithmic phase and dilute it. In a 96-well microplate, add the diluted bioreporter culture to wells containing either the OHHL standards or the cell-free bacterial supernatant samples to be tested.

  • Incubation and Measurement: Incubate the plate with shaking at 30°C for a defined period (e.g., 3-5 hours). Measure the reporter signal (luminescence or fluorescence) using a plate reader.

  • Quantification: Subtract the background signal from a negative control (no OHHL). Plot the signal intensity versus concentration for the standards to generate a standard curve. Calculate the OHHL concentration in the unknown samples by interpolating their signal on the standard curve. To account for inhibitory or enhancing effects of the supernatant matrix, a standard additions method is recommended.[11]

Protocol 3: Analysis of OHHL-Regulated Gene Expression by RT-qPCR

This protocol determines how OHHL affects the transcription of specific target genes.

  • Bacterial Strains and Culture Conditions: Use a wild-type strain and an isogenic luxI (or equivalent synthase) mutant, which cannot produce OHHL. Grow cultures of the mutant strain in minimal medium supplemented with either a solvent control (e.g., DMSO) or a specific concentration of synthetic OHHL (e.g., 5 µM).[16] Grow the wild-type strain under the same conditions as a positive control.

  • RNA Extraction: Harvest bacteria during the late-logarithmic or early-stationary phase by centrifugation. Immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect) and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Quantify the RNA and assess its integrity. Synthesize first-strand complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and random primers.

  • Quantitative PCR (qPCR): Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific to the target gene(s) of interest. Include primers for a stably expressed housekeeping gene (e.g., rpoD) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method. Compare the normalized expression levels of the target genes in the OHHL-treated mutant to the solvent-treated mutant to determine the regulatory effect of OHHL.

Experimental_Workflow cluster_culture 1. Bacterial Culture cluster_sample 2. Sample Processing cluster_analysis 3. Parallel Analyses Culture Grow Wild-Type & Synthase Mutant (luxI⁻) Treatment Treat luxI⁻ with OHHL vs. Control Culture->Treatment Harvest Harvest Cells & Supernatant Treatment->Harvest Supernatant Supernatant Harvest->Supernatant Cells Cell Pellet Harvest->Cells AHL_Detect AHL Detection & Quantification (TLC, Bioreporter) Supernatant->AHL_Detect RNA_Extract Total RNA Extraction Cells->RNA_Extract Data_Int 4. Data Integration & Conclusion AHL_Detect->Data_Int RT_qPCR cDNA Synthesis & RT-qPCR RNA_Extract->RT_qPCR Gene_Exp Relative Gene Expression Analysis RT_qPCR->Gene_Exp Gene_Exp->Data_Int

Caption: A generalized workflow for investigating OHHL function and regulation.

References

N-(3-oxohexanoyl)-L-homoserine lactone: A Technical Guide to its Role as a Quorum Sensing Molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a pivotal signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and bioluminescence. First identified in the marine bacterium Vibrio fischeri, OHHL is a member of the N-acyl-homoserine lactone (AHL) family of autoinducers. Its foundational role in the LuxI/LuxR quorum sensing circuit has made it a subject of intense research, not only for understanding bacterial communication but also as a potential target for novel antimicrobial therapies. This technical guide provides a comprehensive overview of OHHL, from its core signaling pathways to detailed experimental protocols and quantitative data, aimed at facilitating further research and drug development in this critical field.

Core Signaling Pathway: The LuxI/LuxR System

The canonical signaling pathway involving OHHL is the LuxI/LuxR system, first characterized in Vibrio fischeri. This system is a cornerstone of quorum sensing in many Gram-negative bacteria.

Mechanism of Action:

  • Synthesis: The LuxI protein, an AHL synthase, catalyzes the synthesis of OHHL from S-adenosylmethionine (SAM) and a 3-oxohexanoyl-acyl carrier protein (ACP) substrate from the fatty acid biosynthetic pathway.[1]

  • Diffusion and Accumulation: As a small, diffusible molecule, OHHL moves freely across the bacterial cell membrane. At low cell densities, it dissipates into the surrounding environment. As the bacterial population increases, the concentration of OHHL rises both inside and outside the cells.

  • Receptor Binding and Activation: Once a threshold concentration is reached, OHHL binds to the cytoplasmic receptor protein, LuxR. This binding induces a conformational change in LuxR, causing it to dimerize and stabilizing it.

  • Transcriptional Regulation: The activated LuxR-OHHL complex then binds to specific DNA sequences known as lux boxes, located in the promoter regions of target genes. This binding typically enhances the recruitment of RNA polymerase, leading to the transcriptional activation of these genes.

  • Positive Feedback Loop: A key feature of the LuxI/LuxR system is a positive feedback loop. The LuxR-OHHL complex often activates the transcription of the luxI gene itself, leading to a rapid increase in OHHL synthesis and a synchronized response across the bacterial population.

LuxI_LuxR_Signaling_Pathway cluster_environment Extracellular Environment OHHL_out OHHL OHHL_in OHHL OHHL_in->OHHL_out Diffusion Phenotypes Coordinated Behaviors LuxI LuxI LuxR_inactive LuxR_inactive LuxR_active LuxR_active RNA_Polymerase RNA_Polymerase lux_operon lux_operon target_genes target_genes

Quantitative Data

The following tables summarize key quantitative data related to the interaction of OHHL with its receptors and its effect on gene expression.

ParameterValueOrganism/SystemReference
Binding Affinity (Kd)
LuxR - OHHL~100 nMVibrio fischeri[2]
CarR - OHHL1.8 µMErwinia carotovora[3]
Effective Concentration
Induction of BioluminescenceNanomolar rangeVibrio fischeri
Induction of Carbapenem Production~0.5 µg/mL (~2.3 µM)Erwinia carotovora[4]
Induction of Violacein (B1683560) Production5 µM (for CV026 bioassay)Chromobacterium violaceum CV026[5]
Gene Expression Regulation
luxI (in lux operon)Upregulated (Positive Feedback)Vibrio fischeri
qsrP, acfA, ribBUpregulatedVibrio fischeri[6]
Virulence-associated genesUpregulatedPseudomonas syringae[7]
Motility-associated genesDownregulatedPseudomonas syringae
Heme uptake gene clusterUpregulatedVibrio fischeri[8]

Note: The effective concentrations and gene expression changes can vary significantly depending on the specific bacterial strain, growth conditions, and experimental setup.

Experimental Protocols

Detailed methodologies for key experiments involving OHHL are provided below.

Chemical Synthesis of this compound

This protocol describes a common method for the chemical synthesis of OHHL.

Materials:

  • L-homoserine lactone hydrobromide

  • 3-Oxohexanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 3-oxohexanoic acid (1 equivalent) and L-homoserine lactone hydrobromide (1 equivalent) in anhydrous DCM at 0°C, add DMAP (0.1 equivalents).

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

  • Confirm the identity and purity of the final product using NMR and mass spectrometry.

Synthesis_Workflow start Start Materials: 3-Oxohexanoic acid L-Homoserine lactone HBr coupling Amide Coupling (DCC, DMAP in DCM) start->coupling reaction Reaction at RT (12-18h) coupling->reaction workup Workup: Filtration Washing Drying reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: N-(3-oxohexanoyl)-L- homoserine lactone purification->product

Chromobacterium violaceum CV026 Bioassay for OHHL Detection

This bioassay is a widely used method for the detection of short-chain AHLs, including OHHL. The C. violaceum CV026 strain is a mutant that cannot synthesize its own AHLs but produces the purple pigment violacein in the presence of exogenous short-chain AHLs.[9][10]

Materials:

Procedure:

  • Prepare CV026 Culture: Inoculate C. violaceum CV026 into LB broth and incubate overnight at 28-30°C with shaking.

  • Prepare Agar Plates: Prepare LB agar plates. For a semi-quantitative assay, inoculate the molten LB agar (cooled to ~45-50°C) with the overnight culture of CV026 before pouring the plates. Alternatively, spread a lawn of the overnight culture onto the surface of pre-poured plates.

  • Prepare Samples and Standards: Prepare a stock solution of synthetic OHHL in ethanol or acetonitrile. Create a series of dilutions to be used as standards. Prepare extracts of bacterial cultures or other samples to be tested.

  • Apply Samples: Aseptically place sterile paper discs onto the surface of the agar. Pipette a small volume (e.g., 5-10 µL) of each standard and sample onto the discs.

  • Incubation: Incubate the plates at 28-30°C for 24-48 hours.

  • Observation: A purple halo around a disc indicates the presence of an AHL that can induce violacein production. The diameter of the halo can be used for semi-quantification by comparing it to the halos produced by the standards.

Quantification of OHHL by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for the quantification of OHHL.[2][11][12]

Materials:

  • Bacterial culture supernatant or sample extract

  • OHHL standard

  • Acetonitrile (HPLC grade)

  • Formic acid or acetic acid

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column

  • HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution MS)

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Extract the supernatant twice with an equal volume of acidified ethyl acetate.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 50% acetonitrile in water).

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage of B (e.g., 90-95%) over several minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column. The exact gradient will need to be optimized for the specific column and system.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: For a triple quadrupole mass spectrometer, use Multiple Reaction Monitoring (MRM). The precursor ion for OHHL is [M+H]⁺ (m/z 214.1). A common product ion for fragmentation is m/z 102.1.

    • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument and compound.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the OHHL standard.

    • Plot the peak area of the OHHL MRM transition against the concentration.

    • Determine the concentration of OHHL in the samples by interpolating their peak areas from the standard curve.

Role in Drug Development

The central role of OHHL and the LuxI/LuxR system in controlling virulence and other pathogenic behaviors in a variety of bacteria makes it an attractive target for the development of novel anti-infective agents. Targeting quorum sensing offers an alternative to traditional antibiotics, with the potential to reduce the selective pressure for resistance development.

Strategies for Targeting the OHHL Signaling Pathway:

  • Inhibition of OHHL Synthesis: Developing compounds that inhibit the LuxI synthase would prevent the production of the signaling molecule.

  • Antagonism of the LuxR Receptor: Small molecules that bind to the LuxR receptor but do not activate it can act as competitive inhibitors, blocking the binding of OHHL and preventing the activation of target genes.

  • Quorum Quenching: This involves the enzymatic degradation of OHHL. Enzymes such as AHL lactonases and acylases can break down the signaling molecule, thus disrupting the communication pathway.

Drug_Development_Logic OHHL_System OHHL-mediated Quorum Sensing Virulence Virulence & Biofilm Formation OHHL_System->Virulence Controls Outcome Disruption of Quorum Sensing Infection Bacterial Infection Virulence->Infection Contributes to Target1 Target: LuxI Synthase Target1->OHHL_System Inhibits Target2 Target: LuxR Receptor Target2->OHHL_System Inhibits Target3 Target: OHHL Molecule Target3->OHHL_System Inhibits Strategy1 Inhibition of Synthesis Strategy1->Target1 Strategy2 Receptor Antagonism Strategy2->Target2 Strategy3 Quorum Quenching (Enzymatic Degradation) Strategy3->Target3 Therapeutic_Goal Attenuation of Pathogenicity (Anti-virulence Therapy) Outcome->Therapeutic_Goal Achieves

Conclusion

This compound remains a cornerstone molecule in the field of bacterial communication. A thorough understanding of its synthesis, signaling pathway, and the downstream effects it elicits is crucial for both fundamental microbiology research and the development of innovative strategies to combat bacterial infections. The data and protocols presented in this guide are intended to serve as a valuable resource for professionals working to unravel the complexities of quorum sensing and leverage this knowledge for therapeutic benefit. As research continues, the intricate regulatory networks governed by OHHL and other AHLs will undoubtedly reveal further opportunities for intervention and control of bacterial behavior.

References

An In-depth Technical Guide to the Biosynthesis of N-(3-oxohexanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key signaling molecule in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This autoinducer molecule plays a critical role in regulating various physiological processes in Gram-negative bacteria, including biofilm formation, virulence factor production, and bioluminescence. A thorough understanding of its biosynthetic pathway is crucial for the development of novel antimicrobial strategies that target and disrupt quorum sensing, a field of significant interest for combating antibiotic resistance. This technical guide provides a comprehensive overview of the 3-oxo-C6-HSL biosynthesis pathway, including detailed enzymatic reactions, quantitative data, experimental protocols, and a visualization of the signaling pathway.

The Core Biosynthesis Pathway

The synthesis of 3-oxo-C6-HSL is primarily catalyzed by enzymes belonging to the LuxI family of N-acyl-homoserine lactone (AHL) synthases.[1][2] The archetypal enzyme is LuxI from the marine bacterium Vibrio fischeri, which is responsible for the production of 3-oxo-C6-HSL that regulates bioluminescence.[3][4] Another well-studied homolog is CarI from Erwinia carotovora, which controls the production of carbapenem (B1253116) antibiotics. The biosynthesis is a two-substrate reaction involving S-adenosyl-L-methionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxohexanoyl-ACP.[1][5]

The enzymatic reaction proceeds in two main steps:

  • Acylation of SAM: The LuxI synthase facilitates the formation of an amide bond between the 3-oxohexanoyl group from 3-oxohexanoyl-ACP and the α-amino group of SAM.[5]

  • Lactonization: This is followed by an intramolecular cyclization, where the methionine moiety of the acylated SAM is converted into the homoserine lactone ring. This step releases the final product, 3-oxo-C6-HSL, and 5'-methylthioadenosine (MTA) as a byproduct.[5]

Quantitative Data

The enzymatic efficiency of AHL synthases is a critical factor in the rate of 3-oxo-C6-HSL production. While extensive kinetic data for a wide range of LuxI homologs is still an active area of research, the following table summarizes available kinetic parameters for representative AHL synthases. It is important to note that kinetic parameters can vary depending on the specific enzyme, experimental conditions, and the nature of the acyl-ACP substrate.

EnzymeOrganismSubstratesKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
LuxI (MBP-fusion)Vibrio fischeriHexanoyl-ACP, SAM~1.0 (for Hexanoyl-ACP)~1.0~1.7 x 104[2]
RhlIPseudomonas aeruginosaButyryl-ACP, SAM2.5 (for Butyryl-ACP), 10 (for SAM)0.138.7 x 102[6]

Note: The data for LuxI is based on the use of hexanoyl-ACP, a close analog to the natural substrate. Kinetic data for the specific 3-oxohexanoyl-ACP is limited in tabular format in the reviewed literature. The turnover rate for LuxI was reported to be approximately one molecule per minute.[2]

Experimental Protocols

In Vitro Synthesis and Purification of a His-tagged 3-oxo-C6-HSL Synthase (e.g., LuxI)

This protocol describes the expression and purification of a recombinant, N-terminally His-tagged LuxI-type synthase in E. coli.

A. Gene Cloning and Expression Vector Construction:

  • Amplify the luxI gene from the genomic DNA of the source organism (e.g., Vibrio fischeri) using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

  • Ligate the digested luxI gene into the expression vector to create a construct encoding an N-terminal 6xHis-tagged LuxI protein.

  • Transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).

B. Protein Expression and Cell Lysis:

  • Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

C. Affinity Chromatography Purification:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged LuxI protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Collect the eluted fractions and analyze them by SDS-PAGE to assess purity.

  • Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Store the purified enzyme at -80°C.

In Vitro AHL Synthase Assay

This protocol provides a method to measure the enzymatic activity of a purified LuxI-type synthase. This assay often utilizes a coupled reaction to detect a byproduct of the reaction.

A. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.3).

  • Prepare stock solutions of the substrates: S-adenosylmethionine (SAM) and the acyl-CoA or acyl-ACP (e.g., hexanoyl-CoA as a substrate for many LuxI homologs).

  • Prepare a stock solution of a colorimetric reagent such as 2,6-Dichlorophenolindophenol (DPIP) which gets reduced by the released Coenzyme A (HS-CoA), leading to a measurable change in absorbance.[7]

B. Enzymatic Reaction and Measurement:

  • In a 96-well microplate, add the reaction buffer, SAM, and the acyl-CoA substrate.

  • Add the DPIP solution to the wells.

  • Initiate the reaction by adding the purified AHL synthase to the wells.

  • Immediately measure the absorbance at 600 nm at regular intervals using a microplate reader.

  • The rate of decrease in absorbance at 600 nm is proportional to the rate of HS-CoA production and thus the AHL synthase activity.[7]

  • To determine kinetic parameters, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.

Quantification of 3-oxo-C6-HSL using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the extraction and quantification of 3-oxo-C6-HSL from bacterial culture supernatants.

A. Sample Preparation and Extraction:

  • Grow the bacterial culture of interest under conditions that promote AHL production.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Acidify the supernatant with an acid like formic acid to a final concentration of 0.1%.

  • Extract the AHLs from the acidified supernatant using an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction two to three times.

  • Pool the organic phases and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in a small volume of methanol (B129727) or acetonitrile (B52724) for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

  • Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the extracted AHLs on a C18 reverse-phase column using a gradient of water and acetonitrile, both typically containing 0.1% formic acid.

  • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

  • For quantification, use multiple reaction monitoring (MRM) mode. The precursor ion for 3-oxo-C6-HSL is [M+H]+ at m/z 214.1. A characteristic product ion resulting from the fragmentation of the precursor is the lactone ring fragment at m/z 102.1.

  • Create a standard curve using known concentrations of synthetic 3-oxo-C6-HSL to quantify the amount of the molecule in the bacterial samples.

Signaling Pathway and Experimental Workflow Diagrams

Biosynthesis_Pathway cluster_regulation Regulatory Feedback Loop SAM S-Adenosyl-L-methionine (SAM) LuxI LuxI/CarI Synthase SAM->LuxI Acyl_ACP 3-Oxohexanoyl-ACP Acyl_ACP->LuxI Acyl_SAM Acyl-SAM Intermediate LuxI->Acyl_SAM Acylation ACP Acyl Carrier Protein (ACP) LuxI->ACP HSL This compound (3-oxo-C6-HSL) Acyl_SAM->HSL Lactonization MTA 5'-Methylthioadenosine (MTA) Acyl_SAM->MTA LuxR LuxR Protein HSL->LuxR Binds to LuxR_HSL LuxR-AHL Complex LuxR->LuxR_HSL luxI_gene luxI gene LuxR_HSL->luxI_gene Activates transcription luxI_gene->LuxI Translation

Caption: Biosynthesis and regulatory pathway of 3-oxo-C6-HSL.

Experimental_Workflow start Start: Bacterial Culture centrifugation Centrifugation start->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitute in Methanol evaporation->reconstitution lc_ms LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms quantification Quantification (Standard Curve) lc_ms->quantification end End: 3-oxo-C6-HSL Concentration quantification->end

References

A Technical Guide to the Regulation of Biofilm Formation by 3-oxo-C6-HSL

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and host immune responses. The formation and maturation of these complex communities are often regulated by cell-to-cell communication systems known as quorum sensing (QS). This technical guide provides an in-depth examination of the role of a specific QS signal molecule, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), in the regulation of biofilm formation. We will explore the core signaling pathways, present quantitative data on its effects, detail key experimental protocols for its study, and discuss the implications for developing anti-biofilm strategies.

The Core Signaling Pathway: The LuxI/R System in Vibrio fischeri

The canonical signaling pathway for 3-oxo-C6-HSL is the LuxI/LuxR system, first characterized in the marine bacterium Vibrio fischeri. This system is a model for understanding how Gram-negative bacteria regulate gene expression in a cell-density-dependent manner.

Mechanism of Action: The synthase protein, LuxI, is responsible for producing the autoinducer molecule 3-oxo-C6-HSL[1]. This small molecule can freely diffuse across the bacterial cell membrane[2]. As the bacterial population density increases, the extracellular concentration of 3-oxo-C6-HSL rises. Upon reaching a critical threshold, it diffuses back into the cells and binds to its cognate intracellular receptor and transcriptional regulator, LuxR[1]. This binding event induces a conformational change in LuxR, leading to its activation. The activated LuxR:3-oxo-C6-HSL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes. A primary target is the luxICDABEG operon, which encodes for both the LuxI synthase and the components of the luciferase enzyme responsible for bioluminescence[1]. This creates a positive feedback loop, rapidly amplifying the QS signal. Beyond bioluminescence, this system regulates a host of other processes, including biofilm formation.

Caption: The LuxI/R quorum sensing circuit regulating gene expression.

Quantitative Data on AHL Regulation of Biofilm Formation

While 3-oxo-C6-HSL is the classic autoinducer for V. fischeri, other bacteria can respond to it and related N-acyl-homoserine lactones (AHLs). The effect of AHLs on biofilm formation is often concentration-dependent. The table below summarizes quantitative findings from various studies.

OrganismAHL MoleculeConcentration(s)Observed Effect on BiofilmCitation(s)
Pseudomonas aeruginosaN-hexanoyl-L-homoserine lactone (C6-HSL)Not specified2.47-fold enhancement of biofilm formation.[3]
Pseudomonas aeruginosaN-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)> 10⁻⁷ g/LIncreased growth rate of cells within the biofilm.[4]
Vibrio alginolyticusN-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL)10 µM and 20 µMInduced or enhanced biofilm formation and altered its structure.[5]
Vibrio alginolyticusN-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL)40 µM and 100 µMInhibited or did not significantly improve biofilm formation.[5]
P. aeruginosa (QS mutant)N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Not specifiedAddition of exogenous autoinducer partially restored biofilm formation, which was reduced by >50% with an inhibitor.[6]

Key Experimental Protocols and Workflow

Studying the influence of 3-oxo-C6-HSL on biofilm formation requires a combination of robust, reproducible assays. Below are detailed methodologies for essential experiments.

G cluster_prep A. Sample Preparation cluster_analysis B. Biofilm Analysis cluster_quant Workflow 1: Quantification cluster_visual Workflow 2: Visualization cluster_gene Workflow 3: Gene Expression start Bacterial Culture (e.g., P. aeruginosa, Vibrio sp.) treat Inoculate into multi-well plate or flow cell start->treat group Divide into Groups: 1. Control (No AHL) 2. Experimental (+ 3-oxo-C6-HSL) treat->group incubate Incubate (e.g., 24-72h) to allow biofilm formation group->incubate quant Quantification (Crystal Violet Assay) incubate->quant visual Visualization (Microscopy) incubate->visual gene Gene Expression (RT-qPCR) incubate->gene q1 Wash plates to remove planktonic cells quant->q1 v1 Stain biofilm (e.g., Live/Dead Stains) visual->v1 g1 Harvest cells from biofilm gene->g1 q2 Stain with 0.1% Crystal Violet q1->q2 q3 Wash to remove excess stain q2->q3 q4 Solubilize bound stain (e.g., with ethanol) q3->q4 q5 Measure Absorbance (OD570) with plate reader q4->q5 v2 Image with CLSM or SEM v1->v2 v3 Analyze 3D structure, thickness, biovolume v2->v3 g2 Extract total RNA g1->g2 g3 Synthesize cDNA g2->g3 g4 Perform RT-qPCR with gene-specific primers g3->g4 g5 Analyze fold-change in expression g4->g5 G cluster_stages Stages of Biofilm Development S1 1. Initial, Reversible Attachment S2 2. Irreversible Attachment S1->S2 S3 3. Maturation I (Microcolony Formation) S2->S3 S4 4. Maturation II (EPS Production) S3->S4 QS Quorum Sensing Signal (3-oxo-C6-HSL) Reaches Threshold S3->QS Cell Density Increases S5 5. Dispersion S4->S5 QS->S4 Upregulates EPS Genes

References

An In-depth Technical Guide to the N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) Signaling Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. The N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) signaling system, first identified in the marine bacterium Vibrio fischeri, is a canonical example of QS in Gram-negative bacteria. This system is orchestrated by the LuxI synthase, which produces OHHL, and the LuxR transcriptional regulator, which detects OHHL and modulates gene expression. The LuxI/LuxR circuit in V. fischeri is a paradigm for understanding bacterial communication and has significant implications for drug development, particularly in the context of anti-virulence therapies. This technical guide provides a comprehensive overview of the OHHL signaling mechanism, including its core components, regulatory pathways, quantitative data on molecular interactions, and detailed protocols for key experimental assays.

The Core Signaling Pathway

The OHHL signaling pathway is a well-characterized regulatory circuit. At low cell densities, the basal level of OHHL produced by LuxI diffuses out of the cell. As the bacterial population grows, the extracellular concentration of OHHL increases. Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to the LuxR protein.[1][2][3] This binding event induces a conformational change in LuxR, promoting its dimerization and increasing its affinity for a specific DNA sequence known as the lux box. The LuxR-OHHL complex then binds to the lux box located in the promoter region of the luxICDABEG operon, activating its transcription.[1][3] This operon encodes the components necessary for bioluminescence, as well as LuxI itself, creating a positive feedback loop that rapidly amplifies the QS signal.[3]

OHHL_Signaling_Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Space LuxI LuxI (Synthase) OHHL_intra OHHL LuxI->OHHL_intra Synthesizes LuxR_inactive LuxR (Inactive Monomer) LuxR_active LuxR-OHHL (Active Dimer) LuxR_inactive->LuxR_active Dimerization & Activation promoter lux box LuxR_active->promoter Binds to lux_operon luxICDABEG Operon lux_operon->LuxI Translates to Luciferase Luciferase lux_operon->Luciferase Translates to promoter->lux_operon Activates Transcription OHHL_intra->LuxR_inactive Binds to OHHL_extra OHHL OHHL_intra->OHHL_extra

Figure 1: The OHHL Signaling Pathway in Vibrio fischeri.

Quantitative Data

The interactions within the OHHL signaling pathway have been quantitatively characterized, providing valuable parameters for modeling and for the design of targeted inhibitors.

Table 1: Binding Affinities of LuxR
Interacting MoleculeBinding SiteDissociation Constant (Kd)OrganismReference
This compound (OHHL)LuxR Protein~100 nMVibrio fischeri[4]
luxI promoter DNALuxR-OHHL ComplexNot explicitly stated, but high affinityVibrio fischeri[1]
qsrP promoter DNALuxR-OHHL ComplexHigher than luxI promoterVibrio fischeri[1]
acfA promoter DNALuxR-OHHL ComplexLower than luxI promoterVibrio fischeri[1]
ribB promoter DNALuxR-OHHL ComplexLower than luxI promoterVibrio fischeri[1]
Table 2: Kinetic Parameters of Acyl-Homoserine Lactone (AHL) Synthases
EnzymeSubstratesProductKmVmaxOrganismReference
LuxI3-oxohexanoyl-ACP + SAMOHHLMicromolar range~1 molecule/minuteVibrio fischeri[5]
AinSOctanoyl-ACP + SAMC8-HSLMicromolar rangeSlightly higher than LuxIVibrio fischeri[5]
Table 3: Gene Expression Changes in Response to OHHL
Gene/OperonFunctionFold Change (OHHL vs. control)OrganismReference
luxICDABEGBioluminescence and OHHL synthesis>1000-fold increaseVibrio fischeri[6]
qsrPPutative regulatory proteinSignificant increaseVibrio fischeri[1]
acfAColonization factorSignificant increaseVibrio fischeri[1]
ribBRiboflavin biosynthesisSignificant increaseVibrio fischeri[1]
VFA1016Unknown~18-fold increaseVibrio fischeri[3]
VFA0926Unknown~10-fold increaseVibrio fischeri[3]
VFA0033Unknown~8-fold decreaseVibrio fischeri[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the OHHL signaling mechanism.

Luciferase Reporter Assay for Quorum Sensing Activation

This assay is used to quantify the activation of the lux promoter in response to OHHL.

Luciferase_Assay_Workflow start Start: E. coli with lux promoter-reporter plasmid culture Grow bacterial culture start->culture induce Induce with varying concentrations of OHHL culture->induce lyse Lyse cells induce->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure analyze Analyze data: Plot luminescence vs. [OHHL] measure->analyze end End: Dose-response curve analyze->end

Figure 2: Workflow for a Luciferase Reporter Assay.

Materials:

  • E. coli strain carrying a plasmid with the V. fischeri luxI promoter fused to a luciferase reporter gene (luxCDABE or luc).

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics.

  • This compound (OHHL) stock solution.

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System).

  • Lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100).

  • Luminometer or a microplate reader with luminescence detection capabilities.

Procedure:

  • Culture Preparation: Inoculate a single colony of the reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Subculturing and Induction: Dilute the overnight culture 1:100 into fresh LB broth and grow to an OD600 of approximately 0.2. Aliquot the culture into a 96-well plate and add OHHL to final concentrations ranging from picomolar to micromolar. Include a no-OHHL control.

  • Incubation: Incubate the plate at 30°C with shaking for 3-4 hours to allow for induction of the reporter gene.

  • Cell Lysis: Pellet the cells by centrifugation. Resuspend the cells in lysis buffer and incubate at room temperature for 15 minutes.

  • Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Immediately measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from the no-OHHL control) from all readings. Plot the relative light units (RLU) against the concentration of OHHL to generate a dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA) for LuxR-DNA Interaction

EMSA is used to qualitatively and quantitatively assess the binding of the LuxR-OHHL complex to its DNA target, the lux box.[1]

EMSA_Workflow start Start: Purified LuxR protein and labeled DNA probe binding_reaction Set up binding reaction: LuxR, labeled probe, OHHL, and binding buffer start->binding_reaction incubation Incubate at room temperature binding_reaction->incubation electrophoresis Run on non-denaturing polyacrylamide gel incubation->electrophoresis detection Detect labeled DNA (e.g., autoradiography) electrophoresis->detection analysis Analyze gel: Identify free vs. bound probe detection->analysis end End: Visualization of protein-DNA complex analysis->end

Figure 3: Workflow for an Electrophoretic Mobility Shift Assay.

Materials:

  • Purified LuxR protein.

  • DNA probe containing the lux box sequence, labeled with a radioisotope (e.g., 32P) or a fluorescent dye.

  • Unlabeled competitor DNA (specific and non-specific).

  • OHHL stock solution.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Non-denaturing polyacrylamide gel.

  • Electrophoresis apparatus and buffer (e.g., 0.5x TBE).

  • Detection system (e.g., phosphorimager or fluorescence scanner).

Procedure:

  • Binding Reaction Setup: In a microcentrifuge tube, combine the purified LuxR protein, labeled DNA probe, and OHHL in the binding buffer. For competition assays, add unlabeled specific or non-specific competitor DNA before adding the labeled probe.

  • Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection: Dry the gel (if using radioisotopes) and expose it to a phosphor screen or film. If using a fluorescent label, scan the gel using an appropriate imager.

  • Data Analysis: Analyze the resulting image. A band that migrates slower than the free probe indicates the formation of a LuxR-DNA complex. The specificity of the interaction can be confirmed by the reduction of the shifted band in the presence of the unlabeled specific competitor DNA.

Chromatin Immunoprecipitation (ChIP) for In Vivo LuxR Binding Sites

ChIP is used to identify the genomic locations where LuxR binds in living cells.

Materials:

  • Vibrio fischeri culture.

  • Formaldehyde (B43269) for cross-linking.

  • Lysis buffer and sonicator or micrococcal nuclease for chromatin shearing.

  • Anti-LuxR antibody or an antibody against an epitope tag on LuxR.

  • Protein A/G magnetic beads.

  • Wash buffers of varying stringency.

  • Elution buffer.

  • Proteinase K and RNase A.

  • DNA purification kit.

  • qPCR machine and primers for target and control regions.

Procedure:

  • Cross-linking: Treat the V. fischeri culture with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-LuxR antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads with a series of buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

  • DNA Purification: Treat the sample with RNase A and proteinase K, then purify the DNA using a standard DNA purification kit.

  • Analysis: Use quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences in the immunoprecipitated sample compared to an input control. The results will indicate the in vivo binding sites of LuxR. For a genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing (ChIP-seq).[7][8]

Conclusion

The this compound signaling mechanism in Vibrio fischeri is a foundational system for understanding bacterial quorum sensing. The intricate interplay between the LuxI synthase, the LuxR receptor, and the OHHL autoinducer provides a robust model for studying gene regulation in response to population density. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers aiming to further dissect this signaling pathway, identify novel regulatory components, and develop innovative strategies to modulate bacterial behavior for therapeutic or biotechnological purposes. The continued study of this elegant system will undoubtedly yield further insights into the complex world of microbial communication.

References

Natural Sources of N-(3-oxohexanoyl)-L-homoserine lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), a key quorum-sensing signal molecule in various Gram-negative bacteria. This document details the producing organisms, quantitative production levels, experimental protocols for extraction and analysis, and the signaling pathways associated with OHHL.

Natural Producers of this compound (OHHL)

This compound, also known as 3-oxo-C6-HSL, is a primary autoinducer molecule involved in bacterial cell-to-cell communication, regulating processes such as bioluminescence, virulence factor production, biofilm formation, and antibiotic synthesis. The primary natural sources of OHHL are Gram-negative bacteria belonging to the Proteobacteria phylum.

Key Bacterial Producers:

  • Vibrio fischeri : This marine bacterium is the model organism for the study of quorum sensing, where OHHL was first identified as the autoinducer for bioluminescence.[1][2] The synthesis of OHHL is directed by the LuxI synthase.

  • Yersinia enterocolitica : A human enteric pathogen, this bacterium produces OHHL via the YenI synthase as part of the YenI/YenR quorum-sensing system.[3] OHHL, along with other N-acyl homoserine lactones (AHLs), regulates motility and virulence in this organism.[4]

  • Erwinia carotovora (now Pectobacterium carotovorum): This plant pathogen causes soft rot in various crops. It produces OHHL through the ExpI (or CarI) synthase, which regulates the production of carbapenem (B1253116) antibiotics and virulence factors like exoenzymes.[5][6]

  • Serratia plymuthica : Strains of this bacterium, such as RVH1 isolated from vegetable processing lines, produce OHHL. This molecule is involved in regulating the production of antibiotics and other secondary metabolites.[7][8]

  • Bosea massiliensis : This species, isolated from industrial cooling water systems, has been identified as a producer of OHHL.[9]

  • Klebsiella pneumoniae : Some isolates of this opportunistic human pathogen have been shown to produce OHHL.

  • Azospirillum lipoferum : This nitrogen-fixing soil bacterium has also been reported to produce OHHL.

Quantitative Production of OHHL

The concentration of OHHL produced by bacteria can vary significantly depending on the species, strain, culture conditions, and growth phase. The following tables summarize the available quantitative data from the literature.

Table 1: Quantified this compound (OHHL) Production by Bacterial Species

Bacterial SpeciesStrainCulture ConditionsOHHL ConcentrationReference
Vibrio fischeriES114SWT medium120 nM (sufficient for maximal luminescence induction)[10]
Yersinia enterocolitica8081Not specifiedIdentified as one of the most abundant AHLs[3]
Erwinia carotovoraA.T.C.C. 39048Not specifiedInduction threshold of ~0.5 µg/mL[6]
Brevundimonas salicisNot specifiedIn diseased wood and high-density in vitro cultures0.13-1.2 µM[11]

Note: Quantitative data for OHHL production is often reported in the context of specific experiments rather than standardized production levels. The values presented should be considered within the experimental context of the cited literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, detection, and quantification of OHHL from bacterial cultures.

Extraction of N-acyl Homoserine Lactones (AHLs) from Bacterial Culture Supernatants

This protocol is a standard method for extracting AHLs for subsequent analysis.[12]

Materials:

  • Bacterial culture grown to the desired cell density (typically stationary phase).

  • Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid).

  • Centrifuge and appropriate centrifuge tubes.

  • Rotary evaporator.

  • Methanol (B129727) or acetonitrile (B52724) for resuspension.

  • Separatory funnel.

Procedure:

  • Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Carefully decant the supernatant into a clean container.

  • Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.

  • Shake the mixture vigorously for approximately 2 minutes and then allow the layers to separate.

  • Collect the upper organic (ethyl acetate) phase, which contains the AHLs.

  • Repeat the extraction of the aqueous phase with a fresh volume of acidified ethyl acetate to maximize the recovery of AHLs.

  • Combine the collected organic phases.

  • Dry the combined organic phase over anhydrous magnesium sulfate (B86663) to remove any residual water.

  • Filter the dried organic phase to remove the magnesium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain a dry residue.

  • Resuspend the dried extract in a small, known volume of methanol or acetonitrile for downstream analysis. Store the extract at -20°C.

Detection and Analysis by Thin-Layer Chromatography (TLC) with a Biosensor Overlay

This method allows for the separation and visualization of different AHLs in an extract.[13][14]

Materials:

  • C18 reversed-phase TLC plates.

  • Methanol/water solution (e.g., 60:40 v/v) as the developing solvent.

  • AHL biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4(pZLR4)).

  • Soft agar (B569324) (e.g., 0.7% agar in LB medium).

  • Synthetic OHHL standard.

  • X-Gal (for A. tumefaciens biosensor).

Procedure:

  • Spot a small volume (1-5 µL) of the resuspended AHL extract and the synthetic OHHL standard onto the origin of a C18 reversed-phase TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber containing the methanol/water solvent system.

  • Allow the solvent to ascend the plate until the solvent front is near the top.

  • Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Prepare a soft agar overlay by mixing a log-phase culture of the biosensor strain with molten soft agar (cooled to ~45°C). If using A. tumefaciens NTL4(pZLR4), add X-Gal to the soft agar.

  • Pour the soft agar mixture evenly over the surface of the developed TLC plate.

  • Allow the agar to solidify.

  • Incubate the plate overnight at an appropriate temperature for the biosensor (e.g., 30°C).

  • Observe the plate for the appearance of colored spots (purple for C. violaceum CV026, blue for A. tumefaciens NTL4(pZLR4)) indicating the presence of AHLs. The retention factor (Rf) of the spots from the extract can be compared to that of the OHHL standard.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of AHLs.[15][16]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase HPLC column.

Procedure:

  • Sample Preparation: Use the AHL extract prepared as described in Protocol 3.1.

  • Chromatographic Separation:

    • Inject a known volume of the extract onto the C18 column.

    • Use a gradient elution with two mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more hydrophobic compounds.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • For identification, perform a full scan to determine the mass-to-charge ratio (m/z) of the parent ion of OHHL ([M+H]⁺).

    • For quantification and confirmation, use tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the parent ion of OHHL and monitoring for specific fragment ions.

  • Data Analysis:

    • Identify OHHL in the sample by comparing its retention time and mass spectral data (parent and fragment ions) to a pure synthetic standard.

    • Quantify the concentration of OHHL by constructing a standard curve using known concentrations of the synthetic standard and comparing the peak area of the sample to this curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving OHHL.

Bacterial Quorum Sensing Pathways

LuxI_LuxR_Quorum_Sensing cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI/YenI/ExpI (Synthase) OHHL_int OHHL LuxI->OHHL_int Synthesis LuxR LuxR/YenR/ExpR (Receptor) TargetGenes Target Genes (e.g., lux operon, virulence factors) LuxR->TargetGenes Activation TargetGenes->LuxI Positive Feedback OHHL_int->LuxR Binding OHHL_ext OHHL OHHL_int->OHHL_ext Diffusion

Caption: Generalized LuxI/LuxR-type quorum-sensing circuit for OHHL production and response.

Experimental Workflow for OHHL Analysis

AHL_Analysis_Workflow Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract TLC TLC with Biosensor Overlay CrudeExtract->TLC Qualitative LCMS LC-MS/MS Analysis CrudeExtract->LCMS Quantitative Identification Identification TLC->Identification LCMS->Identification Quantification Quantification LCMS->Quantification

Caption: A typical experimental workflow for the extraction and analysis of OHHL.

OHHL-Mediated Plant Salt Tolerance Signaling

Plant_Salt_Tolerance OHHL OHHL PlantRoot Plant Root Cell OHHL->PlantRoot ABA_pathway ABA-dependent Signaling Pathway PlantRoot->ABA_pathway SOS_pathway SOS Signaling Pathway (Ion Homeostasis) PlantRoot->SOS_pathway StressGenes Salt-Responsive Genes (e.g., COR15a, RD22, SOS1) ABA_pathway->StressGenes SOS_pathway->StressGenes SaltTolerance Enhanced Salt Tolerance StressGenes->SaltTolerance

Caption: Simplified signaling cascade of OHHL-induced salt tolerance in plants.

Modulation of Host Immune Response by OHHL

Immune_Modulation OHHL OHHL ImmuneCell Host Immune Cell (e.g., Macrophage) OHHL->ImmuneCell NFkB_pathway NF-κB Signaling Pathway ImmuneCell->NFkB_pathway Modulation Cytokine_prod Cytokine Production NFkB_pathway->Cytokine_prod ImmuneResponse Modulated Immune Response Cytokine_prod->ImmuneResponse

Caption: Schematic of OHHL's influence on host immune cell signaling via the NF-κB pathway.

References

The LuxI/LuxR Quorum Sensing Circuit: A Technical Guide to N-(3-oxohexanoyl)-L-homoserine lactone-Mediated Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors. The LuxI/LuxR system in Gram-negative bacteria is a canonical model for QS, relying on the production and detection of N-acyl-homoserine lactone (AHL) signaling molecules. This technical guide provides an in-depth examination of the LuxI/LuxR system, with a specific focus on the signaling molecule N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL). We will delve into the molecular mechanisms of signal synthesis and reception, present key quantitative data, and provide detailed protocols for essential experiments in the study of this pivotal regulatory circuit.

Introduction

The LuxI/LuxR quorum sensing system, first identified in the bioluminescent marine bacterium Vibrio fischeri, is a widespread regulatory mechanism in Gram-negative bacteria. This system allows bacteria to monitor their population density and, upon reaching a threshold, coordinately express genes involved in processes such as bioluminescence, biofilm formation, virulence factor production, and antibiotic synthesis.[1] The core components of this system are the LuxI-family of synthases, which produce specific AHLs, and the LuxR-family of transcriptional regulators, which bind to these AHLs to control gene expression.[2] The signaling molecule this compound (3O-C6-HSL) is the cognate autoinducer for the V. fischeri LuxR protein and is one of the most extensively studied AHLs.[3] Understanding the intricacies of the LuxI/LuxR system is crucial for developing novel antimicrobial strategies that disrupt bacterial communication, a field known as quorum quenching.

The Core Signaling Pathway

The LuxI/LuxR signaling pathway is a well-characterized regulatory circuit. At low cell density, the basal level of 3O-C6-HSL is low. As the bacterial population grows, the concentration of 3O-C6-HSL, synthesized by LuxI, increases. Once a threshold concentration is reached, 3O-C6-HSL diffuses into the bacterial cells and binds to the LuxR protein. This binding event induces a conformational change in LuxR, promoting its dimerization and enhancing its affinity for a specific DNA sequence known as the lux box, located in the promoter region of target genes. The LuxR:3O-C6-HSL complex then acts as a transcriptional activator, upregulating the expression of the lux operon, which includes the genes for luciferase (luxAB), the fatty acid reductase complex (luxCDE), and, importantly, luxI itself. This creates a positive feedback loop, leading to a rapid increase in 3O-C6-HSL synthesis and a synchronized response across the population.

LuxI_LuxR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3O_C6_HSL_out 3O-C6-HSL SAM S-adenosylmethionine LuxI LuxI Synthase SAM->LuxI Acyl_ACP Acyl-ACP Acyl_ACP->LuxI 3O_C6_HSL_in 3O-C6-HSL LuxI->3O_C6_HSL_in Synthesis 3O_C6_HSL_in->3O_C6_HSL_out Diffusion LuxR_inactive Inactive LuxR 3O_C6_HSL_in->LuxR_inactive Binding LuxR_active Active LuxR Dimer (LuxR:3O-C6-HSL)₂ LuxR_inactive->LuxR_active Dimerization lux_box lux box LuxR_active->lux_box Binding lux_operon lux Operon (luxICDABEG) lux_box->lux_operon Activation mRNA mRNA lux_operon->mRNA Transcription Proteins Luciferase, LuxI, etc. mRNA->Proteins Translation Proteins->LuxI Positive Feedback

Figure 1: The LuxI/LuxR quorum sensing signaling pathway.

Quantitative Data

The following tables summarize key quantitative parameters of the LuxI/LuxR system, providing a basis for modeling and experimental design.

ParameterOrganism/SystemValueReference(s)
LuxR Activation by 3O-C6-HSL
Half-maximal gene activationVibrio fischeri (wild-type LuxR)~10-24 nM[4]
Threshold for maximal luminescence inductionVibrio fischeri ES114120 nM[5]
Dissociation constant (Kd) for 3O-C6-HSLPurified Vibrio fischeri LuxR100 nM[6]
Dissociation constant (Kd) for 3O-C6-HSLCarR (a LuxR homolog) from Erwinia carotovora1.8 µM[7]

Table 1: Quantitative Parameters of LuxR Activation and Binding Affinity for 3O-C6-HSL.

ParameterEnzymeSubstrate(s)KmkcatReference(s)
LuxI Enzyme Kinetics
SpecificityVibrio fischeri LuxIHexanoyl-ACPHigh-[8]
ActivityVibrio fischeri AinSOctanoyl-ACP--[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the LuxI/LuxR system.

Quantification of 3O-C6-HSL using a Whole-Cell Bioreporter

This protocol describes a method for quantifying 3O-C6-HSL in bacterial culture supernatants using a bioluminescent E. coli bioreporter strain.[11]

Materials:

  • E. coli bioreporter strain (e.g., containing a plasmid with the luxR gene and a luxI promoter-reporter fusion, such as luxCDABE or gfp).

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Synthetic 3O-C6-HSL standard.

  • Bacterial culture supernatant to be tested.

  • Microplate reader capable of measuring luminescence or fluorescence.

  • 96-well microplates.

Procedure:

  • Prepare Bioreporter Culture: Inoculate the E. coli bioreporter strain into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Subculture: The next day, subculture the overnight culture into fresh LB medium and grow to an early exponential phase (OD600 of ~0.2-0.4).

  • Prepare Standard Curve: Prepare a serial dilution of the synthetic 3O-C6-HSL standard in fresh LB medium.

  • Assay Setup: In a 96-well plate, add a fixed volume of the bioreporter culture to each well. Then, add the 3O-C6-HSL standards and the test supernatants to separate wells. Include a negative control with only LB medium and the bioreporter.

  • Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 2-4 hours).

  • Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Plot the signal intensity against the known concentrations of the 3O-C6-HSL standards to generate a standard curve. Use this curve to determine the concentration of 3O-C6-HSL in the test supernatants.

Bioreporter_Workflow A 1. Grow E. coli bioreporter overnight culture B 2. Subculture to early exponential phase A->B D 4. Add bioreporter, standards, and samples to 96-well plate B->D C 3. Prepare 3O-C6-HSL standard dilutions C->D E 5. Incubate plate (e.g., 30°C, 2-4h) D->E F 6. Measure luminescence/ fluorescence E->F G 7. Generate standard curve and quantify sample concentration F->G

Figure 2: Workflow for 3O-C6-HSL quantification using a bioreporter.
Electrophoretic Mobility Shift Assay (EMSA) for LuxR-DNA Binding

EMSA is used to study the binding of LuxR to its DNA target, the lux box.

Materials:

  • Purified LuxR protein.

  • DNA probe containing the lux box sequence, labeled with a radioisotope (e.g., 32P) or a fluorescent dye.

  • Unlabeled competitor DNA (with and without the lux box).

  • 3O-C6-HSL.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Polyacrylamide gel (native).

  • TBE buffer.

  • Loading dye.

  • Gel electrophoresis apparatus and power supply.

  • Phosphorimager or fluorescence scanner.

Procedure:

  • Prepare DNA Probe: Synthesize and label the DNA probe containing the lux box sequence.

  • Binding Reaction: In a microcentrifuge tube, combine the binding buffer, a fixed amount of the labeled DNA probe, and varying concentrations of purified LuxR protein. For reactions testing the effect of the autoinducer, add 3O-C6-HSL. For competition assays, add unlabeled competitor DNA.

  • Incubation: Incubate the binding reactions at room temperature for 20-30 minutes to allow for protein-DNA complex formation.

  • Gel Electrophoresis: Add loading dye to the reactions and load the samples onto a native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Dry the gel (for radioactive probes) and expose it to a phosphor screen, or scan the gel directly (for fluorescent probes). A "shift" in the migration of the labeled probe indicates the formation of a LuxR-DNA complex.

Quantitative Real-Time PCR (qRT-PCR) for lux Operon Expression

qRT-PCR is used to measure the relative or absolute levels of lux operon mRNA, providing a quantitative measure of gene expression in response to quorum sensing.

Materials:

  • Bacterial cultures grown to different cell densities or under different conditions.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and corresponding buffer and dNTPs.

  • Primers specific for the target lux gene (e.g., luxI) and a reference (housekeeping) gene.

  • SYBR Green or a probe-based qPCR master mix.

  • qRT-PCR instrument.

Procedure:

  • RNA Extraction: Harvest bacterial cells and extract total RNA using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase.

  • qPCR Reaction: Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

  • qRT-PCR Program: Run the reactions in a qRT-PCR instrument with a program that includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.

Conclusion

The LuxI/LuxR quorum sensing system, with 3O-C6-HSL as a key signaling molecule, represents a fundamental mechanism of bacterial communication and a prime target for novel therapeutic interventions. This technical guide has provided a comprehensive overview of the core signaling pathway, compiled essential quantitative data, and detailed key experimental protocols. A thorough understanding of these technical aspects is vital for researchers and drug development professionals seeking to unravel the complexities of bacterial communication and to design effective strategies to combat bacterial pathogenicity. The methodologies and data presented herein serve as a valuable resource for advancing research in this critical field.

References

The Silent Conversation: An In-depth Technical Guide to the Inter-kingdom Signaling of N-(3-oxohexanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) is a key signaling molecule in bacterial quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression in a population-density-dependent manner. This communication is not confined to the bacterial kingdom. A growing body of evidence reveals a fascinating and complex inter-kingdom dialogue, where OHHL and other N-acyl homoserine lactones (AHLs) influence the physiology and behavior of their eukaryotic hosts, including mammals, plants, and fungi. This technical guide provides a comprehensive overview of the core mechanisms of OHHL inter-kingdom signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Signaling Pathways

The canonical bacterial quorum sensing circuit mediated by OHHL involves the LuxI/LuxR homolog system. The LuxI synthase produces OHHL, which diffuses across the bacterial membrane.[1][2] As the bacterial population density increases, the concentration of OHHL surpasses a threshold, leading to its binding with the LuxR transcriptional regulator. This complex then modulates the expression of target genes, often including those responsible for virulence, biofilm formation, and secondary metabolite production.[1][2][3]

Inter-kingdom Signaling with Eukaryotic Hosts

OHHL, as a small, diffusible molecule, can traverse eukaryotic cell membranes and interact with host cellular machinery.[1] This interaction can lead to a variety of responses, from modulation of the immune system in mammals to altered growth and defense responses in plants.

Diagram: Bacterial Quorum Sensing and Inter-kingdom Signaling Initiation

G Bacterial QS & Inter-kingdom Signaling Initiation cluster_bacteria Gram-Negative Bacterium cluster_host Eukaryotic Host Cell LuxI LuxI OHHL_in OHHL LuxI->OHHL_in Synthesis LuxR LuxR OHHL_in->LuxR Binds OHHL_out OHHL OHHL_in->OHHL_out Diffusion Gene_Expression Target Gene Expression LuxR->Gene_Expression Activates/Represses Host_Receptor Host Cellular Targets OHHL_out->Host_Receptor Interacts with Host_Response Physiological Response Host_Receptor->Host_Response G Workflow for OHHL Detection using a Biosensor Start Start Prepare_Plates Prepare Biosensor Plates Start->Prepare_Plates Apply_Samples Apply Samples & Standards Prepare_Plates->Apply_Samples Incubate Incubate Plates Apply_Samples->Incubate Measure_Halos Measure Halo Diameters Incubate->Measure_Halos Quantify Quantify OHHL Concentration Measure_Halos->Quantify End End Quantify->End G Postulated OHHL Interaction with Immune Cell Signaling cluster_pathways Intracellular Signaling Cascades OHHL OHHL Cell_Membrane Cell Membrane OHHL->Cell_Membrane Crosses MAPK MAPK Pathway Cell_Membrane->MAPK Modulates NFkB NF-κB Pathway Cell_Membrane->NFkB Modulates Cytokine_Production Cytokine Production MAPK->Cytokine_Production NFkB->Cytokine_Production G OHHL-mediated Salt Tolerance in Plants OHHL OHHL Plant_Root Plant Root Cell OHHL->Plant_Root Signal_Perception Signal Perception (Mechanism Unknown) Plant_Root->Signal_Perception ABA_dep ABA-dependent Pathway Signal_Perception->ABA_dep ABA_indep ABA-independent Pathway Signal_Perception->ABA_indep SOS SOS Signaling (Ion Homeostasis) Signal_Perception->SOS Stress_Genes Upregulation of Stress-Responsive Genes ABA_dep->Stress_Genes ABA_indep->Stress_Genes SOS->Stress_Genes Salt_Tolerance Enhanced Salt Tolerance Stress_Genes->Salt_Tolerance

References

N-(3-oxohexanoyl)-L-homoserine lactone in Erwinia carotovora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal role of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) in the quorum sensing (QS) system of Erwinia carotovora, a significant plant pathogen responsible for soft rot diseases in various crops. Understanding the intricacies of OHHL-mediated signaling is crucial for the development of novel anti-virulence strategies.

Core Concepts: OHHL and Quorum Sensing in Erwinia carotovora

Erwinia carotovora utilizes OHHL as its primary signaling molecule to monitor its population density. This process, known as quorum sensing, allows the bacteria to coordinate gene expression, leading to a collective pathogenic attack once a sufficient cell density is reached. The production of key virulence factors, including plant cell wall-degrading exoenzymes (such as pectinases, cellulases, and proteases) and the carbapenem (B1253116) antibiotic, is tightly regulated by this system.[1][2][3][4][5]

The core of the OHHL-based quorum sensing system in E. carotovora consists of two key protein families:

  • LuxI-type synthases (CarI/ExpI): These enzymes are responsible for the synthesis of OHHL.[1][3][4][6] The terms CarI and ExpI are often used interchangeably for the OHHL synthase in different strains of E. carotovora.

  • LuxR-type transcriptional regulators (CarR/ExpR): These proteins act as receptors for OHHL.[5][6][7][8][9] Upon binding to OHHL at high cell densities, the receptor-ligand complex typically activates the transcription of target genes.

The OHHL Signaling Pathway

At low cell densities, the basal level of OHHL production is minimal. As the bacterial population grows, OHHL accumulates in the environment. Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to LuxR-type receptors like CarR and ExpR.[5] This binding event induces a conformational change in the receptor, which then typically acts as a transcriptional activator for a suite of genes, including those responsible for virulence factor production.[3][5]

Interestingly, some strains of E. carotovora possess multiple LuxR homologs, such as ExpR1 and ExpR2, which can have differing affinities for OHHL and may regulate different sets of genes, adding complexity to the signaling network.[9][10][11][12] Furthermore, the quorum sensing pathway is integrated with other regulatory networks, such as the RsmA/RsmB system, which provides post-transcriptional control over virulence gene expression.[13][14][15]

Signaling Pathway Diagram

Caption: OHHL-mediated quorum sensing in E. carotovora.

Quantitative Data on OHHL in Erwinia carotovora

The following tables summarize key quantitative data related to OHHL signaling in E. carotovora.

ParameterValueStrain/ConditionsReference
OHHL Induction Threshold
Carbapenem Production~0.5 µg/mLE. carotovora A.T.C.C. 39048[16]
OHHL Concentration
In culture supernatant (14h)1430.15 µg/LE. carotovora[17]
pH Instability
Unstable pH range7.0 to 8.5Luria-Bertani medium[1][3][18]
Optimal pH for stability6.8Buffered samples[1][3]

Experimental Protocols

Detailed methodologies are essential for the accurate study of OHHL and its effects. Below are protocols for key experimental techniques.

Detection and Quantification of OHHL

A. Thin-Layer Chromatography (TLC) Overlay with Biosensor

This method allows for the separation and semi-quantitative detection of OHHL in bacterial extracts.

  • Sample Preparation:

    • Grow E. carotovora cultures to the desired cell density.

    • Centrifuge the culture to pellet the cells.

    • Extract the cell-free supernatant with an equal volume of acidified ethyl acetate.

    • Evaporate the organic phase to dryness and resuspend the extract in a small volume of ethyl acetate.

  • TLC Separation:

    • Spot the concentrated extract onto a C18 reversed-phase TLC plate.

    • Develop the chromatogram using a mobile phase of 60% (v/v) methanol (B129727) in water.

  • Biosensor Overlay:

    • Prepare an overlay of soft top agar (B569324) containing a suitable AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pCF218, pCF372) or Escherichia coli JM109(pSB401)).

    • Carefully pour the biosensor overlay onto the developed TLC plate.

    • Incubate the plate overnight at an appropriate temperature (e.g., 30°C).

  • Detection:

    • OHHL spots are visualized by the induction of a reporter gene in the biosensor, such as β-galactosidase (blue spots with X-Gal) or bioluminescence.[19]

B. Whole-Cell Bioreporter Assay

This method provides a quantitative measure of OHHL concentration in liquid samples.

  • Bioreporter Preparation:

    • Grow a liquid culture of a specific OHHL bioreporter strain (e.g., E. coli harboring a luxI promoter-reporter fusion) to mid-log phase.

  • Assay:

    • Add aliquots of sterile-filtered E. carotovora culture supernatant to the bioreporter culture.

    • Include a standard curve using known concentrations of synthetic OHHL.

    • Incubate the mixtures for a defined period.

  • Quantification:

    • Measure the reporter output (e.g., luminescence or fluorescence) using a suitable plate reader.

    • Calculate the OHHL concentration in the samples by interpolating from the standard curve.[20][21]

Experimental Workflow Diagram

Experimental_Workflow Workflow for OHHL detection and quantification. cluster_TLC TLC-based Detection cluster_Bioreporter Whole-Cell Bioreporter Assay A1 Culture Supernatant Extraction A2 TLC Separation A1->A2 A3 Biosensor Overlay A2->A3 A4 Incubation & Visualization A3->A4 B1 Prepare Bioreporter Culture B2 Add Supernatant/Standards B1->B2 B3 Incubation B2->B3 B4 Measure Reporter Signal B3->B4

Caption: Workflow for OHHL detection and quantification.

Implications for Drug Development

The central role of the OHHL-mediated quorum sensing system in regulating E. carotovora virulence makes it an attractive target for the development of anti-pathogenic agents. Strategies for disrupting this pathway, known as quorum quenching, include:

  • Inhibition of OHHL Synthesis: Targeting the CarI/ExpI synthase to block the production of the signaling molecule.

  • Degradation of OHHL: Utilizing enzymes (e.g., lactonases, acylases) that inactivate OHHL.

  • Antagonism of OHHL Receptors: Developing molecules that bind to CarR/ExpR receptors without activating them, thereby blocking the downstream signaling cascade.

These approaches offer the potential to disarm the pathogen without imposing bactericidal selective pressure, which may reduce the development of resistance.

Conclusion

This compound is a critical signaling molecule that orchestrates the expression of virulence factors in Erwinia carotovora. A thorough understanding of its synthesis, perception, and the regulatory networks it controls is paramount for the development of effective strategies to combat the diseases caused by this pathogen. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore and exploit this fascinating bacterial communication system.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), also known as 3-oxo-C6-HSL, is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. As an autoinducer, OHHL enables bacteria to monitor their population density and coordinate gene expression for collective behaviors such as biofilm formation, virulence factor production, and bioluminescence. The ability to synthesize high-purity OHHL is crucial for research into bacterial communication, the screening of quorum sensing inhibitors (QSIs), and the development of novel anti-infective therapies that target bacterial signaling pathways.

These application notes provide a comprehensive overview of the primary methods for synthesizing OHHL, including detailed experimental protocols, a comparative analysis of these methods, and visualizations of the relevant biological and experimental pathways.

Methods for the Synthesis of OHHL: A Comparative Overview

Several methods have been developed for the synthesis of OHHL, each with distinct advantages and disadvantages in terms of yield, purity, reaction time, and scalability. The choice of method often depends on the specific research needs, available resources, and desired purity of the final product. The following table summarizes the key quantitative data for the most common chemical and enzymatic synthesis routes.

Synthesis MethodKey ReagentsTypical Yield (%)Purity (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Schotten-Baumann Reaction 3-Oxohexanoyl chloride, L-homoserine lactone hydrobromide, aqueous base80-95>952-4 hoursHigh yield, relatively simple procedure.Requires synthesis of the acyl chloride precursor.
Meldrum's Acid Method Meldrum's acid, hexanoyl chloride, L-homoserine lactone hydrobromide60-80 (multi-step)>9824-48 hours (multi-step)High purity, versatile for creating analogs.Multi-step process, can be time-consuming.
Carbodiimide Coupling (EDC) 3-Oxohexanoic acid, L-homoserine lactone hydrobromide, EDC, HOBt50-70>9512-24 hoursMilder reaction conditions, avoids acyl chlorides.Can be lower yielding, reagents can be expensive.
Enzymatic Synthesis (Lipase) 3-Oxohexanoic acid or its ester, L-homoserine lactone, Immobilized Lipase (B570770)Variable (up to 99% for some AHLs)High8-48 hoursHigh stereospecificity, environmentally friendly.Enzyme cost and stability, may require optimization.

Signaling Pathway and Experimental Workflow

OHHL-Mediated Quorum Sensing in Vibrio fischeri

The canonical quorum-sensing circuit in Vibrio fischeri involves the synthesis of OHHL by the LuxI synthase. As the bacterial population density increases, OHHL accumulates. Once a threshold concentration is reached, OHHL binds to and activates the transcriptional regulator LuxR. The LuxR-OHHL complex then binds to the lux box, a DNA promoter element, to activate the transcription of the luxICDABE operon, leading to bioluminescence and a positive feedback loop for OHHL synthesis.

OHHL_Signaling_Pathway OHHL Signaling Pathway in Vibrio fischeri cluster_bacterium Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI (Synthase) OHHL_in OHHL LuxI->OHHL_in Synthesizes LuxR LuxR (Inactive) Active_LuxR LuxR-OHHL (Active Complex) LuxR->Active_LuxR lux_operon luxICDABE Operon Active_LuxR->lux_operon Activates Transcription lux_operon->LuxI Positive Feedback Luciferase Luciferase (Bioluminescence) lux_operon->Luciferase Expression OHHL_in->LuxR Binds OHHL_out OHHL OHHL_in->OHHL_out Diffusion

Caption: OHHL-mediated quorum sensing pathway in Vibrio fischeri.

General Experimental Workflow for OHHL Synthesis and Purification

The chemical synthesis of OHHL generally involves the coupling of a 3-oxohexanoyl moiety to L-homoserine lactone, followed by purification and characterization of the final product.

Synthesis_Workflow General Workflow for OHHL Synthesis start Start: Reagents synthesis Chemical Synthesis (e.g., Schotten-Baumann, Meldrum's Acid, or EDC Coupling) start->synthesis workup Aqueous Workup (Extraction and Washing) synthesis->workup purification Purification (Silica Gel Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Pure this compound characterization->final_product

Caption: A generalized workflow for the chemical synthesis of OHHL.

Experimental Protocols

The following are detailed protocols for the key methods of synthesizing this compound.

Protocol 1: Synthesis of OHHL via Schotten-Baumann Reaction

This method involves the acylation of L-homoserine lactone using 3-oxohexanoyl chloride under basic aqueous conditions.

Materials:

  • L-homoserine lactone hydrobromide

  • 3-Oxohexanoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Preparation of L-homoserine lactone solution:

    • In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 eq) in deionized water.

    • Add sodium bicarbonate (2.5 eq) in portions with stirring until the effervescence ceases and the solution becomes basic (pH ~8).

  • Acylation Reaction:

    • Cool the aqueous solution of L-homoserine lactone to 0 °C in an ice bath.

    • Add an equal volume of dichloromethane to the flask.

    • While stirring vigorously, slowly add a solution of 3-oxohexanoyl chloride (1.1 eq) in dichloromethane to the biphasic mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of ethyl acetate (B1210297) in hexanes to obtain pure this compound as a white solid.

Protocol 2: Synthesis of OHHL via the Meldrum's Acid Method

This multi-step synthesis involves the formation of a β-keto ester intermediate from Meldrum's acid, followed by coupling to L-homoserine lactone.

Materials:

  • Meldrum's acid

  • Pyridine (B92270)

  • Hexanoyl chloride

  • Methanol (B129727)

  • L-homoserine lactone hydrobromide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Other necessary solvents and reagents for workup and purification

Procedure:

  • Formation of the Acyl Meldrum's Acid Adduct:

    • Dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

    • Add pyridine (1.2 eq) dropwise.

    • Slowly add a solution of hexanoyl chloride (1.0 eq) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Formation of the β-Keto Ester:

    • Remove the solvent under reduced pressure.

    • Add methanol to the crude residue and reflux for 4 hours.

    • Cool the reaction and remove the methanol under reduced pressure to obtain the crude methyl 3-oxohexanoate (B1246410).

  • Hydrolysis to 3-Oxohexanoic Acid:

    • Dissolve the crude methyl 3-oxohexanoate in a mixture of tetrahydrofuran (B95107) and water.

    • Add lithium hydroxide (B78521) (1.5 eq) and stir at room temperature for 12 hours.

    • Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-oxohexanoic acid.

  • Amide Coupling:

    • Dissolve 3-oxohexanoic acid (1.0 eq) in anhydrous dichloromethane at 0 °C.

    • Add HOBt (1.2 eq) and EDC (1.2 eq) and stir for 15 minutes.

    • Add L-homoserine lactone hydrobromide (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Workup and Purification:

    • Dilute the reaction with dichloromethane and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine.

    • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

Protocol 3: Enzymatic Synthesis of OHHL using Immobilized Lipase

This method utilizes an immobilized lipase, such as from Candida antarctica (Novozym 435), to catalyze the amidation of 3-oxohexanoic acid or its ester with L-homoserine lactone in a non-aqueous solvent.

Materials:

  • L-homoserine lactone

  • Ethyl 3-oxohexanoate (or 3-oxohexanoic acid)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., tert-butanol (B103910) or acetonitrile)

  • Molecular sieves (3Å)

  • Shaking incubator

Procedure:

  • Reaction Setup:

    • In a dry flask, combine L-homoserine lactone (1.0 eq) and ethyl 3-oxohexanoate (1.2 eq).

    • Add anhydrous tert-butanol as the solvent.

    • Add activated molecular sieves to remove water produced during the reaction.

    • Add the immobilized lipase (e.g., 10-20% by weight of substrates).

  • Enzymatic Reaction:

    • Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Workup and Purification:

    • Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to obtain pure OHHL.

Conclusion

The synthesis of this compound is a fundamental requirement for advancing our understanding of bacterial quorum sensing. The choice of synthetic method—be it the high-yielding Schotten-Baumann reaction, the versatile Meldrum's acid route, the mild EDC coupling, or the stereospecific enzymatic approach—will depend on the specific goals of the research. The protocols provided herein offer robust and reproducible methods for obtaining high-purity OHHL, facilitating further investigations into the intricate world of bacterial communication and the development of novel therapeutics to combat bacterial infections.

Application Notes and Protocols for the Extraction of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) from Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria. The following sections outline the principles of OHHL signaling, data on its production by various bacterial species, and comprehensive protocols for its extraction and quantification.

Introduction to OHHL and Quorum Sensing

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process that allows bacteria to coordinate gene expression in response to population density. OHHL is a specific AHL that plays a crucial role in regulating diverse physiological processes, including biofilm formation, virulence factor production, and bioluminescence in various bacterial species such as Vibrio fischeri, Yersinia enterocolit ica, and Pectobacterium carotovorum.[1][2][3] The canonical signaling pathway involving OHHL is the LuxI/LuxR-type quorum sensing system, first identified in Vibrio fischeri.[4]

Data Presentation

Bacterial Strains and OHHL Production

The concentration of OHHL produced by bacteria can vary significantly depending on the species, strain, and culture conditions. The following table summarizes typical OHHL concentrations found in the supernatants of various bacterial cultures.

Bacterial SpeciesStrainTypical OHHL ConcentrationReference
Pectobacterium carotovorumMultiple strains> 2 pg/cfu[5]
Yersinia enterocoliticaO8 (WA-314 & 8081)Estimated from 5x10¹⁰ bacteria in 50 mL[6]
Vibrio fischeriMJ1Present in nanomolar amounts[7]
Solvent Extraction Efficiency

Liquid-liquid extraction (LLE) is a widely used method for isolating OHHL from bacterial culture supernatants. Acidified ethyl acetate (B1210297) and dichloromethane (B109758) are among the most effective solvents for this purpose.[4] While exact recovery percentages can vary based on experimental conditions, both solvents are known for their high extraction efficiency for AHLs.

SolventPolarityBoiling Point (°C)Key Advantages
Acidified Ethyl AcetateMedium77.1High extraction efficiency, less toxic than chlorinated solvents.
DichloromethaneHigh39.6High extraction efficiency, good for a broad range of AHLs.[4]
Analytical Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and specific method for the quantification of OHHL.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS0.28 to 9.3 pmol for various HSLsNot specified[8]

Signaling Pathway

The LuxI/LuxR quorum-sensing system is the archetypal pathway for OHHL-mediated cell-to-cell communication.

LuxI_LuxR_Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI (Synthase) OHHL_in OHHL LuxI->OHHL_in Synthesizes LuxR LuxR (Receptor) Complex LuxR-OHHL Complex LuxR->Complex OHHL_in->LuxR Binds to OHHL_in->Complex OHHL_out OHHL OHHL_in->OHHL_out Diffuses out lux_operon lux Operon Complex->lux_operon Activates Transcription lux_operon->LuxI Encodes lux_operon->LuxR Target_Genes Target Genes (e.g., Bioluminescence, Virulence Factors) lux_operon->Target_Genes Regulates OHHL_out->OHHL_in Diffuses in (at high cell density)

Caption: LuxI/LuxR quorum-sensing pathway involving OHHL.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of OHHL

This protocol describes the extraction of OHHL from bacterial culture supernatant using acidified ethyl acetate.

Materials:

  • Bacterial culture grown to stationary phase

  • Ethyl acetate (HPLC grade)

  • Glacial acetic acid

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Methanol (B129727) (HPLC grade)

  • 0.22 µm syringe filter

Procedure:

  • Cell Pellet Removal: Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Acidification: Acidify the supernatant to a pH of approximately 2.0 by adding glacial acetic acid (typically 0.1% v/v).

  • First Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2 minutes and then allow the phases to separate. Collect the upper organic phase.

  • Second Extraction: Repeat the extraction of the aqueous phase with another equal volume of ethyl acetate to maximize the recovery of OHHL.

  • Solvent Evaporation: Combine the organic phases and remove the ethyl acetate using a rotary evaporator at 40°C until a dry residue is obtained.

  • Resuspension: Resuspend the dried extract in a small, known volume of methanol (e.g., 1 mL).

  • Filtration: Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Storage: Store the final extract at -20°C until further analysis.

Protocol 2: Solid-Phase Extraction (SPE) of OHHL

This protocol provides an alternative method for OHHL extraction, which can enhance the sensitivity of detection.[5]

Materials:

  • Bacterial culture supernatant (prepared as in LLE Protocol, steps 1-2)

  • C18 SPE cartridge

  • Methanol (HPLC grade)

  • Deionized water

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the bacterial culture supernatant onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unbound compounds.

  • Elution: Elute the bound OHHL from the cartridge with 5 mL of methanol into a clean collection tube.

  • Solvent Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Resuspension: Reconstitute the dried extract in a suitable volume of methanol for subsequent analysis.

  • Storage: Store the extract at -20°C.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of OHHL.

OHHL_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Culture Bacterial Culture (Stationary Phase) Centrifugation Centrifugation Culture->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant LLE Acidified Ethyl Acetate Extraction Supernatant->LLE SPE C18 SPE Supernatant->SPE Evaporation_LLE Rotary Evaporation LLE->Evaporation_LLE Resuspension Resuspend in Methanol Evaporation_LLE->Resuspension Evaporation_SPE Nitrogen Evaporation SPE->Evaporation_SPE Evaporation_SPE->Resuspension Analysis HPLC-MS Analysis Resuspension->Analysis Quantification Data Quantification Analysis->Quantification

Caption: General workflow for OHHL extraction and analysis.

References

Application Notes and Protocols for Inducing Gene Expression in E. coli with 3-oxo-C6-HSL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) inducible system for precise control of gene expression in Escherichia coli. This system, derived from the Vibrio fischeri LuxI/LuxR quorum-sensing pathway, offers a robust and titratable method for expressing target genes.

Introduction

The LuxI/LuxR quorum-sensing system is a well-characterized mechanism of cell-to-cell communication in bacteria. In this system, the LuxR protein acts as a transcriptional regulator that, upon binding to its cognate acyl-homoserine lactone (AHL) autoinducer, 3-oxo-C6-HSL, activates gene expression from promoters containing a specific DNA sequence known as the lux box. By engineering E. coli to express LuxR and placing a gene of interest under the control of a lux box-containing promoter, researchers can achieve dose-dependent induction of gene expression by exogenously supplying 3-oxo-C6-HSL. This system is particularly useful for applications requiring fine-tuned control over protein production levels.

Principle of the System

The 3-oxo-C6-HSL inducible system in E. coli is based on the interaction between the LuxR protein and the 3-oxo-C6-HSL molecule. In the absence of 3-oxo-C6-HSL, the LuxR protein is typically unstable and does not activate transcription. When 3-oxo-C6-HSL diffuses into the cell, it binds to LuxR, causing a conformational change that stabilizes the protein and allows it to dimerize.[1][2] This LuxR/3-oxo-C6-HSL complex then binds to the lux box sequence within the promoter region of the target gene, recruiting RNA polymerase and initiating transcription.

Key Components

  • E. coli Strain: A suitable E. coli expression strain (e.g., DH5α, BL21) that is compatible with the chosen expression vector.

  • Expression Vector: A plasmid containing the gene of interest cloned downstream of a promoter with a lux box sequence (e.g., the luxI promoter). The vector should also constitutively express the LuxR protein.

  • Inducer: Synthetic this compound (3-oxo-C6-HSL).

Data Presentation

Table 1: Dose-Response of 3-oxo-C6-HSL in E. coli

The concentration of 3-oxo-C6-HSL directly correlates with the level of gene expression. The following table summarizes typical concentration ranges and their effects.

3-oxo-C6-HSL ConcentrationExpected Level of Gene ExpressionNotes
0 - 1 nMBasal / LeakyMinimal to no induction.
1 nM - 100 nMTitratable InductionA linear response is often observed in this range, allowing for fine-tuning of expression levels.[3]
100 nM - 1 µMStrong InductionApproaching saturation of the system.[1]
> 1 µMSaturated InductionMaximal expression levels are typically reached. Further increases in concentration may not significantly increase expression.

Note: The optimal concentration range can vary depending on the specific plasmid, promoter strength, and E. coli strain used. It is recommended to perform a dose-response curve for your specific system.

Experimental Protocols

Protocol 1: Preparation of 3-oxo-C6-HSL Stock Solution
  • Materials:

  • Procedure:

    • Allow the lyophilized 3-oxo-C6-HSL to equilibrate to room temperature.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of 3-oxo-C6-HSL in DMSO or acidified ethyl acetate. For example, to make 1 mL of a 10 mM stock, dissolve 2.13 mg of 3-oxo-C6-HSL (MW: 213.2 g/mol ) in 1 mL of solvent.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Induction of Gene Expression in a Liquid Culture of E. coli
  • Materials:

    • E. coli strain containing the LuxR-based expression vector

    • Luria-Bertani (LB) broth (or other suitable growth medium)

    • Appropriate antibiotic for plasmid selection

    • 3-oxo-C6-HSL stock solution (from Protocol 1)

    • Incubator shaker

    • Spectrophotometer

  • Procedure:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB broth containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • The next day, dilute the overnight culture 1:100 into fresh LB broth with the selective antibiotic.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches the early to mid-exponential phase (typically OD600 of 0.3-0.6).

    • Prepare serial dilutions of the 3-oxo-C6-HSL stock solution to achieve the desired final concentrations in the culture (refer to Table 1).

    • Add the diluted 3-oxo-C6-HSL to the culture. For a negative control, add an equivalent volume of the solvent (e.g., DMSO).

    • Continue to incubate the culture under the desired conditions for protein expression (e.g., 3-6 hours at 37°C or overnight at a lower temperature like 18-25°C for improved protein solubility).

    • Monitor gene expression by measuring the reporter signal (e.g., fluorescence for GFP) or by harvesting the cells for protein analysis (e.g., SDS-PAGE, Western blot).

Visualizations

Signaling Pathway

G cluster_cell E. coli Cell LuxR LuxR Protein (Inactive) Complex LuxR/3-oxo-C6-HSL Complex (Active) Promoter lux Promoter Complex->Promoter Binds to lux box Gene Gene of Interest Promoter->Gene Transcription Protein Expressed Protein Gene->Protein Translation RNAP RNA Polymerase RNAP->Promoter Recruitment HSL_in 3-oxo-C6-HSL HSL_in->LuxR Binding & Conformational Change HSL_out 3-oxo-C6-HSL (Exogenous) HSL_out->HSL_in Diffusion

Caption: Signaling pathway of 3-oxo-C6-HSL induced gene expression.

Experimental Workflow

G cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis A 1. Inoculate E. coli overnight culture B 2. Subculture and grow to OD600 ~0.4-0.6 A->B C 3. Add 3-oxo-C6-HSL to desired concentration B->C D 4. Incubate for protein expression C->D E 5. Measure OD600 and reporter signal (e.g., GFP) D->E F 6. Harvest cells for protein analysis (SDS-PAGE) D->F

Caption: General experimental workflow for 3-oxo-C6-HSL induction.

References

Application Notes and Protocols: N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) as a Tool for Studying Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[1] This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules, which are primarily utilized by Gram-negative bacteria.[1][2] First identified as the autoinducer for bioluminescence in the marine bacterium Vibrio fischeri, OHHL and its analogs are now recognized as crucial regulators of diverse physiological processes, including biofilm formation, virulence factor production, and antibiotic biosynthesis.[1][3] These application notes provide detailed protocols for using OHHL as a tool to study and modulate quorum sensing-regulated behaviors in bacteria.

OHHL Signaling Pathway

At low cell densities, the synthesis of OHHL by a LuxI-type synthase is at a basal level. As the bacterial population increases, the extracellular concentration of OHHL rises. Upon reaching a critical threshold, OHHL diffuses into the bacterial cells and binds to its cognate intracellular receptor, a LuxR-type transcriptional regulator. This OHHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This regulatory circuit often includes the gene for the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the quorum sensing signal.

OHHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell OHHL_out OHHL OHHL_in OHHL OHHL_out->OHHL_in Diffusion LuxI LuxI Synthase LuxI->OHHL_out Synthesis LuxR_inactive Inactive LuxR Complex OHHL-LuxR Complex (Active) DNA lux Box Complex->DNA Binds Target_Genes Target Genes (e.g., lux operon, virulence factors) DNA->Target_Genes Activates Transcription OHHL_inLuxR_inactive OHHL_inLuxR_inactive OHHL_inLuxR_inactive->Complex

A simplified diagram of the OHHL-mediated quorum sensing signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for OHHL in various quorum sensing-related assays.

ParameterOrganism/SystemValueReference(s)
EC50 for LuxR Activation Vibrio fischeri (LuxR reporter)4 µM[4]
Concentration for Maximal Luminescence Induction Vibrio fischeri120 nM[5]
Dissociation Constant (Kd) for CarR Erwinia carotovora1.8 µM[3]
AssayOrganismOHHL ConcentrationObserved EffectReference(s)
Biofilm Formation Pseudomonas aeruginosa> 1 µMIncreased cell growth rate in nascent biofilms[6]
Virulence Factor Production (General) Gram-negative bacteriaVariesRegulation of virulence factors[2]
Carbapenem Biosynthesis Erwinia carotovora25 µMEnhanced resistance of CarR protein to degradation[3]

Experimental Protocols

Reporter Gene Assay for OHHL Activity

This protocol describes a method to quantify the activity of OHHL or screen for quorum sensing inhibitors (QSIs) using a bacterial reporter strain. The reporter strain is typically engineered to express a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for bioluminescence) under the control of a LuxR-type receptor and an OHHL-responsive promoter.

Materials:

  • Bacterial reporter strain (e.g., E. coli JM109 containing a plasmid with the luxR gene and a luxI promoter-reporter fusion)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound (OHHL) stock solution (e.g., 10 mM in DMSO)

  • Test compounds (for QSI screening)

  • 96-well microtiter plates (clear bottom for colorimetric assays, white or black for luminescence assays)

  • Plate reader (spectrophotometer or luminometer)

  • Reagents for the specific reporter assay (e.g., ONPG for β-galactosidase assay, or none for bioluminescence)

Protocol:

  • Prepare Bacterial Culture: Inoculate the reporter strain into fresh growth medium and grow overnight at the optimal temperature with shaking.

  • Subculture: Dilute the overnight culture to an OD600 of approximately 0.1 in fresh medium.

  • Prepare Assay Plate:

    • For quantifying OHHL activity, add serial dilutions of OHHL to the wells of a 96-well plate.

    • For QSI screening, add a fixed, sub-maximal concentration of OHHL (e.g., the EC50 value, around 4 µM) to all wells, followed by serial dilutions of the test compounds.

    • Include appropriate controls: media only (blank), cells only (negative control), and cells with OHHL but no test compound (positive control).

  • Inoculate Plate: Add the diluted bacterial culture to each well to a final volume of 200 µL.

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a specified time (e.g., 4-6 hours), or until a clear response is observed in the positive control wells.

  • Measure Reporter Activity:

    • Bioluminescence: Measure the luminescence of each well directly using a luminometer.

    • β-galactosidase: Lyse the cells and add the substrate (e.g., ONPG). Measure the absorbance at 420 nm over time.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • For OHHL activity, plot the reporter signal against the OHHL concentration and determine the EC50 value.

    • For QSI screening, calculate the percentage of inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value.

Reporter_Assay_Workflow A Prepare overnight culture of reporter strain B Dilute culture to OD600 ~0.1 A->B D Add diluted culture to wells B->D C Prepare 96-well plate with OHHL/inhibitor dilutions C->D E Incubate at optimal temperature D->E F Measure reporter signal (luminescence/absorbance) E->F G Analyze data (EC50/IC50) F->G

A workflow diagram for a typical reporter gene assay.
Biofilm Formation Assay

This protocol details a method to assess the effect of OHHL on biofilm formation using a crystal violet staining assay in a 96-well plate format.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • OHHL stock solution

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Protocol:

  • Prepare Bacterial Culture: Grow the bacterial strain overnight in the chosen medium.

  • Subculture: Dilute the overnight culture 1:100 in fresh medium.

  • Prepare Assay Plate: Add serial dilutions of OHHL to the wells of a 96-well plate. Include a no-OHHL control.

  • Inoculate Plate: Add the diluted bacterial culture to each well to a final volume of 200 µL.

  • Incubation: Cover the plate and incubate statically at the optimal temperature for biofilm formation for 24-48 hours.

  • Wash: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Stain: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Wash: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Dry: Invert the plate and allow it to air dry completely.

  • Solubilize: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.

  • Measure Absorbance: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm using a plate reader.

  • Data Analysis: Compare the absorbance values of the OHHL-treated wells to the control wells to determine the effect on biofilm formation.

Biofilm_Assay_Workflow A Prepare and dilute bacterial culture B Inoculate 96-well plate with culture and OHHL A->B C Incubate statically for 24-48h B->C D Wash to remove planktonic cells C->D E Stain with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain with acetic acid F->G H Measure absorbance at 595 nm G->H

A workflow for the crystal violet biofilm formation assay.
Virulence Factor Expression Analysis using qRT-PCR

This protocol outlines the use of quantitative real-time PCR (qRT-PCR) to measure the effect of OHHL on the expression of specific virulence genes.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • OHHL stock solution

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target virulence genes and a housekeeping gene (for normalization)

  • qRT-PCR instrument

Protocol:

  • Culture and Treatment: Grow the bacterial strain to the desired growth phase (e.g., mid-logarithmic phase). Split the culture and treat one portion with a specific concentration of OHHL, and the other with the vehicle control (e.g., DMSO). Incubate for a defined period.

  • RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • qRT-PCR: Set up the qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and qPCR master mix. Run the reactions in a qRT-PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the treated and control samples.

    • Calculate the relative change in gene expression using the ΔΔCt method. The expression level of the target gene is normalized to the housekeeping gene, and the fold change in the OHHL-treated sample is calculated relative to the untreated control.

qRT_PCR_Workflow A Bacterial culture and OHHL treatment B Total RNA extraction A->B C DNase treatment B->C D cDNA synthesis C->D E qRT-PCR with specific primers D->E F Data analysis (ΔΔCt method) E->F

A workflow for analyzing virulence gene expression using qRT-PCR.

Applications in Drug Development

The study of quorum sensing and the use of molecules like OHHL are of significant interest to drug development professionals. Targeting quorum sensing, a process known as "quorum quenching," is a promising anti-virulence strategy. By interfering with bacterial communication, it may be possible to attenuate pathogenicity without exerting the strong selective pressure that leads to antibiotic resistance. OHHL is an invaluable tool in this field for:

  • High-Throughput Screening: The reporter gene assays described above can be adapted for high-throughput screening of compound libraries to identify novel quorum sensing inhibitors.

  • Lead Optimization: Structure-activity relationship (SAR) studies can be performed with analogs of OHHL to design more potent and specific inhibitors.

  • Mechanism of Action Studies: OHHL can be used in competition assays to determine if a potential drug candidate acts by competing for the binding site on the LuxR-type receptor.

  • Anti-Biofilm Drug Discovery: The biofilm formation assay can be used to screen for compounds that prevent or disperse biofilms by interfering with OHHL-mediated quorum sensing.

Conclusion

This compound is a fundamental tool for researchers studying bacterial quorum sensing. The protocols and data presented here provide a framework for utilizing OHHL to investigate the intricate communication networks that govern bacterial behavior. For drug development professionals, OHHL and the associated assays offer a robust platform for the discovery and characterization of novel anti-virulence agents that target quorum sensing.

References

Commercial Sources and Applications of Synthetic N-(3-oxohexanoyl)-L-homoserine lactone in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxohexanoyl)-L-homoserine lactone (OOHL), also known as 3-oxo-C6-HSL, is a key autoinducer molecule involved in quorum sensing (QS), a cell-to-cell communication system in Gram-negative bacteria.[1][2] This signaling molecule plays a crucial role in regulating gene expression related to virulence, biofilm formation, and bioluminescence, particularly in bacteria like Vibrio fischeri and Erwinia carotovora.[3][4] The availability of high-purity synthetic OOHL is essential for research aimed at understanding bacterial communication and developing novel anti-infective therapies that target quorum sensing. This document provides a comprehensive guide to commercial sources of synthetic OOHL, detailed protocols for its use in key biological assays, and an overview of its primary signaling pathway.

Commercial Availability of Synthetic this compound

Synthetic this compound is available from several reputable suppliers for research purposes. The following table summarizes some of the key commercial sources.

SupplierProduct NamePurityStorageSolvent
MedChemExpress This compound≥98%-20°CDMSO
Cayman Chemical N-3-oxo-hexadecanoyl-L-Homoserine lactone≥97%-20°C (protect from light and moisture)DMSO, Dimethyl formamide[5]
AdipoGen Life Sciences (via Fisher Scientific)This compoundNot specified-20°CNot specified
Chemodex (via Caltag Medsystems or Biomol.com)This compoundNot specified-20°C (protect from light and moisture)Chloroform (>100mg/ml)
Benchchem This compoundNot specified-20°CNot specified
Cenmed N-(3-Oxohexanoyl)homoserine lactone≥98%-20°CNot specified

Application Notes and Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Protocol:

  • Solvent Selection: Dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or dimethyl formamide.[5] Note: Avoid using ethanol (B145695) or other primary alcohols as they can open the lactone ring, inactivating the molecule.[5]

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO. MedChemExpress offers a ready-to-use 10 mM solution in DMSO.[4]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[6] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Biofilm Formation Assay

This protocol describes a method to investigate the effect of this compound on bacterial biofilm formation using a 96-well plate format and crystal violet staining.[3]

Experimental Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Pseudomonas aeruginosa) into a suitable broth medium and incubate overnight at the optimal growth temperature with shaking.

  • Inoculum Preparation: The following day, dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.02) in fresh growth medium.

  • Assay Setup:

    • Prepare serial dilutions of the this compound stock solution in the fresh growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Include a solvent control (medium with the same concentration of DMSO used for the highest OOHL concentration) and a negative control (medium only).

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well flat-bottom microtiter plate.

    • Add 100 µL of the OOHL dilutions or controls to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubation: Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 37°C for 24-48 hours).

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells and media from each well.

    • Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[3]

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data Example for Biofilm Assays:

The following table provides example concentrations of a related AHL, N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), used in biofilm formation assays with Vibrio alginolyticus. These concentrations can serve as a starting point for designing experiments with OOHL.

OrganismAHL Concentration (µmol/L)Effect on Biofilm FormationReference
Vibrio alginolyticus (Strain N°24)2, 5, 10, 20Significant increase at 16°C[7]
Vibrio alginolyticus (Strain N°40)40, 100Significant decrease at 16°C[7]
Vibrio alginolyticus (Strain N°40)1Increase at 28°C[7]
Gene Expression Analysis via qRT-PCR

This protocol outlines the steps to analyze changes in gene expression in response to this compound using quantitative real-time PCR (qRT-PCR).

Experimental Protocol:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Expose the bacterial cultures to the desired concentrations of OOHL (e.g., 1 µM, 10 µM) or a solvent control (DMSO) for a specific duration (e.g., 2-4 hours).

  • RNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or gene-specific primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., 16S rRNA), and a suitable SYBR Green master mix.

    • Perform the qRT-PCR using a real-time PCR detection system.

    • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[8]

Quantitative Data Example for Gene Expression:

This table shows the effect of a long-chain AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), on the expression of virulence-related genes in Staphylococcus aureus. This demonstrates the type of quantitative data that can be obtained from such experiments.

OrganismAHL TreatmentTarget GeneFold Change in ExpressionReference
Staphylococcus aureusSub-inhibitory 3-oxo-C12-HSLsarAInhibition[9]
Staphylococcus aureusSub-inhibitory 3-oxo-C12-HSLagrInhibition[9]
Bioluminescence Induction Assay

This protocol is designed to measure the induction of bioluminescence in a reporter strain (e.g., E. coli carrying a luxR-luxI promoter fusion to a reporter gene) in response to OOHL.

Experimental Protocol:

  • Reporter Strain Preparation: Grow the bioluminescent reporter strain overnight in a suitable medium.

  • Assay Setup:

    • In a 96-well white, clear-bottom microplate, add a subculture of the reporter strain.

    • Add serial dilutions of this compound to the wells.

    • Include a positive control (a known inducer) and a negative control (solvent only).

  • Measurement:

    • Incubate the plate at the optimal temperature for the reporter strain.

    • Measure luminescence and optical density (at 600 nm) at regular intervals using a microplate reader.

    • Normalize the luminescence signal to the cell density (Luminescence/OD600).[10]

Signaling Pathway and Experimental Workflow Diagrams

LuxI/LuxR Quorum Sensing Signaling Pathway

The canonical signaling pathway for this compound involves the LuxI synthase and the LuxR transcriptional regulator, first characterized in Vibrio fischeri.[1][2]

LuxI_LuxR_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell OOHL_out OOHL (3-oxo-C6-HSL) OOHL_in OOHL OOHL_out->OOHL_in Diffuses in (High cell density) LuxI LuxI (Synthase) LuxI->OOHL_in Synthesizes LuxR LuxR (Inactive) LuxR_active LuxR-OOHL (Active Complex) lux_operon lux Operon LuxR_active->lux_operon Binds to promoter lux_operon->LuxI Transcription & Translation Bioluminescence Bioluminescence & Other QS-regulated genes lux_operon->Bioluminescence Transcription & Translation OOHL_in->OOHL_out Diffuses out (Low cell density) OOHL_in->LuxR Binds to OOHL_in->LuxR_active Activates

Caption: LuxI/LuxR quorum sensing circuit in Gram-negative bacteria.

Experimental Workflow for Biofilm Formation Assay

The following diagram illustrates the key steps in performing a biofilm formation assay.

Biofilm_Workflow A Overnight Bacterial Culture B Dilute Culture & Prepare OOHL Concentrations A->B C Incubate in 96-well Plate (24-48h) B->C D Remove Planktonic Cells & Wash with PBS C->D E Stain with 0.1% Crystal Violet D->E F Wash Excess Stain E->F G Solubilize Stain (e.g., 95% Ethanol) F->G H Measure Absorbance (570 nm) G->H

Caption: Workflow for quantifying biofilm formation using crystal violet.

Logical Relationship of Gene Expression Analysis

This diagram outlines the logical flow of a gene expression analysis experiment using qRT-PCR.

Gene_Expression_Logic cluster_experiment Experimental Treatment cluster_analysis Molecular Analysis Bacteria Bacterial Culture Treatment Treat with OOHL or Solvent Control Bacteria->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Relative Gene Expression (ΔΔCt Method) qRT_PCR->Data_Analysis

Caption: Logical flow of gene expression analysis via qRT-PCR.

References

Application Notes and Protocols for the HPLC-MS/MS Detection of N-(3-oxohexanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key signaling molecule involved in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This signaling mechanism is integral to various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. Accurate and sensitive detection of 3-oxo-C6-HSL is crucial for studying bacterial communication, understanding disease pathogenesis, and developing novel anti-quorum sensing drugs. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers a highly specific and sensitive method for the quantification of 3-oxo-C6-HSL in complex biological matrices. This document provides detailed application notes and protocols for this analytical approach.

Signaling Pathway: The LuxI/LuxR Quorum Sensing Circuit

The canonical quorum-sensing system involving 3-oxo-C6-HSL is the LuxI/LuxR circuit, first identified in the marine bacterium Vibrio fischeri. The LuxI protein is an autoinducer synthase that produces 3-oxo-C6-HSL. As the bacterial population density increases, 3-oxo-C6-HSL accumulates in the environment. Once a threshold concentration is reached, 3-oxo-C6-HSL diffuses back into the bacterial cells and binds to the cytoplasmic receptor protein, LuxR. This complex then acts as a transcriptional regulator, binding to specific DNA sequences (lux boxes) and activating the expression of target genes, often including the luxI gene itself, creating a positive feedback loop.

LuxI_LuxR_Signaling_Pathway cluster_cell Bacterial Cell luxI LuxI (Synthase) hsl 3-oxo-C6-HSL luxI->hsl Synthesizes luxR LuxR (Receptor) complex LuxR-HSL Complex luxR->complex hsl->complex hsl_out 3-oxo-C6-HSL (Accumulates) hsl->hsl_out Diffuses out dna lux operon complex->dna Binds to dna->luxI Induces expression target_genes Target Genes (e.g., virulence, biofilm) dna->target_genes Induces expression hsl_out->hsl Diffuses in (High cell density)

Caption: The LuxI/LuxR quorum sensing signaling pathway.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of 3-oxo-C6-HSL by HPLC-MS/MS. These values can vary depending on the specific instrumentation and matrix effects.

ParameterTypical ValueNotes
Precursor Ion ([M+H]⁺) m/z 214.1The protonated molecular ion of 3-oxo-C6-HSL.
Product Ion m/z 102.0Characteristic fragment of the homoserine lactone ring.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLDependent on instrument sensitivity and sample matrix.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration quantifiable with acceptable precision and accuracy.
Linearity Range 1.0 - 1000 ng/mLThe concentration range over which the response is linear (R² > 0.99).
Recovery 85 - 110%Extraction efficiency from the sample matrix.
Intra-day Precision (%RSD) < 10%Repeatability of measurements within the same day.
Inter-day Precision (%RSD) < 15%Reproducibility of measurements across different days.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction of 3-oxo-C6-HSL from Bacterial Supernatant

This protocol describes the extraction of 3-oxo-C6-HSL from bacterial culture supernatants.

Materials:

  • Bacterial culture grown to the desired cell density.

  • Ethyl acetate (B1210297) (acidified with 0.1% formic acid).

  • Anhydrous sodium sulfate (B86663).

  • Centrifuge and centrifuge tubes (50 mL).

  • Rotary evaporator or nitrogen evaporator.

  • HPLC grade methanol (B129727).

  • Vortex mixer.

  • 0.22 µm syringe filters.

Procedure:

  • Pellet the bacterial cells by centrifuging the culture at 10,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant into a clean 50 mL centrifuge tube.

  • Add an equal volume of acidified ethyl acetate to the supernatant.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction (steps 3-6) two more times, pooling the organic layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen at 30°C.

  • Reconstitute the dried extract in a small, precise volume (e.g., 200 µL) of HPLC grade methanol.

  • Vortex for 1 minute to dissolve the extract.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis Protocol

Instrumentation:

  • HPLC system with a binary pump and autosampler.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 15.0 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for 3-oxo-C6-HSL:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
3-oxo-C6-HSL 214.1 102.0 100 15

| 3-oxo-C6-HSL (Qualifier) | 214.1 | 74.0 | 100 | 20 |

Data Analysis and Quantification
  • Standard Curve Preparation: Prepare a series of calibration standards of 3-oxo-C6-HSL in methanol (or a matrix matching the final sample solvent) at concentrations spanning the expected sample range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Data Acquisition: Analyze the standards and samples using the HPLC-MS/MS method described above.

  • Peak Integration: Integrate the peak area for the primary MRM transition (214.1 > 102.0) for both the standards and the unknown samples.

  • Calibration Curve Generation: Plot the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification: Use the calibration curve to calculate the concentration of 3-oxo-C6-HSL in the unknown samples based on their measured peak areas.

Experimental Workflow Diagram

HPLC_MSMS_Workflow sample Bacterial Culture Supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Analysis (Quantification) msms->data

Caption: Experimental workflow for 3-oxo-C6-HSL detection.

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of N-Acyl-Homoserine Lactones (AHLs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2][3][4] This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic resistance.[1] The study of AHLs is crucial for understanding bacterial pathogenesis and for the development of novel anti-virulence drugs that target quorum sensing, a strategy known as quorum quenching.[5] Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the detection, separation, and preliminary identification of AHLs from bacterial cultures.[3][6][7] This application note provides detailed protocols for the separation of AHLs using TLC, coupled with biosensor-based detection.

Principle of TLC for AHL Separation

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or C18-reversed phase silica, coated on a plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action).[8] For AHLs, reversed-phase TLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., a methanol (B129727)/water mixture).[7][9] In this system, AHLs with longer acyl chains, which are more nonpolar, will have a stronger affinity for the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, AHLs with shorter, more polar acyl chains will travel further with the mobile phase, yielding higher Rf values.[10]

Quorum Sensing Signaling Pathway

Gram-negative bacteria utilize the LuxI/LuxR-type quorum sensing system, where a LuxI-family synthase produces specific AHL signal molecules.[2] These AHLs diffuse out of the cell and, upon reaching a threshold concentration, bind to and activate a LuxR-family transcriptional regulator, leading to the expression of target genes.

AHL_Signaling_Pathway cluster_cell Bacterial Cell LuxI LuxI Synthase AHL AHLs LuxI->AHL Synthesis LuxR LuxR Regulator AHL->LuxR Binding & Activation AHL_out AHLs AHL->AHL_out Diffusion Gene Target Genes LuxR->Gene Transcription Regulation Response Coordinated Response (e.g., Biofilm Formation) Gene->Response AHL_out->LuxR

Figure 1: Generalized AHL-mediated quorum sensing pathway in Gram-negative bacteria.

Experimental Protocols

Preparation of Bacterial Extracts Containing AHLs

This protocol describes the extraction of AHLs from bacterial culture supernatants.

Materials:

  • Bacterial culture grown to late exponential or stationary phase

  • Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream

  • Methanol or ethyl acetate for resuspension

Procedure:

  • Grow the bacterial strain of interest in a suitable liquid medium to the desired cell density (typically late exponential or stationary phase, where AHL production is maximal).

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Transfer the cell-free supernatant to a fresh tube.

  • Extract the AHLs from the supernatant by adding an equal volume of acidified ethyl acetate. Vortex vigorously for 1-2 minutes.

  • Allow the phases to separate and carefully collect the upper organic (ethyl acetate) phase. Repeat the extraction twice for complete recovery.

  • Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspend the dried extract in a small volume (e.g., 50-100 µL) of methanol or ethyl acetate for application to the TLC plate.

Thin-Layer Chromatography of AHL Extracts

This protocol details the separation of AHLs using reversed-phase TLC.

Materials:

  • C18 reversed-phase TLC plates (e.g., Merck RP-18 F254S)[9]

  • Capillary tubes or micropipette for sample application

  • TLC developing chamber

  • Mobile phase: 60:40 (v/v) methanol/water[7][9][11]

  • Synthetic AHL standards (for use as controls)

Procedure:

  • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the C18 TLC plate.

  • Carefully spot 1-5 µL of the resuspended bacterial extract onto the origin line. Also, spot synthetic AHL standards of known concentrations on the same plate to serve as references.[9] Allow the spots to dry completely.

  • Pour the 60:40 methanol/water mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 15-20 minutes.

  • Place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[8]

  • Allow the solvent front to ascend the plate. Remove the plate when the solvent front is approximately 1 cm from the top edge.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood before visualization.[12]

Visualization of AHLs using a Biosensor Overlay

This protocol uses a biosensor strain, such as Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026, to detect the separated AHLs.[1][13]

Materials:

  • Developed and dried TLC plate

  • Biosensor strain (A. tumefaciens NTL4(pZLR4) or C. violaceum CV026) grown to an appropriate OD.

  • Soft agar (B569324) medium (e.g., LB agar at 0.7-1.2% w/v), cooled to ~45-50°C[9][12]

  • For A. tumefaciens NTL4(pZLR4): X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution.[14]

  • Petri dish or sealed container

  • Incubator

Procedure:

  • Grow the chosen biosensor strain overnight in a suitable liquid medium.

  • Inoculate the cooled (45-50°C) soft agar medium with the overnight culture of the biosensor strain. If using A. tumefaciens NTL4(pZLR4), add X-Gal to the agar to the desired final concentration.[12]

  • Quickly and evenly pour the inoculated soft agar over the surface of the dried TLC plate.[15]

  • Allow the agar overlay to solidify completely.

  • Place the plate in a sealed container with a moist paper towel to maintain humidity and incubate at an appropriate temperature (e.g., 28-30°C) overnight or until spots appear.[9]

  • AHLs on the chromatogram will diffuse into the agar and induce the biosensor. With A. tumefaciens NTL4(pZLR4), AHLs will appear as blue spots due to the hydrolysis of X-Gal.[7] With C. violaceum CV026, AHLs (typically short-chain) will induce the production of the purple pigment violacein.[5][13]

TLC Experimental Workflow

The following diagram illustrates the complete workflow for the separation and detection of AHLs using TLC with a biosensor overlay.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Separation cluster_detection Detection A Bacterial Culture B Centrifugation A->B C Collect Supernatant B->C D Solvent Extraction (Ethyl Acetate) C->D E Evaporation D->E F Resuspend Extract E->F G Spot Extract on C18 TLC Plate F->G H Develop Plate in Methanol/Water G->H I Dry Plate H->I K Pour Overlay on TLC Plate I->K J Prepare Biosensor Soft Agar Overlay J->K L Incubate K->L M Visualize Spots L->M

Figure 2: Experimental workflow for TLC-based separation and detection of AHLs.

Data Presentation: Rf Values of Common AHLs

The Retention Factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. It is a characteristic value for a given compound under specific TLC conditions. The table below summarizes approximate Rf values for various AHLs on a C18 reversed-phase plate with a 60:40 methanol/water mobile phase.

N-Acyl-Homoserine Lactone (AHL)AbbreviationApproximate Rf ValueReference(s)
N-Butanoyl-L-homoserine lactoneC4-HSL0.82[13]
N-Hexanoyl-L-homoserine lactoneC6-HSL~0.49[9]
N-Octanoyl-L-homoserine lactoneC8-HSL~0.49[13]
N-(3-Oxohexanoyl)-L-homoserine lactone3-oxo-C6-HSL--
N-(3-Oxooctanoyl)-L-homoserine lactone3-oxo-C8-HSL0.49[13]
N-(3-Oxodecanoyl)-L-homoserine lactone3-oxo-C10-HSL--
N-(3-Oxododecanoyl)-L-homoserine lactone3-oxo-C12-HSL0.21 - 0.22[13]

Note: Rf values can vary slightly depending on experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates. It is always recommended to run standards alongside unknown samples for accurate comparison.[10]

Conclusion

Thin-layer chromatography coupled with biosensor overlays is a powerful and accessible method for the preliminary analysis of AHL production in Gram-negative bacteria.[3][6][7] This technique allows for the rapid screening of bacterial isolates for quorum sensing activity and can provide tentative identification of the types of AHLs produced based on their chromatographic mobility.[3][6] The protocols and data presented here serve as a comprehensive guide for researchers investigating bacterial communication and those in pursuit of novel antimicrobial strategies targeting quorum sensing.

References

Application Notes and Protocols for Designing Experiments with N-(3-oxohexanoyl)-L-homoserine lactone (OOHL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxohexanoyl)-L-homoserine lactone (OOHL or 3-oxo-C6-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1] As an autoinducer, OOHL plays a crucial role in regulating gene expression in a cell-density-dependent manner, controlling processes such as biofilm formation, virulence factor production, and bioluminescence.[1][2] Understanding and manipulating these pathways is of significant interest for the development of novel anti-infective therapies that target bacterial communication rather than bacterial growth, potentially reducing the selective pressure for antibiotic resistance.[2][3]

These application notes provide detailed protocols for key experiments involving OOHL, guidance on data presentation, and visualizations of the relevant signaling pathway and experimental workflows.

OOHL Signaling Pathway

In many Gram-negative bacteria, the OOHL-mediated quorum sensing circuit is regulated by the LuxI/LuxR system. The LuxI synthase produces OOHL, which diffuses across the bacterial membrane.[4][5] As the bacterial population density increases, the intracellular concentration of OOHL rises. Upon reaching a threshold concentration, OOHL binds to the cytoplasmic receptor protein LuxR.[5][6] This OOHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, activating the transcription of target genes.[5] These genes often include those responsible for virulence factor production, biofilm formation, and a positive feedback loop that enhances the production of LuxI.[1][4]

OOHL_Signaling_Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI Synthase OOHL_in OOHL LuxI->OOHL_in synthesis LuxR LuxR Receptor Complex OOHL-LuxR Complex LuxR->Complex OOHL_in->LuxR OOHL_in->Complex OOHL_out OOHL OOHL_in->OOHL_out diffusion DNA lux box DNA Complex->DNA binds Target_Genes Target Genes (e.g., virulence, biofilm) DNA->Target_Genes activates transcription Target_Genes->LuxI positive feedback OOHL_out->OOHL_in

Caption: The LuxI/LuxR-type quorum sensing pathway mediated by OOHL.

Key Experiments and Protocols

Several key experiments are commonly employed to investigate the effects of OOHL and potential inhibitors on bacterial phenotypes. These include assays for biofilm formation, virulence factor production (e.g., pyocyanin (B1662382) and elastase), and general quorum sensing inhibition.

General Experimental Workflow

The following diagram outlines a general workflow for studying the effects of OOHL or its antagonists on bacterial phenotypes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Prepare Bacterial Overnight Culture Inoculation Inoculate Fresh Media with Bacterial Culture Bacterial_Culture->Inoculation Compound_Prep Prepare OOHL/Inhibitor Stock Solutions Treatment Add OOHL/Inhibitor at Desired Concentrations Compound_Prep->Treatment Inoculation->Treatment Incubation Incubate under Specific Conditions Treatment->Incubation Phenotype_Assay Perform Phenotypic Assay (e.g., Biofilm, Virulence) Incubation->Phenotype_Assay Quantification Quantify Results (e.g., Absorbance, Fluorescence) Phenotype_Assay->Quantification Data_Analysis Analyze Data and Determine IC50/EC50 Quantification->Data_Analysis

Caption: A generalized workflow for in vitro assays with OOHL.

Protocol 1: Biofilm Formation Assay (Crystal Violet Method)

This protocol quantifies the ability of bacteria to form biofilms in the presence of OOHL.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Luria-Bertani (LB) broth)

  • This compound (OOHL)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow an overnight culture of the bacterial strain at 37°C with agitation. Dilute the overnight culture 1:100 in fresh growth medium.

  • Assay Setup: To the wells of a 96-well plate, add 100 µL of the diluted bacterial culture. Add desired concentrations of OOHL to the respective wells. Include a positive control (bacteria with no OOHL) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-590 nm using a microplate reader.

Data Presentation:

OOHL Concentration (µM)Average Absorbance (OD590)Standard Deviation% Biofilm Formation
0 (Control)1.250.12100%
11.520.15121.6%
51.880.21150.4%
102.150.18172.0%
502.310.25184.8%
(Note: Data are hypothetical and for illustrative purposes only.)

Protocol 2: Pyocyanin Quantification Assay

This protocol measures the production of the virulence factor pyocyanin by Pseudomonas aeruginosa.

Materials:

  • P. aeruginosa culture

  • King's A medium or LB broth

  • Chloroform (B151607)

  • 0.2 M Hydrochloric acid (HCl)

  • Centrifuge and spectrophotometer

Procedure:

  • Culture Preparation: Inoculate P. aeruginosa into the growth medium containing different concentrations of OOHL. Incubate at 37°C for 24-48 hours with shaking.

  • Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube.

  • Add 3 mL of chloroform to 5 mL of the supernatant and vortex.

  • Centrifuge to separate the layers. The pyocyanin will be in the lower, blue chloroform layer.

  • Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex until the solution turns pink.

  • Quantification: Centrifuge and measure the absorbance of the upper, pink aqueous layer at 520 nm. The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 by 17.072.[7][8][9]

Data Presentation:

OOHL Concentration (µM)Average Absorbance (OD520)Pyocyanin Concentration (µg/mL)Standard Deviation
0 (Control)0.152.560.21
10.223.760.35
50.386.490.42
100.518.710.55
500.6511.100.61
(Note: Data are hypothetical and for illustrative purposes only.)

Protocol 3: Elastase Activity Assay (Elastin-Congo Red Method)

This protocol assesses the activity of the elastase enzyme, a virulence factor regulated by quorum sensing.

Materials:

  • Bacterial culture supernatant

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Centrifuge and spectrophotometer

Procedure:

  • Supernatant Preparation: Grow bacterial cultures with and without OOHL and centrifuge to obtain cell-free supernatant.

  • Assay Reaction: Prepare a reaction mixture containing the bacterial supernatant and ECR in Tris-HCl buffer. A typical final concentration for ECR is 5-10 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for several hours to overnight.

  • Stopping the Reaction: Stop the reaction by adding a buffer that shifts the pH (e.g., phosphate (B84403) buffer, pH 6.0) or by placing the tubes on ice.

  • Centrifugation: Centrifuge the tubes to pellet the undigested ECR.

  • Quantification: Transfer the supernatant to a new tube and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, indicating elastase activity.[10][11]

Data Presentation:

OOHL Concentration (µM)Average Absorbance (OD495)Standard DeviationRelative Elastase Activity (%)
0 (Control)0.250.03100%
10.310.04124%
50.450.05180%
100.580.06232%
500.670.07268%
(Note: Data are hypothetical and for illustrative purposes only.)

Protocol 4: Violacein (B1683560) Production Inhibition Assay

This assay is used to screen for quorum sensing inhibitors using the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to short-chain AHLs like OOHL.

Materials:

  • Chromobacterium violaceum CV026

  • LB agar (B569324) plates

  • OOHL (as the inducer)

  • Test compounds (potential inhibitors)

Procedure:

  • Plate Preparation: Prepare LB agar plates and allow them to solidify.

  • Bacterial Lawn: Spread an overnight culture of C. violaceum CV026 onto the surface of the agar plates to create a bacterial lawn.

  • Application of Compounds:

    • For Induction: Spot a known amount of OOHL onto the center of the plate. A zone of purple pigmentation will appear around the spot after incubation.

    • For Inhibition: Incorporate a sub-inhibitory concentration of OOHL into the molten agar before pouring the plates. Then, spot the test compounds onto the surface of the agar. A clear zone around the spot of the test compound indicates inhibition of violacein production.[3][12]

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Quantification (Liquid-based assay):

    • Grow C. violaceum CV026 in LB broth in a 96-well plate.

    • Add a fixed concentration of OOHL to all wells (except the negative control) to induce violacein production.

    • Add varying concentrations of the test inhibitor.

    • Incubate at 30°C for 24 hours.

    • Lyse the cells (e.g., with DMSO or by sonication) and centrifuge to pellet cell debris.

    • Measure the absorbance of the supernatant at 585-590 nm to quantify violacein. Calculate the IC50 value of the inhibitor.

Data Presentation:

Inhibitor Concentration (µM)Average Absorbance (OD585)Standard Deviation% Inhibition of Violacein Production
0 (OOHL only)0.980.080%
10.850.0713.3%
100.520.0546.9%
500.210.0378.6%
1000.110.0288.8%
(Note: Data are hypothetical and for illustrative purposes only.)

References

Application Notes: Working Concentrations of 3-oxo-C6-HSL for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key N-acyl homoserine lactone (AHL) signaling molecule utilized by numerous species of Gram-negative bacteria for quorum sensing (QS).[1] Quorum sensing is a cell-to-cell communication mechanism that enables bacteria to monitor their population density and collectively regulate gene expression. This coordinated behavior includes the control of virulence factor production, biofilm formation, and bioluminescence.[2][3] The 3-oxo-C6-HSL molecule is synthesized by LuxI-family synthases and is recognized by LuxR-family transcriptional regulators.[2][4][5] Understanding the effective concentrations of 3-oxo-C6-HSL is critical for researchers studying bacterial communication, developing anti-biofilm agents, and designing novel therapeutics that target quorum sensing pathways.

These application notes provide a summary of typical working concentrations for 3-oxo-C6-HSL in various in vitro assays, detailed experimental protocols, and diagrams of relevant pathways and workflows.

Signaling Pathway of 3-oxo-C6-HSL

The canonical signaling pathway for 3-oxo-C6-HSL involves a LuxR-type transcriptional regulator. In the absence of its cognate AHL, the LuxR protein is typically unstable or inactive. As the bacterial population grows, the extracellular concentration of 3-oxo-C6-HSL increases and the molecule diffuses across the cell membrane. Inside the cell, 3-oxo-C6-HSL binds to the LuxR-type protein, inducing a conformational change that promotes protein multimerization and stabilization.[5][6] This activated complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[4]

G cluster_outside Extracellular Space cluster_inside Intracellular Space HSL 3-oxo-C6-HSL LuxR Inactive LuxR Protein HSL->LuxR Diffusion Active_Complex Active LuxR::HSL Dimer Complex LuxR->Active_Complex Binding & Dimerization DNA Promoter DNA (lux box) Active_Complex->DNA Binds to DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Activates Transcription

Caption: Canonical LuxR-type quorum sensing signaling pathway.

Data Presentation: Working Concentrations of 3-oxo-C6-HSL

The effective concentration of 3-oxo-C6-HSL can vary significantly depending on the bacterial species, the specific LuxR-type receptor, and the assay being performed. The following table summarizes quantitative data from published literature.

Assay TypeOrganism / SystemEffective Concentration RangeObserved EffectReference
Protein-DNA Binding Erwinia carotovora CarR proteinTitrated up from 0 µMInduces formation of a high molecular weight protein-DNA complex.[5][5]
Protein Multimerization Erwinia carotovora CarR proteinLow µM concentrationsIncreases the tendency of CarR dimers to form multimers.[5][5]
Receptor Binding Affinity Erwinia carotovora CarR proteinKd = 1.8 µMDissociation constant for 3-oxo-C6-HSL binding to the CarR protein dimer.[5][5]
Gene Expression E. coli expressing CarR system1 µg/mL (~4.7 µM)Substantial induction of β-galactosidase reporter gene activity.[5][5]
Bioreporter Activation E. coli with LuxR systemNanomolar to MicromolarLinear, dose-dependent increase in bioluminescence.[7][8][7][8]
Biofilm Formation Vibrio alginolyticus (using related 3-oxo-C10-HSL)10 - 20 µMEnhancement of biofilm formation (higher concentrations were inhibitory).[1][1]
Protein Stability Erwinia carotovora CarR protein25 µMSignificantly enhances the resistance of CarR protein to trypsin digestion.[6][6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Gene Expression Assay Using an E. coli Bioreporter

This protocol describes the use of a whole-cell bioreporter, typically an E. coli strain engineered to produce a measurable signal (e.g., light, fluorescence) in response to 3-oxo-C6-HSL.[7]

Materials:

  • E. coli bioreporter strain (e.g., containing pSB401 or similar LuxR-based plasmid)

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic selection

  • Synthetic 3-oxo-C6-HSL (store as a stock solution in DMSO or ethyl acetate)

  • 96-well microplates (black plates with clear bottoms for luminescence/fluorescence)

  • Microplate reader

Procedure:

  • Prepare Bioreporter Culture: Inoculate a single colony of the bioreporter strain into 5 mL of LB broth with the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth with antibiotic. Grow to early exponential phase (OD600 ≈ 0.2-0.3).

  • Prepare 3-oxo-C6-HSL Dilutions: Prepare a serial dilution of the 3-oxo-C6-HSL stock solution in LB broth to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a solvent-only control.

  • Assay Setup: Add 100 µL of the subcultured bioreporter cells to each well of the 96-well plate.

  • Induction: Add 100 µL of the prepared 3-oxo-C6-HSL dilutions to the corresponding wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate at 30°C for 3-6 hours. Incubation time should be optimized for the specific bioreporter strain.

  • Measurement: Measure the output signal (e.g., luminescence or fluorescence) and the optical density (OD600) using a microplate reader.

  • Data Analysis: Normalize the reporter signal to cell density (Signal / OD600). Plot the normalized signal as a function of the 3-oxo-C6-HSL concentration.

G A 1. Inoculate & Grow Overnight Culture B 2. Subculture to Exponential Phase (OD600 ≈ 0.3) A->B D 4. Add Culture & HSL Dilutions to 96-Well Plate B->D C 3. Prepare Serial Dilutions of 3-oxo-C6-HSL C->D E 5. Incubate Plate (e.g., 30°C for 4 hours) D->E F 6. Measure Signal (Luminescence/Fluorescence) & OD600 E->F G 7. Analyze Data: Normalize Signal to OD F->G

Caption: Experimental workflow for a whole-cell bioreporter assay.
Protocol 2: In Vitro Biofilm Formation Assay (Crystal Violet Method)

This protocol provides a general method for assessing the effect of 3-oxo-C6-HSL on biofilm formation. Concentrations should be optimized, but a range of 1 µM to 100 µM is a reasonable starting point based on studies with related AHLs.[1][3]

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., TSB, LB)

  • Synthetic 3-oxo-C6-HSL

  • 96-well flat-bottom polystyrene microplates

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a starting OD600 of ~0.05.

  • Prepare HSL Dilutions: Prepare dilutions of 3-oxo-C6-HSL in the growth medium at 2x the final desired concentration.

  • Assay Setup: Add 100 µL of the bacterial inoculum to each well of the 96-well plate. Add 100 µL of the 2x HSL dilutions to the wells. Include medium-only and solvent controls.

  • Incubation: Cover the plate and incubate under static (non-shaking) conditions for 24-72 hours at the optimal growth temperature for the bacterium.

  • Wash: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the attached biofilm.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Wash: Remove the crystal violet solution and wash the wells again three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at ~570 nm using a microplate reader.

Disclaimer: The information provided is for research use only. The optimal working concentration of 3-oxo-C6-HSL is highly dependent on the experimental system. It is strongly recommended to perform dose-response experiments to determine the optimal concentration for your specific application.

References

Application Notes and Protocols for N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) Biosensor Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density[1][2]. This process relies on the production and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers[2][3]. The first AHL to be identified was N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), discovered in the marine bacterium Vibrio fischeri[1][4]. OHHL and its corresponding regulatory system, LuxI/LuxR, control various phenotypes, including bioluminescence, biofilm formation, and virulence factor production[1].

Whole-cell biosensors are engineered microorganisms that produce a measurable signal in response to a specific chemical stimulus. For OHHL, these biosensors are invaluable tools for studying QS, quantifying autoinducer concentrations, and screening for novel quorum quenching (QQ) compounds that can disrupt bacterial communication, offering a promising avenue for antimicrobial drug development.

Principle of OHHL Biosensors: The LuxR/LuxI System

The most common OHHL biosensors are based on the canonical LuxR/LuxI regulatory circuit from Vibrio fischeri.

  • LuxI Synthase : The LuxI protein synthesizes OHHL from S-adenosylmethionine (SAM) and an acylated acyl carrier protein (ACP) from the fatty acid biosynthesis pathway[5].

  • Diffusion : As a small molecule, OHHL can freely diffuse across the bacterial cell membrane[1].

  • LuxR Receptor/Transcriptional Regulator : When the extracellular concentration of OHHL reaches a critical threshold, it diffuses back into the cell and binds to the LuxR protein, a cytoplasmic transcriptional regulator[1][4].

  • Gene Activation : The OHHL-LuxR complex is an active transcriptional activator that binds to a specific DNA sequence known as the lux box. This binding event initiates the transcription of target genes[4].

  • Reporter Output : In a biosensor strain, the native target genes (like those for bioluminescence) are replaced with or coupled to a reporter gene. This results in a quantifiable output—such as light, color, or fluorescence—that is proportional to the concentration of OHHL.

Below is a diagram illustrating the OHHL signaling pathway utilized in a typical biosensor.

OHHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Biosensor Cell OHHL_out OHHL OHHL_in OHHL OHHL_out->OHHL_in Diffusion (High Concentration) LuxI LuxI Synthase (absent in biosensor) LuxR LuxR Protein (inactive) p1 LuxR->p1 OHHL_in->p1 LuxR_active OHHL-LuxR Complex (active) lux_box lux Box Promoter LuxR_active->lux_box Activates Reporter Reporter Gene (e.g., lux, gfp, lacZ) lux_box->Reporter Transcription Signal Measurable Signal (Light, Fluorescence, Color) Reporter->Signal Translation & Expression p1->LuxR_active Binding p2

Caption: The OHHL quorum sensing signaling pathway in a biosensor cell.

Common OHHL Biosensor Strains

Several bacterial strains have been engineered to detect OHHL and related short-chain AHLs. The choice of biosensor depends on the required sensitivity, the desired output signal, and the experimental context.

Biosensor StrainReporter SystemSpecificityReported SensitivityReference(s)
Chromobacterium violaceum CV026 Violacein (B1683560) (purple pigment)Responds preferentially to C6-HSL, but also to OHHL (3-oxo-C6-HSL) and other short-chain AHLs (C4-C8).[3][6]Qualitative to semi-quantitative.[3][6]
Escherichia coli JM109 (pSB401) Bioluminescence (LuxCDABE)Optimal response to OHHL (3-oxo-C6-HSL) via native LuxR.[6]~1 nM[7]
Escherichia coli MG1655 (pVFR1 pSVRAF) Bioluminescence (LuxCDABE)Specific for OHHL (3-oxo-C6-HSL) with increased LuxR dosage.30-100 pM[7]
Agrobacterium tumefaciens NTL4 (pZLR4) β-galactosidase (LacZ)Broad range AHL detection, including OHHL.Not specified, used for relative quantification.[6]

Applications in Research and Drug Development

OHHL biosensors are versatile tools with a wide range of applications:

  • Quantification of AHL Production : Measuring the concentration of OHHL produced by pathogenic bacteria like Erwinia carotovora and Yersinia enterocolitica[8].

  • Screening for Quorum Quenching Inhibitors (QQIs) : High-throughput screening of compound libraries to identify molecules that inhibit OHHL signaling, which can be developed as anti-virulence drugs.

  • Studying Interspecies Interactions : Visualizing QS and QQ interactions between different bacterial species in complex environments, such as on plant roots[9][10].

  • Analysis of Environmental Samples : Detecting the presence of QS bacteria in environmental, industrial, or clinical samples[7].

  • Basic Research : Elucidating the kinetics and regulatory dynamics of QS circuits.

Experimental Protocols

Protocol 1: Qualitative Detection of OHHL using Chromobacterium violaceum CV026

This protocol provides a simple, visual method for detecting the presence of OHHL or other short-chain AHLs using an agar (B569324) diffusion assay.

Materials:

  • C. violaceum CV026 biosensor strain

  • Luria-Bertani (LB) agar plates

  • LB broth

  • Test bacterial strain or purified OHHL solution

  • Sterile paper discs or sterile pipette tips

  • Incubator (28-30°C)

Methodology:

  • Prepare Biosensor Overlay: Grow an overnight culture of C. violaceum CV026 in LB broth at 28°C.

  • Mix 100 µL of the overnight CV026 culture with 3 mL of molten soft LB agar (0.7% agar), and pour it evenly over the surface of a standard LB agar plate.

  • Allow the soft agar overlay to solidify completely in a sterile environment.

  • Spot the Sample:

    • For Bacterial Cultures: Using a sterile toothpick or pipette tip, pick a colony of the test bacterium and gently stab it into the center of the CV026 overlay plate.

    • For Liquid Samples/Extracts: Aseptically place a sterile paper disc onto the center of the agar surface. Pipette 5-10 µL of the test sample (e.g., cell-free supernatant, purified OHHL) onto the disc.

  • Incubation: Incubate the plates at 28-30°C for 24-48 hours.

  • Observation: A positive result is indicated by the appearance of a purple ring of violacein pigment in the CV026 lawn surrounding the test sample. The diameter of the ring is semi-proportional to the concentration of the AHL.

Protocol 2: Quantitative Measurement of OHHL using a Bioluminescent E. coli Biosensor

This protocol describes how to quantify OHHL concentration using a lux-based biosensor, such as E. coli JM109 (pSB401), and a microplate luminometer.

Experimental_Workflow A 1. Prepare Biosensor Culture (e.g., E. coli pSB401) Grow to early log phase (OD600 ≈ 0.2-0.3) D 4. Set up 96-Well Plate Aliquot biosensor culture into wells A->D B 2. Prepare Standard Curve Create serial dilutions of synthetic OHHL (e.g., 1 µM to 1 pM) E 5. Add Samples & Standards Add OHHL standards and unknown samples to designated wells B->E C 3. Prepare Unknown Samples Filter-sterilize bacterial supernatants or prepare extracts C->E F 6. Incubate Incubate plate with shaking at 30°C (e.g., 2-4 hours) E->F G 7. Measure Luminescence Use a microplate luminometer to measure Relative Light Units (RLU) F->G H 8. Data Analysis Plot Standard Curve (RLU vs. [OHHL]) and calculate unknown concentrations G->H

Caption: Experimental workflow for quantitative OHHL detection.

Materials:

  • Bioluminescent biosensor strain (e.g., E. coli JM109 pSB401)

  • LB broth with appropriate antibiotic

  • Synthetic OHHL standard (high purity)

  • Sterile, opaque, 96-well microplates

  • Microplate reader with luminescence detection

  • Shaking incubator

Methodology:

  • Prepare Biosensor Inoculum: Grow the biosensor strain overnight in LB broth with the appropriate antibiotic at 30°C with shaking.

  • Prepare Working Culture: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth. Grow the culture at 30°C with shaking until it reaches the early exponential phase (OD600 of approximately 0.2-0.3).

  • Prepare OHHL Standards: Perform a serial dilution of the synthetic OHHL standard in the same medium used for the samples (e.g., sterile LB broth or a control supernatant) to create a range of known concentrations (e.g., from 1 µM down to 1 pM). Include a "zero OHHL" blank control.

  • Prepare Samples: Prepare your unknown samples. If they are bacterial cultures, centrifuge to pellet the cells and pass the supernatant through a 0.22 µm filter to sterilize and remove all bacteria.

  • Plate Setup: In a sterile, opaque 96-well plate, add 100 µL of the prepared biosensor working culture to each well.

  • Add Standards and Samples: Add 10 µL of each OHHL standard and each unknown sample to separate wells in triplicate.

  • Incubation: Cover the plate and incubate at 30°C with shaking for 2-4 hours. The optimal incubation time should be determined empirically by performing a time-course experiment.

  • Measurement: Measure the bioluminescence (in Relative Light Units, RLU) using a microplate luminometer.

Data Analysis and Interpretation

For the quantitative protocol, data analysis is crucial for accurate results.

  • Subtract Background: Calculate the average RLU for the blank (zero OHHL) wells and subtract this value from all other readings.

  • Generate Standard Curve: Plot the background-subtracted RLU values for the OHHL standards against their corresponding concentrations on a log-log or semi-log scale.

  • Determine Unknown Concentrations: Use the equation derived from the linear portion of the standard curve to interpolate the OHHL concentration of the unknown samples from their background-subtracted RLU values. A linear response of the bioreporter to exogenously added OHHL can often be found over several orders of magnitude[4].

Data_Analysis raw_data Raw Luminescence Data (RLU) curve Generate Standard Curve (RLU vs. Concentration) raw_data->curve standards Standard Concentrations standards->curve equation Derive Regression Equation (y = mx + c) curve->equation final_conc Calculate Final OHHL Concentration equation->final_conc unknown_rlu RLU from Unknown Sample unknown_rlu->final_conc

References

Troubleshooting & Optimization

Technical Support Center: N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My OHHL solution seems to be losing activity over time. What could be the cause?

A1: The primary cause of OHHL instability in aqueous solutions is the hydrolysis of the lactone ring, a process known as lactonolysis. This degradation is highly dependent on the pH and temperature of the solution. At alkaline pH, the rate of hydrolysis increases significantly. Elevated temperatures also accelerate this degradation.

Q2: I am observing inconsistent results in my experiments. How can I ensure the stability of my OHHL working solutions?

A2: To maintain the integrity of your OHHL solutions, it is crucial to control the pH and temperature. For short-term storage and during experiments, it is advisable to use buffered solutions with a slightly acidic to neutral pH (pH 5.0-7.0). If possible, conduct experiments at lower temperatures to minimize degradation. For long-term storage, it is recommended to store OHHL as a solid at -20°C.[1]

Q3: Can the type of solvent I use to dissolve OHHL affect its stability?

A3: Yes, the choice of solvent is critical. While OHHL is soluble in various organic solvents, it is important to use those that do not promote the opening of the lactone ring. Solvents such as DMSO and ethyl acetate (B1210297) are commonly used to prepare stock solutions. It is recommended to minimize the amount of organic solvent in the final aqueous solution, as high concentrations may have physiological effects in biological assays.

Q4: I am using a bioassay to detect OHHL, and the signal is weaker than expected. What could be the issue?

A4: A weak signal in a bioassay can be due to several factors:

  • OHHL Degradation: As mentioned, the OHHL in your solution may have degraded due to inappropriate pH or temperature.

  • Enzymatic Degradation: Some biological systems, such as certain bacteria or plant seedlings, can produce enzymes (lactonases or acylases) that actively degrade OHHL.[2] If your experimental setup involves such organisms, consider this possibility.

  • Interference from Media Components: Components in your culture media could potentially interfere with the bioassay. It is advisable to run appropriate controls with the media alone.

  • Incorrect Concentration: Double-check the initial concentration of your OHHL stock solution and the dilutions made.

Q5: My HPLC analysis shows multiple peaks when I only expect one for OHHL. What does this indicate?

A5: The presence of multiple peaks in an HPLC chromatogram can suggest:

  • Degradation Products: The additional peaks may correspond to the hydrolyzed, ring-opened form of OHHL.

  • Contamination: The initial OHHL solid may have impurities, or the solvent used for dissolution could be contaminated.

  • Column Issues: The HPLC column may be degraded or not appropriate for the separation. Refer to a general HPLC troubleshooting guide for column-related problems.[3]

Quantitative Data on OHHL Stability

The stability of OHHL is significantly influenced by pH. The half-life of the lactone ring decreases dramatically as the pH becomes more alkaline.

Table 1: Calculated Half-life of OHHL at Different pH Values

pH[OH⁻] (M)Half-life (Days)Half-life (Hours)Half-life (Minutes)
7.01.0 x 10⁻⁷115.72777.8166666.7
7.53.2 x 10⁻⁷36.7881.152864.5
8.01.0 x 10⁻⁶11.6277.816666.7
8.53.2 x 10⁻⁶3.788.15286.5
9.01.0 x 10⁻⁵1.227.81666.7

Calculations are based on the formula for the half-life of the homoserine lactone ring: 1/(1 x 10⁷ x [OH⁻]) in days.[4] This provides a theoretical estimate, and actual stability may vary based on buffer composition and temperature.

Temperature Effects:

Increasing the temperature will accelerate the rate of lactonolysis at any given pH. While specific quantitative data for OHHL is sparse in the literature, it is a well-established principle that higher temperatures increase the rate of chemical reactions, including hydrolysis.[2] It is therefore recommended to perform experiments at controlled and, where possible, lower temperatures.

Experimental Protocols

Protocol 1: Quantification of OHHL using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of OHHL in a liquid sample.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • OHHL standard of known purity

  • Mobile phase: Acetonitrile and water (e.g., 30:70 v/v)[5]

  • Methanol (B129727) for sample dissolution

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of OHHL standard.

    • Dissolve in a small amount of methanol and then dilute with the mobile phase to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of different concentrations.

  • Sample Preparation:

    • If the sample is from a biological culture, centrifuge to remove cells and then filter the supernatant through a 0.22 µm filter.

    • If necessary, perform a liquid-liquid extraction with ethyl acetate to concentrate the OHHL and remove interfering substances. Dry the ethyl acetate extract and resuspend the residue in a known volume of mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions, starting from the lowest concentration, to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Identify the OHHL peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Determine the concentration of OHHL in the samples by interpolating their peak areas on the standard curve.[6][7]

Protocol 2: Bioassay for OHHL Activity using Chromobacterium violaceum CV026

Objective: To semi-quantitatively determine the presence of active OHHL.

Materials:

  • Chromobacterium violaceum CV026 reporter strain (a mutant that does not produce its own AHL but produces the purple pigment violacein (B1683560) in the presence of exogenous short-chain AHLs).

  • Luria-Bertani (LB) agar (B569324) plates.

  • OHHL standard solutions.

  • Samples to be tested.

Procedure:

  • Preparation of Reporter Lawn:

    • Grow an overnight culture of C. violaceum CV026 in LB broth.

    • Use this culture to create a lawn on LB agar plates by spreading a uniform layer of the bacteria.

  • Sample Application:

    • Once the lawn is dry, carefully spot a small volume (e.g., 5-10 µL) of the OHHL standard solutions and the test samples onto the surface of the agar.

    • Alternatively, an agar well diffusion assay can be performed by creating small wells in the agar and adding the samples to the wells.[8]

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 28-30°C) for 24-48 hours.

  • Observation:

    • The presence of active OHHL will induce the production of violacein, resulting in a purple zone around the spot or well.

    • The size and intensity of the purple zone are proportional to the concentration of active OHHL. The activity of the samples can be estimated by comparing the zones they produce with those of the standard solutions.

Visualizations

QuorumSensingPathway Quorum Sensing Signaling Pathway for OHHL cluster_bacterium Bacterial Cell LuxI LuxI (OHHL Synthase) OHHL_int OHHL LuxI->OHHL_int Synthesizes LuxR LuxR (Transcriptional Regulator) TargetGenes Target Genes (e.g., virulence, biofilm formation) LuxR->TargetGenes Activates Transcription OHHL_int->LuxR Binds to OHHL_ext OHHL (extracellular) OHHL_int->OHHL_ext Diffusion (low cell density) OHHL_ext->OHHL_int Diffusion (high cell density)

Caption: A diagram of the LuxI/LuxR-type quorum sensing pathway involving OHHL.

ExperimentalWorkflow Experimental Workflow for OHHL Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare OHHL stock solution in appropriate solvent C Add OHHL to buffered solutions to a final concentration A->C B Prepare buffered solutions at different pH values B->C D Incubate samples at controlled temperatures C->D E Take aliquots at different time points D->E F Quantify remaining OHHL (e.g., using HPLC or bioassay) E->F G Calculate degradation rate and half-life F->G

References

Technical Support Center: Degradation of 3-oxo-C6-HSL in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quorum-sensing molecule N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).

Frequently Asked Questions (FAQs)

Q1: What is 3-oxo-C6-HSL and why is its stability important?

A1: this compound (3-oxo-C6-HSL) is a key signaling molecule in the quorum-sensing (QS) system of many Gram-negative bacteria, such as Vibrio fischeri and Pseudomonas aeruginosa.[1] It plays a crucial role in regulating gene expression related to virulence, biofilm formation, and bioluminescence.[1][2] The stability of 3-oxo-C6-HSL in bacterial cultures is critical for obtaining reproducible experimental results, as its degradation can lead to a loss of QS-mediated effects.

Q2: What are the main factors that cause the degradation of 3-oxo-C6-HSL in my experiments?

A2: The degradation of 3-oxo-C6-HSL can be attributed to two primary factors:

  • Abiotic Degradation: This is primarily due to the pH of the culture medium. The lactone ring of 3-oxo-C6-HSL is susceptible to hydrolysis, especially under alkaline conditions (high pH), a process that is also dependent on temperature.[3]

  • Biotic Degradation: Many bacteria produce enzymes that can inactivate 3-oxo-C6-HSL. These enzymes fall into two main categories:

    • Lactonases: These enzymes hydrolyze the lactone ring of the HSL molecule.[4][5]

    • Acylases: These enzymes cleave the amide bond, separating the acyl side chain from the homoserine lactone ring.[5]

Q3: How can I minimize the abiotic degradation of 3-oxo-C6-HSL in my culture medium?

A3: To minimize abiotic degradation, it is crucial to control the pH of your culture medium. Maintaining a pH at or below 7.0 is recommended, as the rate of lactone hydrolysis increases significantly in alkaline conditions.[3] Temperature also influences the rate of degradation, so consistent incubation temperatures are important for reproducibility.[3]

Q4: My bacterial strain seems to be degrading the 3-oxo-C6-HSL I add to the culture. How can I confirm this?

A4: You can perform a simple experiment to confirm if your bacterial strain is degrading 3-oxo-C6-HSL. Grow your strain to a specific cell density, then pellet the cells and incubate the supernatant with a known concentration of 3-oxo-C6-HSL. At different time points, measure the remaining 3-oxo-C6-HSL concentration using a biosensor strain or analytical methods like HPLC. A decrease in concentration over time indicates degradation by secreted bacterial enzymes.

Q5: Are there any common laboratory bacterial strains that are known to degrade 3-oxo-C6-HSL?

A5: Yes, several common laboratory and environmental bacterial strains have been shown to possess quorum-quenching capabilities and can degrade 3-oxo-C6-HSL. For instance, certain species of Pseudomonas, Bacillus, and Acinetobacter have been identified as producers of AHL-degrading enzymes.[6][7][8]

Troubleshooting Guide

Issue 1: Inconsistent or no response to exogenous 3-oxo-C6-HSL in my reporter strain.

  • Question: I am adding synthetic 3-oxo-C6-HSL to my bacterial culture, but I am not observing the expected phenotype (e.g., bioluminescence, gene expression). What could be the problem?

  • Answer: There are several potential reasons for this:

    • Degradation of 3-oxo-C6-HSL: As discussed in the FAQs, the molecule may be degrading due to high pH in your medium or enzymatic activity from your bacterial strain. Verify the pH of your medium and test for bacterial degradation.

    • Inactive 3-oxo-C6-HSL Stock: Ensure that your stock solution of 3-oxo-C6-HSL is active. Prepare a fresh stock solution and test its activity on a sensitive and reliable biosensor strain.

    • Issues with the Reporter Strain: The reporter strain itself may have issues. Confirm the viability and functionality of your reporter strain with a fresh, known-active batch of 3-oxo-C6-HSL.

    • Culture Supernatant Inhibition: Components in your culture supernatant might be interfering with the bioreporter's response.[1] A standard additions method, where a known amount of 3-oxo-C6-HSL is added to the supernatant, can help quantify the concentration while accounting for matrix effects.[1][2]

Issue 2: High variability in 3-oxo-C6-HSL measurements between replicates.

  • Question: My measurements of 3-oxo-C6-HSL concentrations are highly variable across my experimental replicates. How can I improve the consistency?

  • Answer: High variability can stem from several sources:

    • Inconsistent pH: Small variations in the initial pH of the medium or significant pH shifts during bacterial growth can lead to different rates of abiotic degradation. Ensure your medium is well-buffered.

    • Variable Bacterial Growth: Differences in the growth phase or cell density of your bacterial cultures can result in inconsistent levels of enzymatic degradation. Standardize your inoculation and growth conditions meticulously.

    • Pipetting Errors: When working with small volumes of 3-oxo-C6-HSL stock solutions, minor pipetting inaccuracies can lead to significant concentration differences. Use calibrated pipettes and proper technique.

    • Extraction Inefficiency: If you are using an extraction-based method for quantification, ensure your extraction protocol is consistent and efficient across all samples.

Quantitative Data Summary

The degradation rate of 3-oxo-C6-HSL is influenced by both abiotic and biotic factors. The following table summarizes reported degradation rates under different conditions.

ConditionOrganism/MediumDegradation RateReference
In vitro ---~3 x 10⁻⁴ min⁻¹[9]
In vivo (estimated) Bacterial cultures~0.005 - ~0.02 min⁻¹ (pH dependent)[9]
Seawater (pH 7.7, 20°C) Abiotic17.2% remaining after 10 hours[10]
Soil Turf soil13.4 nmol · h⁻¹ · g⁻¹[11]

Experimental Protocols

Protocol 1: Quantification of 3-oxo-C6-HSL using a Whole-Cell Bioreporter

This protocol is adapted from a method for direct quantification in culture supernatant.[1]

Objective: To measure the concentration of 3-oxo-C6-HSL in a bacterial culture supernatant.

Materials:

  • Bacterial culture supernatant (sample)

  • E. coli bioreporter strain responsive to 3-oxo-C6-HSL (e.g., carrying a luxR-PluxI-gfp construct)

  • Synthetic 3-oxo-C6-HSL standard

  • Luria-Bertani (LB) broth

  • 96-well microplate

  • Plate reader capable of measuring fluorescence (or luminescence, depending on the reporter)

Procedure:

  • Grow the bioreporter strain overnight in LB broth with appropriate antibiotics at 30°C.

  • Prepare a fresh subculture of the bioreporter and grow to an OD600 of approximately 0.2.

  • Prepare a standard curve of 3-oxo-C6-HSL in fresh culture medium.

  • In a 96-well plate, mix the bioreporter culture with either the standards or the bacterial culture supernatant samples.

  • Incubate the plate at 30°C for a specified time (e.g., 3-4 hours).

  • Measure the fluorescence (or luminescence) using a plate reader.

  • Calculate the concentration of 3-oxo-C6-HSL in the samples by comparing their signal to the standard curve.

Protocol 2: AHL-Inactivation Assay

This protocol is a general method to determine if a bacterial strain can degrade 3-oxo-C6-HSL.

Objective: To qualitatively or semi-quantitatively assess the degradation of 3-oxo-C6-HSL by a bacterial strain.

Materials:

  • Bacterial strain to be tested

  • Synthetic 3-oxo-C6-HSL

  • Phosphate-buffered saline (PBS)

  • Biosensor strain (e.g., Chromobacterium violaceum CV026)

  • LB agar (B569324) plates

Procedure:

  • Grow the test bacterial strain in a suitable liquid medium overnight.

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS containing a known concentration of 3-oxo-C6-HSL (e.g., 1 µM).

  • Incubate the cell suspension at an appropriate temperature (e.g., 30°C) with shaking.

  • At different time points (e.g., 0, 2, 4, 6, 8 hours), take an aliquot of the suspension, centrifuge to pellet the cells, and collect the supernatant.

  • Spot the collected supernatants onto an LB agar plate seeded with the biosensor strain.

  • Incubate the plate overnight. The reduction or absence of the reporter signal (e.g., purple pigment in CV026) in the spots from later time points indicates the degradation of 3-oxo-C6-HSL.

Visualizations

Quorum_Sensing_Pathway cluster_bacterium Bacterial Cell LuxI LuxI (Synthase) HSL_internal 3-oxo-C6-HSL LuxI->HSL_internal Produces LuxR LuxR (Receptor) Complex LuxR-HSL Complex LuxR->Complex Binds TargetGenes Target Genes (e.g., lux operon) Precursors Precursors Precursors->LuxI Synthesizes HSL_external 3-oxo-C6-HSL (Extracellular) HSL_internal->HSL_external Diffuses out HSL_internal_high 3-oxo-C6-HSL HSL_external->HSL_internal_high Diffuses in (at high cell density) HSL_internal_high->LuxR Complex->TargetGenes Activates Transcription

Caption: A simplified diagram of the Vibrio fischeri LuxI/LuxR quorum-sensing circuit.

Degradation_Workflow cluster_prep Sample Preparation cluster_assay Degradation Assay cluster_quant Quantification cluster_analysis Data Analysis Culture Bacterial Culture Centrifuge1 Centrifuge Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant AddHSL Add known concentration of 3-oxo-C6-HSL Supernatant->AddHSL Incubate Incubate (Time course) AddHSL->Incubate Sample Take samples at different time points Incubate->Sample QuantMethod Quantify remaining 3-oxo-C6-HSL Sample->QuantMethod HPLC HPLC QuantMethod->HPLC e.g. Bioreporter Bioreporter Assay QuantMethod->Bioreporter e.g. Plot Plot concentration vs. time HPLC->Plot Bioreporter->Plot Rate Calculate degradation rate Plot->Rate

Caption: Experimental workflow for determining the degradation of 3-oxo-C6-HSL.

References

Technical Support Center: N-(3-oxohexanoyl)-L-homoserine lactone (OOHL) Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-oxohexanoyl)-L-homoserine lactone (OOHL). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data concerning the pH-dependent hydrolysis of OOHL to help ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions related to the stability and handling of OOHL.

Q1: My OOHL seems to be degrading in my aqueous buffer. What is causing this?

A: OOHL, like other N-acyl-homoserine lactones (AHLs), is susceptible to hydrolysis of its lactone ring. This process, known as lactonolysis, is primarily dependent on pH and temperature.[1][2] The hydrolysis rate significantly increases under alkaline (high pH) conditions.[1][2][3]

Q2: How significantly does pH affect the stability of OOHL?

A: The effect is substantial. The lactone ring of OOHL is relatively stable in acidic to neutral conditions but becomes increasingly unstable as the pH becomes more alkaline.[1][3] At high pH levels, the ring is rapidly hydrolyzed, opening to form N-(3-oxohexanoyl)-L-homoserine. This process inactivates the molecule's signaling function in quorum sensing.[4][5]

Q3: Can the hydrolysis of the lactone ring be reversed?

A: Yes, the ring-opening reaction can be reversed. Acidifying the solution to a low pH (e.g., pH 2.0) can promote the re-lactonization (ring closure) of the hydrolyzed molecule.[1][6]

Q4: What is the impact of temperature on OOHL hydrolysis?

A: Higher temperatures accelerate the rate of hydrolysis.[1][2] For experiments requiring long incubation periods, it is critical to control the temperature. If possible, running experiments at lower temperatures (e.g., 22°C vs. 37°C) can help minimize spontaneous degradation.[1]

Q5: I am seeing inconsistent results in my bioassays. Could OOHL degradation be the cause?

A: Absolutely. Inconsistent results are a common symptom of unintended OOHL hydrolysis. If the pH of your culture medium drifts upwards during bacterial growth, OOHL will degrade, leading to a lower effective concentration and variable bioassay readouts.[1] It is crucial to use well-buffered media to maintain a stable pH.[4]

Q6: How can I detect and quantify OOHL and its hydrolyzed product?

A: High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying both the lactone (closed-ring) and the hydrolyzed (open-ring) forms of OOHL.[2][7] Alternatively, bacterial biosensors that respond to active OOHL (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens KYC55) can be used to measure the remaining active compound.[8][9][10] A loss of signal in the bioassay corresponds to OOHL degradation.

Q7: Are there any enzymatic factors that could be degrading my OOHL?

A: Yes. Besides pH-mediated hydrolysis, enzymatic degradation by AHL lactonases or acylases can occur.[3][11] If you are working with cell lysates, culture supernatants from certain bacteria, or in non-sterile plant environments, be aware that these enzymes may be present and can rapidly inactivate your OOHL.[2][12][13]

Data Presentation: OOHL Stability

The stability of N-acyl-homoserine lactones is highly dependent on pH. The following table summarizes the general relationship between pH and the stability of the OOHL lactone ring, based on established principles for AHLs.

pH RangeRelative StabilityPredominant FormPrimary Mechanism of Degradation
< 6.0 HighLactone (Ring-Closed)Minimal hydrolysis
6.5 - 7.5 ModerateLactone (Ring-Closed)Slow, spontaneous hydrolysis[5]
> 8.0 LowAcyl-homoserine (Ring-Opened)Rapid, base-catalyzed hydrolysis[1][2]

Note: Half-life is also dependent on temperature and the specific buffer composition.

Visualizations

pH-Dependent Hydrolysis of OOHL

pH-Dependent Hydrolysis of this compound cluster_0 Acidic / Neutral pH (≤ 7.0) cluster_1 Alkaline pH (> 7.5) OOHL OOHL (Active) Ring-Closed Lactone Hydrolyzed_OOHL Hydrolyzed OOHL (Inactive) Ring-Opened Acyl-Homoserine OOHL->Hydrolyzed_OOHL Hydrolysis (Lactonolysis) Hydrolyzed_OOHL->OOHL Acidification (Re-lactonization)

Caption: Reversible hydrolysis of OOHL is driven by pH conditions.

Experimental Workflow for Monitoring OOHL Hydrolysis

Workflow for Monitoring OOHL Hydrolysis prep Prepare OOHL Stock (e.g., in DMSO or Acetonitrile) incubate Incubate OOHL in Buffers (Controlled Temperature) prep->incubate buffers Prepare Buffers at Various pH Values buffers->incubate sampling Collect Samples at Different Time Points incubate->sampling analysis Analysis Method sampling->analysis hplc HPLC Analysis analysis->hplc Chemical bioassay Bacterial Biosensor Assay analysis->bioassay Functional quantify_hplc Quantify Peak Areas of OOHL and Hydrolyzed Product hplc->quantify_hplc quantify_bio Measure Biosensor Response (e.g., Violacein, Luminescence) bioassay->quantify_bio results Determine Rate of Hydrolysis quantify_hplc->results quantify_bio->results

References

Technical Support Center: Optimizing N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) concentrations for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing a stock solution of 3O-C6-HSL?

A1: For optimal solubility and stability, it is recommended to dissolve 3O-C6-HSL in organic solvents such as DMSO or dimethyl formamide. The solubility in these solvents is approximately 30 mg/mL. While soluble in ethanol, its use is not recommended as it can cause the opening of the lactone ring, leading to inactivation. For experiments sensitive to organic solvents, aqueous solutions can be prepared by dissolving the crystalline solid directly in buffers like PBS (pH 7.2), where its solubility is around 10 mg/mL. However, aqueous solutions are less stable and it is not recommended to store them for more than a day.

Q2: What is a typical effective concentration range for 3O-C6-HSL in bacterial quorum sensing experiments?

A2: The effective concentration of 3O-C6-HSL is highly dependent on the bacterial species and the specific biological response being measured. However, a general starting range for in vitro experiments is from the nanomolar (nM) to the low micromolar (µM) range. For instance, the induction of gene expression in common reporter strains like Agrobacterium tumefaciens can be observed at concentrations as low as 10 nM, while the regulation of carbapenem (B1253116) production in Erwinia carotovora may require concentrations around 2 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q3: How stable is 3O-C6-HSL in experimental conditions?

A3: The stability of 3O-C6-HSL is influenced by pH and temperature. It is relatively stable in acidic to neutral conditions but is susceptible to degradation at alkaline pH, a process that is accelerated by higher temperatures.[2] The in vitro degradation rate is slow, but in vivo, it can be degraded more rapidly depending on the cellular environment and the presence of specific enzymes.[3][4] Some organisms, including certain bacteria and plants, can produce enzymes that inactivate 3O-C6-HSL.[2][5]

Q4: Is 3O-C6-HSL cytotoxic to cells?

A4: The cytotoxicity of 3O-C6-HSL is concentration-dependent and varies between cell types. For many bacterial experiments, concentrations in the nanomolar to low micromolar range that are effective for quorum sensing are generally not cytotoxic. One study on Nitrosomonas europaea indicated that a concentration of 1 µM had no adverse effects on cell growth or membrane integrity.[2] However, at higher concentrations, inhibitory effects can be observed.[2] For eukaryotic cells, there is less specific data available for 3O-C6-HSL. Longer-chain AHLs, such as 3-oxo-C12-HSL, have been shown to have immunomodulatory and apoptotic effects at higher concentrations. It is strongly recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental duration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No biological response observed. Degradation of 3O-C6-HSL: The compound may have degraded due to improper storage or experimental conditions (e.g., high pH, high temperature).Prepare fresh stock and working solutions. Ensure the pH of your experimental medium is not alkaline. Minimize the duration of high-temperature incubations.
Sub-optimal concentration: The concentration of 3O-C6-HSL may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 100 µM).
Inactivation by experimental system: Your cells or medium may contain enzymes that degrade 3O-C6-HSL.Consider using a cell-free system to confirm the activity of your 3O-C6-HSL stock. If using a biological system known to produce inactivating enzymes, you may need to use higher concentrations or more frequent additions.
Inconsistent or variable results. Precipitation of 3O-C6-HSL: The compound may be precipitating out of the aqueous solution, especially at higher concentrations.Ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation. Visually inspect your solutions for any signs of precipitation. Gentle warming or sonication can aid in dissolution.
Instability of aqueous solutions: Aqueous solutions of 3O-C6-HSL are not stable for long-term storage.Always prepare fresh aqueous working solutions from a frozen organic stock solution on the day of the experiment.
Unexpected effects on cell growth or viability. Cytotoxicity at high concentrations: The concentration of 3O-C6-HSL used may be toxic to your cells.Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cells and experimental conditions.
Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve 3O-C6-HSL may be toxic to your cells.Ensure the final concentration of the organic solvent in your experimental setup is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control.

Data Presentation

Table 1: Solubility and Stability of 3O-C6-HSL

Parameter Value/Information Reference
Solubility in DMSO/DMF ~30 mg/mLN/A
Solubility in PBS (pH 7.2) ~10 mg/mLN/A
Recommended Storage (Solid) -20°CN/A
Recommended Storage (in DMSO) -20°C or -80°C (aliquoted)N/A
Aqueous Solution Stability Not recommended for storage > 1 dayN/A
pH Stability Sensitive to alkaline pH[2]
Temperature Stability Degradation accelerated at higher temperatures[2]
In Vitro Degradation Rate ~3 x 10⁻⁴ min⁻¹[4]
In Vivo Degradation Rate ~0.005 - ~0.02 min⁻¹[3]

Table 2: Effective Concentrations of 3O-C6-HSL in Bacterial Systems

Organism/System Biological Activity Effective Concentration Range Reference
Erwinia carotovoraCarbapenem Production~2 µM (Kd for CarR binding)[1]
Agrobacterium tumefaciens NTL4(pZLR4)Induction of lacZ Expression10 nM - 1 µM[1]
Chromobacterium violaceum CV026Violacein Pigment Production100 nM - 10 µM[1]
Vibrio fischeriInduction of lux operonNanomolar to Micromolar range[3][6]

Experimental Protocols

Protocol 1: Preparation of 3O-C6-HSL Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Weigh out a precise amount of crystalline 3O-C6-HSL.

    • Dissolve it in pure, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Aqueous Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.

    • Perform serial dilutions in your desired sterile aqueous medium (e.g., PBS, cell culture medium) to achieve the final working concentrations.

    • Ensure the final concentration of DMSO in the experimental setup is below the toxicity threshold for your cells (e.g., <0.5%).

Mandatory Visualizations

OHL_Signaling_Pathway Canonical 3O-C6-HSL Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3O_C6_HSL_out 3O-C6-HSL 3O_C6_HSL_in 3O-C6-HSL 3O_C6_HSL_out->3O_C6_HSL_in Diffusion LuxR LuxR-type Receptor 3O_C6_HSL_in->LuxR Binds to Complex 3O-C6-HSL-LuxR Complex LuxR->Complex DNA lux Box DNA Complex->DNA Binds to Genes Target Genes DNA->Genes Activates Transcription

Caption: Canonical 3O-C6-HSL signaling pathway.

Experimental_Workflow Workflow for Optimizing 3O-C6-HSL Concentration start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock cytotoxicity Determine Cytotoxicity Range (e.g., MTT Assay) prep_stock->cytotoxicity dose_response Perform Dose-Response Experiment (e.g., 1 nM - 100 µM) cytotoxicity->dose_response analyze Analyze Biological Readout (e.g., gene expression, phenotype) dose_response->analyze determine_optimal Determine Optimal Concentration Range analyze->determine_optimal end Proceed with Experiments determine_optimal->end

Caption: Experimental workflow for optimizing 3O-C6-HSL concentration.

Troubleshooting_Guide Troubleshooting Logic for 3O-C6-HSL Experiments start No/Inconsistent Biological Response check_stock Is the stock solution fresh and properly prepared? start->check_stock check_conc Was a dose-response experiment performed? check_stock->check_conc Yes solution1 Remake stock solution. Use fresh reagents. check_stock->solution1 No check_stability Is the experimental medium alkaline (pH > 7.5)? check_conc->check_stability Yes solution2 Perform a dose-response experiment to find the optimal concentration. check_conc->solution2 No check_cytotoxicity Is there unexpected cell death? check_stability->check_cytotoxicity No solution3 Buffer the medium to a neutral or slightly acidic pH. check_stability->solution3 Yes solution4 Perform a cytotoxicity assay and use a lower concentration. check_cytotoxicity->solution4 Yes

Caption: Troubleshooting guide for 3O-C6-HSL experiments.

References

Technical Support Center: Synthesis of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important quorum-sensing molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of OHHL, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is my overall yield of OHHL consistently low?

Answer:

Low yields in OHHL synthesis can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Acylation: The amide bond formation between 3-oxohexanoyl chloride (or an activated form of 3-oxohexanoic acid) and L-homoserine lactone is a critical step.

    • Solution: Ensure your starting materials are pure and dry. The L-homoserine lactone salt should be neutralized to the free amine just before the reaction. Use of a slight excess of the acylating agent and an appropriate base (e.g., triethylamine, DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), THF) is recommended. The reaction should be allowed to proceed for a sufficient time, typically monitored by Thin Layer Chromatography (TLC).

  • Side Reactions of the Acylating Agent: 3-oxohexanoyl chloride is reactive and can be prone to self-condensation or reaction with moisture.

    • Solution: Prepare or use freshly prepared 3-oxohexanoyl chloride for the best results. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

  • Degradation of the Product (Lactone Hydrolysis): The homoserine lactone ring, particularly with the electron-withdrawing 3-oxo group, is susceptible to hydrolysis under basic conditions, which can occur during the reaction or work-up.[1]

    • Solution: Maintain a neutral or slightly acidic pH during the aqueous work-up. Avoid strong bases for extended periods. If a basic work-up is necessary, it should be performed quickly and at low temperatures.

  • Loss during Purification: OHHL can be lost during column chromatography if the silica (B1680970) gel is too acidic or if the elution solvent system is not optimized.

    • Solution: Use neutralized silica gel for column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help in achieving good separation without excessive tailing or decomposition of the product.

Question 2: I am observing multiple spots on my TLC plate after the reaction, in addition to the desired product. What are these impurities?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of side products. Common impurities in OHHL synthesis include:

  • Unreacted Starting Materials: L-homoserine lactone and the acylating agent may remain if the reaction has not gone to completion.

  • Hydrolyzed Product: As mentioned, the lactone ring can be hydrolyzed to form N-(3-oxohexanoyl)-L-homoserine. This open-ring form is more polar and will have a lower Rf value on the TLC plate.

  • Diacylated Homoserine Lactone: Although less common, over-acylation can occur, leading to a diacylated product.

  • Side Products from Meldrum's Acid Route: If you are preparing the 3-oxohexanoyl moiety using Meldrum's acid, side products from its decomposition or incomplete reaction can be present.[2][3]

    • Solution: Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time. For purification, column chromatography is the most effective method to separate OHHL from these impurities. Characterization of the side products by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can help in identifying their structures and optimizing the reaction conditions to minimize their formation.

Question 3: My final product shows poor purity after column chromatography. How can I improve the purification?

Answer:

Improving the purity of OHHL requires careful attention to the purification technique. Here are some tips for effective column chromatography:

  • Choice of Stationary Phase: Standard silica gel is often sufficient. However, for sensitive compounds like OHHL, using deactivated (neutral) silica gel can prevent degradation.

  • Solvent System Optimization: A good starting point for the solvent system is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). A gradient elution, where the proportion of the polar solvent is gradually increased, usually provides the best separation.

  • Column Loading: Do not overload the column. The amount of crude product loaded should be appropriate for the size of the column. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

  • Alternative Purification Techniques: If column chromatography is not providing the desired purity, other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed for final purification.

Question 4: I am concerned about the stability of my synthesized OHHL during storage. What are the optimal storage conditions?

Answer:

OHHL is susceptible to degradation, particularly hydrolysis of the lactone ring. For long-term storage, it is recommended to:

  • Store at Low Temperatures: Store the purified OHHL at -20°C or lower.[4]

  • Store in a Dry State: The compound should be stored as a solid or in an anhydrous aprotic solvent.

  • Avoid Alkaline Conditions: Ensure that the storage container and any solvents used are free from basic contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common and robust method for synthesizing OHHL and other N-acyl-homoserine lactones involves a two-step process. The first step is the synthesis of the 3-oxohexanoyl acylating agent, often via the acylation of Meldrum's acid with butanoyl chloride, followed by reaction with methanol (B129727) or another alcohol. The resulting β-keto ester is then hydrolyzed to the corresponding carboxylic acid. In the second step, this 3-oxohexanoic acid is coupled with L-homoserine lactone using a suitable coupling agent, or it is converted to the more reactive 3-oxohexanoyl chloride which is then reacted with L-homoserine lactone.

Q2: Are there any specific safety precautions I should take during the synthesis?

A2: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like acyl chlorides and solvents like dichloromethane.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acyl chlorides are corrosive and react violently with water. Handle them with care under anhydrous conditions.

  • Pyridine (B92270) and other organic bases are toxic and should be handled with caution.

Q3: How can I confirm the identity and purity of my synthesized OHHL?

A3: The identity and purity of the final product should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of N-acyl-homoserine lactones, including OHHL. Please note that specific values can vary depending on the exact experimental conditions and scale of the reaction.

Table 1: Typical Reaction Parameters for OHHL Synthesis

StepReagentsSolventTemperature (°C)Typical Reaction Time (hours)
Acylation of Meldrum's Acid Meldrum's acid, Butanoyl chloride, PyridineDichloromethane0 to Room Temp2 - 4
Methanolysis Acylated Meldrum's acid, MethanolMethanolReflux2 - 3
Hydrolysis Methyl 3-oxohexanoate (B1246410), LiOHTHF/WaterRoom Temp12 - 16
Amide Coupling 3-Oxohexanoic acid, L-homoserine lactone, EDC, HOBt, DIPEADichloromethane0 to Room Temp12 - 18

Table 2: Typical Yields and Purity

ParameterTypical Value
Overall Yield 20 - 40%
Purity after Column Chromatography >95%

Experimental Protocols

A detailed, multi-step protocol for the synthesis of a related compound, N-(3-oxododecanoyl)-L-homoserine lactone, has been reported and can be adapted for OHHL by using the appropriate starting acyl chloride (butanoyl chloride instead of decanoyl chloride). The key steps are outlined below.

Step 1: Synthesis of 5-(3-oxohexanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine dropwise to the solution.

  • Slowly add a solution of butanoyl chloride in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 3-oxohexanoate

  • To the crude product from Step 1, add anhydrous methanol.

  • Reflux the mixture for 2-3 hours.

  • Remove the methanol under reduced pressure.

  • The residue can be purified by distillation or used directly in the next step.

Step 3: Synthesis of 3-Oxohexanoic acid

  • Dissolve the methyl 3-oxohexanoate in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (LiOH) and stir the mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture to pH 3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-oxohexanoic acid.

Step 4: Synthesis of this compound (OHHL)

  • Dissolve 3-oxohexanoic acid in anhydrous dichloromethane and cool to 0°C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

  • Stir the mixture for 15-30 minutes.

  • Add L-homoserine lactone hydrobromide followed by the dropwise addition of Diisopropylethylamine (DIPEA).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure OHHL.

Visualizations

OHHL Synthesis Workflow

OHHL_Synthesis cluster_0 Preparation of 3-Oxohexanoyl Moiety cluster_1 Amide Coupling cluster_2 Purification MA Meldrum's Acid Acyl_MA Acylated Meldrum's Acid MA->Acyl_MA Pyridine, DCM BC Butanoyl Chloride BC->Acyl_MA Keto_ester Methyl 3-oxohexanoate Acyl_MA->Keto_ester Reflux MeOH Methanol MeOH->Keto_ester Keto_acid 3-Oxohexanoic Acid Keto_ester->Keto_acid Hydrolysis LiOH LiOH LiOH->Keto_acid OHHL N-(3-oxohexanoyl)-L- homoserine lactone Keto_acid->OHHL DCM HSL L-Homoserine Lactone HSL->OHHL Purification Column Chromatography OHHL->Purification Coupling_reagents EDC, HOBt, DIPEA Coupling_reagents->OHHL Troubleshooting_Low_Yield Start Low OHHL Yield Check_Reaction Check Reaction Completion by TLC Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Sol1 Increase reaction time Use fresh reagents Optimize stoichiometry Incomplete->Sol1 Check_Workup Review Work-up Procedure Complete->Check_Workup Basic_pH Basic pH during work-up? Check_Workup->Basic_pH Neutral_pH Neutral/Acidic pH Basic_pH->Neutral_pH No Sol2 Lactone Hydrolysis Likely Use neutral/acidic wash Basic_pH->Sol2 Yes Check_Purification Review Purification Neutral_pH->Check_Purification Column_Issues Column overloading or acidic silica? Check_Purification->Column_Issues Optimized_Purification Purification Optimized Column_Issues->Optimized_Purification No Sol3 Use neutral silica Reduce sample load Optimize solvent gradient Column_Issues->Sol3 Yes Final_Check Check Starting Material Quality Optimized_Purification->Final_Check Sol4 Ensure pure and anhydrous starting materials Final_Check->Sol4 Quorum_Sensing cluster_cell Bacterial Cell LuxI LuxI (Synthase) OHHL_in OHHL LuxI->OHHL_in Synthesis LuxR LuxR (Receptor) OHHL_in->LuxR Complex LuxR-OHHL Complex OHHL_in->Complex OHHL_out OHHL (extracellular) OHHL_in->OHHL_out Diffusion LuxR->Complex DNA lux Box (DNA) Complex->DNA Binding Transcription Gene Expression (e.g., virulence, biofilm) DNA->Transcription Activation OHHL_out->OHHL_in Diffusion (High cell density)

References

Technical Support Center: Synthesis of 3-oxo-C6-HSL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to improve the yield and purity of synthetic 3-oxo-C6-HSL.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 3-oxo-C6-HSL, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: Why is my overall yield of 3-oxo-C6-HSL consistently low?

A: Low overall yield can stem from several factors throughout the multi-step synthesis. Here are some common culprits and troubleshooting tips:

  • Inefficient formation of the β-keto ester (ethyl 3-oxohexanoate):

    • Incomplete reaction: Ensure all reagents, especially butyryl chloride and Meldrum's acid, are of high purity and added under strictly anhydrous conditions. The reaction is sensitive to moisture.

    • Suboptimal temperature: Maintain the reaction temperature at 0-5°C during the addition of butyryl chloride to minimize side reactions.

  • Poor yield during the amide coupling step:

    • Ineffective activation of 3-oxohexanoic acid: The use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is critical. Ensure they are fresh and used in the correct stoichiometric ratios.

    • Degradation of L-homoserine lactone: L-homoserine lactone is susceptible to hydrolysis, especially under basic conditions. It is crucial to use the hydrochloride or hydrobromide salt and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for the in-situ neutralization.

    • Incorrect pH: The pH of the reaction mixture during coupling is crucial. A slightly basic pH is generally optimal.

  • Product loss during purification:

    • Inadequate extraction: Ensure complete extraction of the product from the aqueous phase using an appropriate solvent like ethyl acetate (B1210297). Multiple extractions are recommended.

    • Suboptimal chromatography: Use an appropriate solvent system for column chromatography to ensure good separation of the product from unreacted starting materials and byproducts. A gradient elution might be necessary.

Q2: I am observing multiple spots on my TLC plate after the final reaction, apart from the desired product. What are these impurities?

A: The presence of multiple spots indicates the formation of side products. Common impurities in 3-oxo-C6-HSL synthesis include:

  • Unreacted L-homoserine lactone: This will be more polar and have a lower Rf value than the product.

  • Unreacted 3-oxohexanoic acid: This will also be a polar compound.

  • Diacylated L-homoserine lactone: Although less common, over-acylation can occur if excess acylating agent is used.

  • Polymeric byproducts: These can form from the decomposition of reagents or intermediates.

  • Tetramic acid degradation product: Under certain conditions, especially basic, 3-oxo-AHLs can rearrange to form tetramic acid derivatives.[1]

To identify these, you can run co-spots with your starting materials on the TLC plate. Purification by column chromatography is the most effective way to remove these impurities.

Q3: The N-acylation of L-homoserine lactone is not proceeding to completion. What can I do to improve the conversion?

A: To drive the amide coupling reaction to completion, consider the following:

  • Increase the equivalents of the acylating agent: A slight excess (1.1-1.2 equivalents) of the activated 3-oxohexanoic acid can help push the reaction forward.

  • Extend the reaction time: Monitor the reaction progress by TLC. If the reaction is sluggish, extending the reaction time at room temperature may improve the yield.

  • Ensure efficient stirring: Homogeneous mixing is essential for the reactants to interact effectively.

  • Check the purity of your L-homoserine lactone salt: Impurities in the starting material can interfere with the reaction.

Q4: My purified 3-oxo-C6-HSL seems to be degrading upon storage. What are the optimal storage conditions?

A: 3-oxo-C6-HSL is susceptible to hydrolysis of the lactone ring, especially in the presence of moisture and at non-neutral pH. For long-term storage, it is recommended to store the compound as a solid at -20°C under a dry, inert atmosphere. For short-term use, stock solutions can be prepared in anhydrous organic solvents like DMSO or ethyl acetate and stored at -20°C. Avoid repeated freeze-thaw cycles.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of 3-oxo-C6-HSL, adapted from established procedures for similar N-acyl homoserine lactones.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 Synthesis of Ethyl 3-oxohexanoate (B1246410) Butyryl chloride, Meldrum's acid, Pyridine (B92270), Ethanol (B145695)Dichloromethane (B109758), Ethanol0 - RT, then reflux3, then 6~80-90
2 Hydrolysis to 3-Oxohexanoic Acid Ethyl 3-oxohexanoate, Lithium hydroxide (B78521)Tetrahydrofuran (B95107)/WaterRoom Temperature12>90
3 Amide Coupling 3-Oxohexanoic acid, L-Homoserine lactone HCl, EDC, HOBt, DIPEADichloromethane0 - Room Temperature1860-75

Yields are indicative and can vary based on experimental conditions and scale.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1: Synthesis of Ethyl 3-oxohexanoate[2]
  • In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add pyridine (1.0 eq) dropwise to the stirred solution.

  • Add a solution of butyryl chloride (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Remove the dichloromethane under reduced pressure.

  • Add ethanol to the residue and reflux the mixture for 6 hours.

  • Evaporate the ethanol under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain ethyl 3-oxohexanoate.

Protocol 2: Synthesis of 3-Oxohexanoic Acid
  • Dissolve ethyl 3-oxohexanoate (1.0 eq) in a mixture of tetrahydrofuran and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to approximately pH 3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-oxohexanoic acid.

Protocol 3: Synthesis of this compound[3]
  • Dissolve 3-oxohexanoic acid (1.0 eq) in anhydrous dichloromethane and cool to 0°C.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes.

  • Add L-homoserine lactone hydrochloride (1.1 eq) to the mixture.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-oxo-C6-HSL.

Visualizations

Diagram 1: Synthetic Pathway of 3-oxo-C6-HSL

Synthetic_Pathway cluster_0 Step 1: β-Keto Ester Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling a Butyryl Chloride + Meldrum's Acid b Ethyl 3-oxohexanoate a->b Pyridine, Ethanol c Ethyl 3-oxohexanoate d 3-Oxohexanoic Acid c->d LiOH, THF/H2O e 3-Oxohexanoic Acid + L-Homoserine Lactone f 3-oxo-C6-HSL e->f EDC, HOBt, DIPEA

Caption: Synthetic route for 3-oxo-C6-HSL production.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_step1 Step 1: β-Keto Ester Formation cluster_step3 Step 3: Amide Coupling cluster_purification Purification start Low Overall Yield step1_check Check Purity of Reagents & Anhydrous Conditions start->step1_check step1_temp Verify Reaction Temperature (0-5°C) start->step1_temp coupling_reagents Check Freshness of EDC/HOBt start->coupling_reagents hsl_stability Use HSL Salt & DIPEA start->hsl_stability coupling_ph Optimize Reaction pH start->coupling_ph extraction Perform Multiple Extractions start->extraction chromatography Optimize Chromatography Solvent System start->chromatography

Caption: Troubleshooting guide for low 3-oxo-C6-HSL yield.

References

Technical Support Center: Troubleshooting OHHL Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxidative Hybrid Hydrogel Ligation (OHHL) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during their work with OHHL. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is Oxidative Hybrid Hydrogel Ligation (OHHL)?

A1: Oxidative Hybrid Hydrogel Ligation is a chemical method used to form hydrogels. It typically involves the reaction between two different polymer precursors that crosslink in the presence of an oxidizing agent to form a stable, three-dimensional hydrogel network. This technique is valued for its ability to form gels under mild, biocompatible conditions, making it suitable for applications such as cell encapsulation and drug delivery.

Q2: My OHHL hydrogel is not forming or is taking too long to gel. What are the possible causes?

A2: Delayed or failed gelation in OHHL experiments can stem from several factors. A primary reason can be suboptimal reaction conditions. The rate of a chemical reaction is influenced by factors such as reactant concentration, temperature, and the presence of catalysts.[1][2][3][4] Insufficient concentrations of polymer precursors or the oxidizing agent can slow down the crosslinking process. Additionally, lower ambient temperatures can decrease the kinetic energy of the reacting molecules, leading to a reduced reaction rate.[1][2] It is also crucial to ensure that all components are correctly prepared and stored, as degradation of reactants can lead to failed experiments.

Q3: The mechanical properties of my OHHL hydrogels are inconsistent between batches. How can I improve reproducibility?

A3: Inconsistent mechanical properties are a common challenge in hydrogel synthesis. The final mechanical characteristics of a hydrogel are highly dependent on its internal microarchitecture, which is influenced by factors like polymer concentration and crosslinking conditions (e.g., ionic strength, temperature, and pH).[5] To improve reproducibility, it is essential to precisely control these parameters in every experiment. Ensure accurate measurement and mixing of all components. Even small variations in precursor concentration or the ratio of reactive groups can lead to significant differences in hydrogel stiffness and elasticity. Characterization techniques such as rheology can be employed to quantify the mechanical properties of your hydrogels and assess batch-to-batch variability.[6]

Troubleshooting Guide

Issue 1: Premature Gelation or Clogging of Dispensing Equipment
Potential Cause Recommended Solution
High Reactant Concentration Decrease the concentration of one or both polymer precursors. Higher concentrations lead to faster reaction rates.[2][3]
Elevated Temperature Conduct the experiment at a lower temperature to slow down the reaction kinetics.[1][2]
Presence of Contaminants Ensure all glassware and reagents are free from contaminants that could act as unintended catalysts.
Inadequate Mixing Technique For multi-component reactions, ensure rapid and thorough mixing immediately before dispensing to prevent localized gelation.
Issue 2: Poor Cell Viability After Encapsulation in OHHL Hydrogels
Potential Cause Recommended Solution
Toxicity of Oxidizing Agent Reduce the concentration of the oxidizing agent to the minimum effective level. Screen different oxidizing agents for lower cytotoxicity.
Suboptimal pH or Osmolality Ensure that the final hydrogel formulation has a pH and osmolality that are compatible with the encapsulated cells.
Mechanical Stress During Encapsulation Optimize the dispensing pressure and needle gauge to minimize shear stress on the cells during the encapsulation process.
Slow Gelation Rate While slow gelation can be a goal, an excessively long gelation time may leave cells in a vulnerable, un-encapsulated state. Optimize reactant concentrations for a more rapid, yet non-damaging, gelation.

Experimental Protocols & Workflows

A critical step in troubleshooting is to revisit and standardize your experimental protocol. A well-defined protocol minimizes the chance of human error and ensures that the experiment can be reproduced.[7][8]

General OHHL Experimental Workflow

OHHL_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Polymer Precursor A Solution mix Mix Precursors & Oxidizing Agent p1->mix p2 Prepare Polymer Precursor B Solution p2->mix p3 Prepare Oxidizing Agent Solution p3->mix gel Dispense & Allow for Gelation mix->gel char Characterize Hydrogel (e.g., Rheology, Swelling) gel->char bio Biological Assays (e.g., Cell Viability) gel->bio Reaction_Factors center_node OHHL Reaction Rate factor1 Concentration of Precursors center_node->factor1 factor2 Temperature center_node->factor2 factor3 Concentration of Oxidizing Agent center_node->factor3 factor4 pH of the System center_node->factor4

References

Technical Support Center: N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (3-oxo-C6-HSL) degradation?

A1: The primary cause of 3-oxo-C6-HSL degradation is the hydrolysis of the lactone ring, a process known as lactonolysis. This chemical breakdown is significantly influenced by two main factors:

  • pH: The rate of lactonolysis is highly pH-dependent. Alkaline conditions (pH > 7) dramatically accelerate the hydrolysis of the lactone ring, rendering the molecule inactive. Acidic to neutral pH is generally preferred for stability.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including lactonolysis. Therefore, storing 3-oxo-C6-HSL at lower temperatures is crucial for long-term stability.

Additionally, enzymatic degradation can occur if the molecule is exposed to enzymes such as lactonases or acylases, which may be present in biological samples or as contaminants.

Q2: How should I prepare and store stock solutions of 3-oxo-C6-HSL to ensure stability?

A2: Proper preparation and storage of stock solutions are critical for maintaining the integrity of 3-oxo-C6-HSL. For long-term storage, it is recommended to dissolve 3-oxo-C6-HSL in an anhydrous organic solvent and store it at low temperatures.

  • Recommended Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.

  • Acidification: To further inhibit lactonolysis, the addition of a small amount of glacial acetic acid (e.g., 0.2% v/v) to the DMSO stock is recommended.

  • Storage Temperature: Stock solutions should be stored at -20°C or lower for long-term stability. For crystalline solid forms, storage at -20°C can ensure stability for at least two years.[1]

  • Aqueous Solutions: Aqueous solutions of 3-oxo-C6-HSL are not recommended for storage for more than one day due to the increased risk of hydrolysis. If aqueous solutions are necessary, they should be prepared fresh before each experiment.

Q3: Can I use ethanol (B145695) to prepare my 3-oxo-C6-HSL stock solution?

A3: It is not recommended to use ethanol or other primary alcohols for preparing stock solutions of 3-oxo-C6-HSL. These solvents have been shown to open the lactone ring, leading to degradation of the molecule.[2][3]

Q4: How can I verify the integrity of my stored 3-oxo-C6-HSL?

A4: To verify the integrity of your stored 3-oxo-C6-HSL, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the intact molecule. A decrease in the expected concentration would indicate degradation. Bioassays using reporter strains that respond to 3-oxo-C6-HSL can also be used to assess its biological activity, which would be diminished upon degradation.

Troubleshooting Guides

Problem: I am observing a loss of biological activity in my experiments using a stored 3-oxo-C6-HSL solution.

Possible Cause Troubleshooting Step
Degradation due to improper storage Verify that the stock solution was stored at -20°C or below in an appropriate solvent (e.g., acidified DMSO).
Hydrolysis in aqueous experimental medium Prepare fresh dilutions of 3-oxo-C6-HSL in your experimental medium immediately before use. Avoid prolonged incubation in alkaline buffers.
Enzymatic degradation in biological samples Consider the presence of lactonases or acylases in your experimental system. If possible, use purified enzymes or cell-free extracts to minimize enzymatic activity.
Repeated freeze-thaw cycles Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

Problem: I see a precipitate in my 3-oxo-C6-HSL stock solution after thawing.

Possible Cause Troubleshooting Step
Low solubility at colder temperatures Gently warm the solution and vortex or sonicate to redissolve the precipitate before making dilutions.
Inappropriate solvent Ensure the stock solution was prepared in a recommended solvent like DMSO. If using an aqueous buffer for working solutions, be mindful of the solubility limits.

Data Presentation

Table 1: Factors Influencing the Stability of this compound

Factor Effect on Stability Recommendation for Storage
pH Highly unstable in alkaline conditions (pH > 7) due to rapid lactonolysis. More stable in acidic to neutral pH.Prepare stock solutions in an anhydrous solvent with a small amount of acid (e.g., 0.2% glacial acetic acid). For aqueous solutions, use buffers with a pH below 7.
Temperature Higher temperatures accelerate the rate of hydrolysis.Store stock solutions at -20°C or below. Avoid prolonged exposure of any solution to room temperature or higher.
Solvent Prone to degradation in primary alcohols like ethanol. Stable in anhydrous DMSO. Limited stability in aqueous solutions.Use anhydrous DMSO for long-term stock solutions. Prepare aqueous working solutions fresh and use them promptly.
Enzymes Can be degraded by lactonases (which hydrolyze the lactone ring) and acylases (which cleave the acyl chain).Be aware of potential enzymatic activity in biological samples. Use appropriate controls or enzyme inhibitors if necessary.

Experimental Protocols

Protocol 1: Preparation and Storage of 3-oxo-C6-HSL Stock Solution

Objective: To prepare a stable, high-concentration stock solution of 3-oxo-C6-HSL for long-term storage.

Materials:

  • This compound (crystalline solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps

Procedure:

  • Allow the crystalline 3-oxo-C6-HSL to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of 3-oxo-C6-HSL in a sterile microcentrifuge tube or vial.

  • Prepare the solvent by adding glacial acetic acid to anhydrous DMSO to a final concentration of 0.2% (v/v) (e.g., add 2 µL of glacial acetic acid to 998 µL of anhydrous DMSO).

  • Add the acidified DMSO to the 3-oxo-C6-HSL to achieve the desired stock concentration (e.g., 10-100 mM).

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or vials.

  • Store the aliquots at -20°C.

Protocol 2: Quantification of 3-oxo-C6-HSL using HPLC

Objective: To quantify the concentration of intact 3-oxo-C6-HSL in a sample to assess its stability.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (HPLC grade)

  • 3-oxo-C6-HSL standard for calibration curve

Procedure:

  • Sample Preparation:

    • Thaw the 3-oxo-C6-HSL sample (stock or experimental solution).

    • Dilute the sample in the mobile phase to a concentration within the range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (example):

    • Mobile Phase: 75% acetonitrile, 0.2% acetic acid in water.[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 205 nm[4]

    • Injection Volume: 20 µL

  • Calibration Curve:

    • Prepare a series of known concentrations of the 3-oxo-C6-HSL standard in the mobile phase.

    • Inject each standard and record the peak area.

    • Plot the peak area versus the concentration to generate a linear calibration curve.

  • Data Analysis:

    • Inject the prepared sample and record the peak area for 3-oxo-C6-HSL.

    • Determine the concentration of 3-oxo-C6-HSL in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

3-oxo-C6-HSL 3-oxo-C6-HSL Degraded_Product Degraded_Product 3-oxo-C6-HSL->Degraded_Product Lactonolysis Alkaline_pH Alkaline_pH Alkaline_pH->Degraded_Product High_Temperature High_Temperature High_Temperature->Degraded_Product Lactonase Lactonase Lactonase->Degraded_Product

Caption: Degradation pathway of 3-oxo-C6-HSL via lactonolysis, accelerated by alkaline pH, high temperature, and enzymatic activity.

cluster_prep Stock Solution Preparation cluster_analysis Stability Analysis Weigh Weigh Dissolve Dissolve in acidified DMSO Weigh->Dissolve Aliquot Aliquot Dissolve->Aliquot Store Store at -20°C Aliquot->Store Thaw_Aliquot Thaw_Aliquot Store->Thaw_Aliquot For Experiment Dilute Dilute Thaw_Aliquot->Dilute Analyze Analyze via HPLC/LC-MS Dilute->Analyze Quantify Quantify against Standard Curve Analyze->Quantify

Caption: Experimental workflow for preparing and assessing the stability of 3-oxo-C6-HSL stock solutions.

Start Loss of Activity Observed Check_Storage Stored at -20°C in acidified DMSO? Start->Check_Storage Check_Aqueous Aqueous solution prepared fresh? Check_Storage->Check_Aqueous Yes Conclusion_Degradation Root Cause: Chemical Degradation Check_Storage->Conclusion_Degradation No Check_FreezeThaw Multiple freeze-thaw cycles? Check_Aqueous->Check_FreezeThaw Yes Check_Aqueous->Conclusion_Degradation No Check_FreezeThaw->Conclusion_Degradation No Conclusion_Aliquoting Recommendation: Aliquot Stock Check_FreezeThaw->Conclusion_Aliquoting Yes

Caption: Troubleshooting logic for diagnosing loss of 3-oxo-C6-HSL activity.

References

Technical Support Center: Detection of Low Concentrations of 3-oxo-C6-HSL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection and quantification of 3-oxo-C6-HSL. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of working with low concentrations of this quorum-sensing molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low concentrations of 3-oxo-C6-HSL?

Detecting low concentrations of 3-oxo-C6-HSL is challenging due to several factors:

  • Low Abundance: In many biological samples, 3-oxo-C6-HSL is present at picomolar to nanomolar concentrations, which can be below the detection limits of some analytical methods.[1][2]

  • Matrix Effects: Complex sample matrices (e.g., culture supernatants, clinical samples) can interfere with detection, leading to ion suppression in mass spectrometry or inhibition of biosensors.[3][4]

  • Analyte Stability: 3-oxo-C6-HSL is susceptible to degradation, particularly at alkaline pH and elevated temperatures, which can lead to underestimation of its concentration.[5][6][7]

  • Structural Similarity: The presence of other structurally similar N-acyl homoserine lactones (AHLs) can lead to cross-reactivity in biosensor assays and co-elution in chromatographic methods, complicating accurate quantification.[8][9]

  • Lack of Standards: The availability of appropriate internal standards for accurate quantification can be a limitation.[1]

Q2: Which analytical methods are most suitable for detecting low concentrations of 3-oxo-C6-HSL?

Several methods can be employed, each with its own advantages and limitations:

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the quantification of 3-oxo-C6-HSL, capable of detecting picogram levels.[10][11]

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS): GC-MS can also be used for detection and quantification, often after derivatization of the AHL molecule.

  • Whole-Cell Biosensors: These are genetically engineered microorganisms that produce a measurable signal (e.g., light, color) in the presence of specific AHLs.[3][12][13] They can be highly sensitive but may suffer from a lack of specificity.[2][14]

  • Thin-Layer Chromatography (TLC) combined with biosensors: This method allows for the separation of different AHLs in a sample before detection with a biosensor, which can help to distinguish between different AHLs.[8]

Q3: How can I improve the signal-to-noise ratio in my mass spectrometry analysis of 3-oxo-C6-HSL?

Improving the signal-to-noise (S/N) ratio is critical for detecting low abundance analytes.[15] Consider the following strategies:

  • Sample Preparation: Proper sample cleanup and concentration are crucial. Solid-phase extraction (SPE) can be used to remove interfering substances and enrich for 3-oxo-C6-HSL.[16]

  • Chromatographic Optimization: Optimizing the HPLC or GC separation can improve peak shape and resolution, leading to a better S/N ratio.[15]

  • Mass Spectrometer Settings: Fine-tuning parameters such as ionization source settings and collision energy can enhance the signal intensity.[15]

  • Use of High-Resolution Mass Spectrometry: High-resolution instruments can help to distinguish the analyte signal from background noise.[10]

  • Advanced Data Acquisition Techniques: Methods like comprehensive three-dimensional gas chromatography (GC³) can significantly enhance the S/N ratio.[17][18]

Troubleshooting Guides

Issue 1: No or very low signal detected for 3-oxo-C6-HSL.
Possible Cause Troubleshooting Step
Concentration below detection limit Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction.[19][20]
Degradation of 3-oxo-C6-HSL Ensure samples are stored at -20°C or below and processed at a neutral or slightly acidic pH.[5] Avoid repeated freeze-thaw cycles.
Inefficient extraction Optimize the extraction solvent and protocol. Acidified ethyl acetate (B1210297) is a commonly used and effective solvent.[19]
Instrument sensitivity issues (MS) Check instrument calibration and sensitivity using a known standard. Optimize ionization source parameters.[15]
Biosensor not responding Verify the viability and responsiveness of the biosensor with a positive control (synthetic 3-oxo-C6-HSL). Ensure the culture conditions for the biosensor are optimal.[3][4]
Issue 2: High background or matrix interference.
Possible Cause Troubleshooting Step
Complex sample matrix Incorporate additional sample cleanup steps, such as SPE or preparative TLC.[8][16]
Ion suppression in MS Dilute the sample to reduce the concentration of interfering matrix components. Use a standard addition method for quantification to compensate for matrix effects.[3][4]
Non-specific activation of biosensor Use a combination of different biosensors with varying specificities to confirm the presence of 3-oxo-C6-HSL.[9][14]

Quantitative Data Summary

Table 1: Detection Limits for 3-oxo-C6-HSL by Various Methods

MethodDetection LimitReference
SFC-HRMSPicogram level[10]
MALDI-TOF MSLow picomolar range (1-5 pmol)[1]
Whole-Cell Biosensor (PA14-R3)pM to µM range[13][21]

Experimental Protocols

Protocol 1: Extraction of 3-oxo-C6-HSL from Bacterial Supernatant

This protocol is a general guideline for the liquid-liquid extraction of AHLs from culture supernatants.

Materials:

  • Bacterial culture supernatant

  • Acidified ethyl acetate (0.5% acetic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Acetonitrile (B52724) (HPLC grade)

Procedure:

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate.[19]

  • Pool the organic phases.

  • Evaporate the solvent using a rotary evaporator.

  • Re-dissolve the dried extract in a small volume of HPLC-grade acetonitrile for analysis.[20]

Visualizations

Experimental_Workflow General Experimental Workflow for 3-oxo-C6-HSL Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture Bacterial Culture Supernatant Collect Supernatant Culture->Supernatant Extraction Liquid-Liquid or Solid-Phase Extraction Supernatant->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Separation Chromatographic Separation (HPLC/GC/TLC) Concentration->Separation Detection Detection (MS or Biosensor) Separation->Detection Quantification Quantification Detection->Quantification Identification Identification Detection->Identification

Caption: A generalized workflow for the detection and quantification of 3-oxo-C6-HSL from bacterial cultures.

Troubleshooting_Logic Troubleshooting Logic for Low 3-oxo-C6-HSL Signal Start Low/No Signal CheckDegradation Sample Degradation? Start->CheckDegradation CheckExtraction Extraction Efficiency? CheckDegradation->CheckExtraction No OptimizeStorage Optimize Storage & Handling (pH, Temp) CheckDegradation->OptimizeStorage Yes CheckSensitivity Instrument/Biosensor Sensitivity? CheckExtraction->CheckSensitivity No OptimizeExtraction Optimize Extraction Protocol CheckExtraction->OptimizeExtraction Yes CalibrateInstrument Calibrate/Optimize Instrument or Biosensor CheckSensitivity->CalibrateInstrument Yes ConcentrateSample Concentrate Sample CheckSensitivity->ConcentrateSample No

Caption: A decision tree for troubleshooting experiments with low or no detectable 3-oxo-C6-HSL signal.

References

Technical Support Center: Optimizing OHHL Extraction from Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) and other N-acyl homoserine lactones (AHLs) from complex samples.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the extraction and analysis of OHHL.

1. What is the most common method for extracting OHHL from liquid cultures?

The most widely used method is liquid-liquid extraction (LLE) using an organic solvent. Acidified ethyl acetate (B1210297) is frequently chosen due to its efficiency in extracting a broad range of AHLs, including OHHL.[1][2][3] The sample, typically a bacterial culture supernatant, is mixed vigorously with an equal volume of acidified ethyl acetate. The organic phase, containing the AHLs, is then collected. This process is often repeated three times to maximize recovery.[2][3]

2. Why is the extraction solvent acidified?

Acidifying the extraction solvent, commonly with 0.1% to 0.5% formic acid or acetic acid, helps to ensure that the lactone ring of the OHHL molecule remains intact and that the molecule is in a neutral, less polar state, which improves its partitioning into the organic solvent.[1][2]

3. What are the critical factors affecting the stability of OHHL during extraction and storage?

OHHL and other AHLs are susceptible to pH-dependent degradation.[4] At alkaline pH, the lactone ring is hydrolyzed, rendering the molecule inactive. Therefore, it is crucial to maintain a neutral to acidic pH during extraction and storage. Samples should be stored at -20°C or below to minimize degradation.[1][3] The addition of buffers like 3-[N-morpholino] propane (B168953) sulfonic acid (MOPS) to culture media can help prevent pH changes that lead to AHL degradation.[3]

4. What are "matrix effects" and how can they interfere with OHHL quantification?

Matrix effects refer to the alteration of the analytical signal of the target analyte (OHHL) due to the presence of other components in the sample matrix.[5][6] These effects can cause either signal suppression or enhancement, leading to inaccurate quantification.[5][7] In complex samples like tissue homogenates or culture media, co-extracted compounds can interfere with the ionization of OHHL in mass spectrometry-based analyses.[7][8]

5. How can I minimize matrix effects?

Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Utilize more rigorous cleanup steps like solid-phase extraction (SPE) to remove interfering compounds.[1]

  • Dilution: Diluting the sample can reduce the concentration of matrix components relative to the analyte.[8]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate OHHL from co-eluting matrix components.[7]

  • Internal Standards: The use of a stable isotope-labeled internal standard that behaves similarly to the analyte can compensate for matrix effects.[7]

Troubleshooting Guide

A step-by-step guide to resolving common issues encountered during OHHL extraction.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Recovery of OHHL 1. OHHL Degradation: The pH of the sample may have become alkaline, leading to the hydrolysis of the lactone ring.[4] 2. Inefficient Extraction: The chosen solvent may not be optimal, or the extraction procedure may be incomplete. 3. Low Production: The bacterial strain may be producing low levels of OHHL.[2]1. pH Control: Ensure the sample and extraction solvent are acidified (e.g., with 0.1% formic acid).[2] Consider buffering the culture medium.[3] 2. Optimize Extraction: Perform the extraction three times with an equal volume of solvent.[2][3] Consider switching to a different solvent like dichloromethane.[9] 3. Concentrate Sample: After extraction, evaporate the solvent and resuspend the residue in a smaller volume of a suitable solvent like acetonitrile (B52724).[1][10]
High Background Noise in Analytical Readout (e.g., LC-MS) 1. Matrix Effects: Co-eluting compounds from the complex sample matrix are interfering with the detection of OHHL.[5][8] 2. Contamination: Contamination from lab equipment or reagents.1. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction.[1] 2. Chromatographic Optimization: Adjust the gradient of your liquid chromatography to better separate OHHL from interfering compounds.[7] 3. Use Blanks: Run procedural blanks to identify and eliminate sources of contamination.
Inconsistent or Irreproducible Quantification 1. Variable Extraction Efficiency: Inconsistent technique during liquid-liquid extraction. 2. Unstable pH: Fluctuations in sample pH leading to variable degradation of OHHL.[4] 3. Matrix Variability: Differences in the composition of the sample matrix between experiments.[5]1. Standardize Protocol: Ensure consistent volumes, mixing times, and phase separation techniques for all extractions. 2. Buffer Samples: Maintain a stable pH in your samples before and during extraction.[3] 3. Use Internal Standards: Spike samples with a known amount of an internal standard (ideally a stable isotope-labeled version of OHHL) before extraction to normalize for variations.[7]

Experimental Protocols

Detailed methodologies for key experiments related to OHHL extraction.

Protocol 1: Liquid-Liquid Extraction (LLE) of OHHL from Bacterial Supernatant

This protocol describes a standard method for extracting OHHL from a liquid culture.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate

  • Formic acid (or glacial acetic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen gas flow

  • Acetonitrile

Procedure:

  • Grow the bacterial strain of interest to the desired cell density (e.g., stationary phase).[1]

  • Centrifuge the culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.[2]

  • Carefully collect the supernatant. For enhanced purity, filter the supernatant through a 0.22 µm filter.[2][10]

  • Acidify the supernatant by adding formic acid to a final concentration of 0.1% (v/v).[2]

  • Transfer the acidified supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate (containing 0.1% formic acid).

  • Shake the mixture vigorously for 1-2 minutes and then allow the phases to separate.

  • Collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.[2][3]

  • Pool the collected organic phases.

  • Evaporate the solvent to dryness using a rotary evaporator at 30-45°C or under a gentle stream of nitrogen gas.[1][2]

  • Reconstitute the dried extract in a small, known volume (e.g., 1 mL) of acetonitrile for subsequent analysis.[1][3]

  • Store the extract at -20°C until analysis.[1][3]

Protocol 2: Solid-Phase Extraction (SPE) for OHHL Cleanup

This protocol provides a method for further purifying the OHHL extract to reduce matrix effects.

Materials:

  • OHHL extract from LLE (dried and reconstituted)

  • SPE columns (e.g., C18)

  • Hexane

  • Ethyl acetate

  • Methanol (B129727)

  • Acetonitrile

Procedure:

  • Condition the SPE column by sequentially passing through methanol followed by water.

  • Re-dissolve the dried extract from the LLE in a solvent compatible with the SPE column (e.g., hexane-ethyl acetate mixture).[1]

  • Load the dissolved extract onto the conditioned SPE column.

  • Wash the column with a non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Elute the OHHL from the column using a more polar solvent or a gradient of solvents (e.g., increasing concentrations of ethyl acetate in hexane, or methanol/water mixtures). The exact elution solvent will depend on the specific SPE sorbent and the AHLs of interest.

  • Collect the fractions containing the OHHL.

  • Evaporate the solvent from the collected fractions.

  • Reconstitute the purified extract in a suitable solvent for analysis (e.g., acetonitrile).

Visualizations

Diagrams illustrating key workflows and concepts in OHHL extraction.

OHHL_Extraction_Workflow start Complex Sample (e.g., Bacterial Culture) centrifugation Centrifugation/ Filtration start->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant acidification Acidification (e.g., 0.1% Formic Acid) supernatant->acidification lle Liquid-Liquid Extraction (Acidified Ethyl Acetate) acidification->lle organic_phase Organic Phase Collection lle->organic_phase evaporation Solvent Evaporation organic_phase->evaporation reconstitution Reconstitution (e.g., Acetonitrile) evaporation->reconstitution analysis Analysis (LC-MS, TLC, etc.) reconstitution->analysis spe Optional: Solid-Phase Extraction (SPE) Cleanup reconstitution->spe For high matrix samples spe->analysis

Caption: General workflow for the extraction of OHHL from a complex sample.

Troubleshooting_OHHL_Extraction problem Problem: Low/No OHHL Recovery check_ph Check Sample/Solvent pH problem->check_ph is_alkaline Is pH > 7? check_ph->is_alkaline acidify Solution: Acidify sample/solvent. Buffer future samples. is_alkaline->acidify Yes check_protocol Review Extraction Protocol is_alkaline->check_protocol No ok Problem Resolved acidify->ok incomplete_extraction Incomplete Extraction? check_protocol->incomplete_extraction repeat_extraction Solution: Repeat extraction 3x. Ensure vigorous mixing. incomplete_extraction->repeat_extraction Yes check_analysis Review Analytical Method incomplete_extraction->check_analysis No repeat_extraction->ok matrix_effects High Matrix Effects? check_analysis->matrix_effects add_cleanup Solution: Add SPE cleanup step. Use internal standard. matrix_effects->add_cleanup Yes matrix_effects->ok No add_cleanup->ok

Caption: A decision tree for troubleshooting low OHHL recovery.

OHHL_Degradation_Pathway ohhl_stable OHHL (Intact) Lactone Ring Closed ohhl_hydrolyzed Hydrolyzed OHHL (Inactive) ohhl_stable->ohhl_hydrolyzed ohhl_hydrolyzed->ohhl_stable Reversible under acidic conditions neutral_ph Neutral to Acidic pH (≤ 7) alkaline_ph Alkaline pH (> 7) (Lactonolysis)

Caption: The pH-dependent degradation pathway of OHHL.

References

Technical Support Center: N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reporter strains for detecting 3-oxo-C6-HSL and how do they work?

A1: The two most widely used reporter strains for detecting short-chain N-acyl homoserine lactones (AHLs) like 3-oxo-C6-HSL are Chromobacterium violaceum CV026 and Agrobacterium tumefaciens NTL4(pZRA5010) or similar plasmids.

  • Chromobacterium violaceum CV026: This is a mutant strain that cannot produce its own AHLs but retains the ability to respond to exogenous short-chain AHLs (C4-HSL to C8-HSL). In the presence of these AHLs, a signaling cascade is activated, leading to the production of a purple pigment called violacein (B1683560).[1][2] The intensity of the purple color is proportional to the concentration of the AHL, which can be quantified.[3][4]

  • Agrobacterium tumefaciens NTL4(pZRA5010): This strain is engineered to lack its Ti plasmid, meaning it does not produce its own AHLs.[5] It carries a reporter plasmid that contains the traR gene (encoding the TraR receptor protein) and a traG-lacZ reporter fusion.[5][6] When 3-oxo-C6-HSL or other compatible AHLs are present, they bind to and activate the TraR protein. The activated TraR-AHL complex then induces the expression of the lacZ gene, which produces the enzyme β-galactosidase. The activity of β-galactosidase can be measured using chromogenic substrates like X-gal (producing a blue color) or ONPG (producing a yellow color).[6]

Q2: What is the difference between quorum sensing inhibition (QSI) and quorum quenching (QQ)?

A2: Both terms refer to the interference with quorum sensing, but they describe different mechanisms of action.

  • Quorum Sensing Inhibition (QSI): This typically refers to the competitive inhibition of the AHL receptor. A QSI molecule, often a structural analog of the native AHL, binds to the receptor protein (e.g., TraR in A. tumefaciens) but does not activate it, thereby preventing the native AHL from binding and initiating the signaling cascade.[7]

  • Quorum Quenching (QQ): This term broadly encompasses any method that disrupts quorum sensing signaling.[7] It includes the enzymatic degradation of the AHL signal molecules.[8] The two main types of QQ enzymes are:

    • AHL lactonases: These enzymes hydrolyze the lactone ring of the homoserine lactone moiety.[8]

    • AHL acylases: These enzymes cleave the amide bond, separating the acyl side chain from the homoserine lactone ring.[8]

Q3: How can I differentiate between enzymatic degradation (quorum quenching) and competitive inhibition of the receptor?

A3: A simple pre-incubation experiment can help distinguish between these two mechanisms. Incubate your test compound with a known concentration of 3-oxo-C6-HSL for a period before adding it to the reporter strain bioassay.

  • If the compound is an enzyme that degrades the AHL (QQ): The pre-incubation will result in a significant loss of the AHL signal, leading to a greatly reduced or absent response in the bioassay compared to a control where the compound and AHL are added simultaneously.

  • If the compound is a competitive inhibitor (QSI): Pre-incubation will likely have little to no effect on the outcome of the bioassay, as the inhibitor acts by competing for the receptor at the time of detection.

Additionally, heat-inactivating the test compound before the assay can be informative. If the inhibitory activity is lost after heat treatment, it is likely due to an enzyme.

Troubleshooting Guides

This section addresses specific issues that may arise during your 3-oxo-C6-HSL bioassays.

Issue 1: No Signal or a Very Weak Signal
Possible Cause Troubleshooting Steps
Degraded 3-oxo-C6-HSL Stock Solution Prepare a fresh stock solution of 3-oxo-C6-HSL. AHLs can be susceptible to hydrolysis, especially at non-neutral pH.
Inactive Reporter Strain Streak the reporter strain from a glycerol (B35011) stock onto a fresh agar (B569324) plate with the appropriate antibiotic selection to ensure you have a pure and viable culture.
Incorrect Media Composition Double-check the composition of your growth and assay media. Ensure all components are added in the correct concentrations and that the pH is appropriate for the reporter strain.
Sub-optimal Incubation Conditions Verify the incubation temperature and duration. C. violaceum is typically incubated at 28-30°C for 24-48 hours, while A. tumefaciens is incubated at 28°C for a similar duration.[6][9]
Insufficient Concentration of 3-oxo-C6-HSL Increase the concentration of 3-oxo-C6-HSL in your positive controls to ensure it is within the detection range of the bioassay.
Presence of an Unknown Inhibitor If testing samples from complex mixtures (e.g., natural product extracts), consider the possibility of an unknown inhibitor co-purifying with your compound of interest.
Issue 2: High Background Signal (False Positives)
Possible Cause Troubleshooting Steps
Contamination of the Reporter Strain Re-streak the reporter strain to obtain a pure culture. Contaminating bacteria may produce their own AHLs, leading to a false-positive signal.
Media Components Inducing the Reporter Test your media components individually to see if any of them are causing background activation of the reporter strain.
Test Compound Auto-activity Some test compounds may be able to weakly activate the reporter system on their own. Run a negative control with the test compound in the absence of 3-oxo-C6-HSL.
For A. tumefaciens Bioassays: Endogenous β-galactosidase Activity Some bacteria possess endogenous β-galactosidase activity. Ensure your A. tumefaciens reporter strain is a lacZ deletion mutant or use appropriate controls to account for this.
Spontaneous Hydrolysis of X-gal or ONPG Ensure that the pH of your assay buffer is neutral. Acidic or basic conditions can lead to the non-enzymatic breakdown of these substrates.
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Pipetting Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[10]
Uneven Inoculum of Reporter Strain Ensure the reporter strain is thoroughly mixed before being added to the assay plates or tubes to achieve a uniform cell density.
Edge Effects in Microtiter Plates When using microtiter plates, be mindful of "edge effects," where wells on the outer edges of the plate may behave differently due to temperature or evaporation gradients. If possible, avoid using the outermost wells for critical samples.
Incomplete Lysis of Cells (for A. tumefaciens ONPG assay) Ensure complete cell lysis to release all the β-galactosidase. The use of detergents like sarkosyl or physical methods like freeze-thaw cycles can improve lysis efficiency.
Precipitation of Test Compound Some test compounds may precipitate in the assay medium, leading to inconsistent concentrations. Check the solubility of your compounds and consider using a co-solvent like DMSO (at a low, non-inhibitory final concentration).

Quantitative Data Summary

The following table summarizes the inhibitory effects of various compounds on AHL-mediated quorum sensing. Please note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Compound Class Example Compound Target Organism/Bioassay Effect IC50 / % Inhibition
Halogenated Furanones (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanonePseudomonas aeruginosaCompetitive InhibitionIC50 ≈ 1-10 µM
Garlic Extracts AjoenePseudomonas aeruginosaInhibition of QS-regulated genesSignificant reduction in virulence factors
Vanilla Extracts VanillinChromobacterium violaceumInhibition of violacein productionConcentration-dependent inhibition
Synthetic AHL Analogs Phenylacetyl-HSLAgrobacterium tumefaciensCompetitive InhibitionIC50 in the µM range
Enzymes (QQ) AiiA LactonaseVariousDegradation of AHLsHighly efficient, often complete degradation

This table is a summary of representative data and specific values may vary based on the cited literature.

Experimental Protocols

Protocol 1: Chromobacterium violaceum CV026 Agar Plate Bioassay

This protocol is adapted for the qualitative or semi-quantitative screening of 3-oxo-C6-HSL and its inhibitors.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar and broth

  • 3-oxo-C6-HSL stock solution (in a solvent like acetonitrile (B52724) or DMSO)

  • Test compounds

  • Sterile petri dishes, filter paper discs, and micropipettes

Procedure:

  • Prepare the Reporter Strain: Inoculate a single colony of C. violaceum CV026 into LB broth and grow overnight at 28-30°C with shaking.

  • Prepare the Assay Plates:

    • Autoclave LB agar and cool to approximately 50°C.

    • Add the 3-oxo-C6-HSL to the molten agar to a final concentration that gives a moderate purple color (e.g., 100 nM).

    • Add a standardized inoculum of the overnight C. violaceum CV026 culture to the agar (e.g., 1 ml per 100 ml of agar).

    • Mix gently and pour into sterile petri dishes.

  • Apply Test Compounds:

    • Once the agar has solidified, place sterile filter paper discs on the surface.

    • Pipette a known amount of your test compound onto each disc. Include a solvent control.

  • Incubation: Incubate the plates at 28-30°C for 24-48 hours.

  • Analysis: A zone of clearing (a halo of no purple color) around a disc indicates inhibition of violacein production and therefore potential interference with quorum sensing. The diameter of this zone can be measured for semi-quantitative analysis.

Protocol 2: Agrobacterium tumefaciens NTL4(pZRA5010) Liquid Bioassay (ONPG)

This protocol allows for the quantitative determination of β-galactosidase activity induced by 3-oxo-C6-HSL.

Materials:

  • Agrobacterium tumefaciens NTL4(pZRA5010)

  • AT minimal medium

  • 3-oxo-C6-HSL stock solution

  • Test compounds

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution

  • Z buffer

  • Sodium carbonate (Na₂CO₃) solution (1M)

  • Microcentrifuge tubes and a spectrophotometer

Procedure:

  • Prepare the Reporter Strain: Grow A. tumefaciens NTL4(pZRA5010) overnight in AT minimal medium with appropriate antibiotics at 28°C.

  • Set up the Assay:

    • In microcentrifuge tubes, combine the reporter strain culture, 3-oxo-C6-HSL (at a concentration that gives a strong signal, e.g., 50-100 nM), and your test compound at various concentrations.

    • Include positive (reporter + 3-oxo-C6-HSL) and negative (reporter only) controls.

    • Incubate the tubes at 28°C for a defined period (e.g., 4-6 hours).

  • Measure β-galactosidase Activity:

    • Pellet the cells by centrifugation.

    • Resuspend the cells in Z buffer.

    • Lyse the cells by adding a drop of toluene (B28343) or a detergent like sarkosyl and vortexing vigorously.

    • Start the enzymatic reaction by adding ONPG solution.

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding 1M Na₂CO₃.

  • Quantification:

    • Pellet the cell debris.

    • Measure the absorbance of the supernatant at 420 nm.

    • Calculate the Miller units of β-galactosidase activity to quantify the level of gene expression.

Visualizations

Signaling Pathways and Experimental Workflows

Quorum_Sensing_Pathway_CV026 cluster_extracellular Extracellular cluster_cell Chromobacterium violaceum CV026 3_oxo_C6_HSL_ext 3-oxo-C6-HSL 3_oxo_C6_HSL_int 3-oxo-C6-HSL 3_oxo_C6_HSL_ext->3_oxo_C6_HSL_int Diffusion CviR_active CviR-AHL Complex (Active) 3_oxo_C6_HSL_int->CviR_active CviR CviR Receptor (Inactive) CviR->CviR_active vioA_promoter vioA Promoter CviR_active->vioA_promoter Binds to vioA_operon vioA-E Genes vioA_promoter->vioA_operon Induces Transcription Violacein Violacein Synthesis vioA_operon->Violacein

Caption: C. violaceum CV026 signaling pathway.

Quorum_Sensing_Pathway_AT cluster_extracellular Extracellular cluster_cell Agrobacterium tumefaciens NTL4 3_oxo_C6_HSL_ext 3-oxo-C6-HSL 3_oxo_C6_HSL_int 3-oxo-C6-HSL 3_oxo_C6_HSL_ext->3_oxo_C6_HSL_int Diffusion TraR_active TraR-AHL Complex (Active) 3_oxo_C6_HSL_int->TraR_active TraR TraR Receptor (Inactive) TraR->TraR_active traG_promoter traG Promoter TraR_active->traG_promoter Binds to lacZ_gene lacZ Gene traG_promoter->lacZ_gene Induces Transcription beta_gal β-galactosidase lacZ_gene->beta_gal

Caption: A. tumefaciens NTL4 reporter signaling.

Troubleshooting_Workflow start Unexpected Bioassay Result check_controls Review Controls (Positive & Negative) start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_assay Troubleshoot Assay Components (Reagents, Strain, Conditions) controls_ok->troubleshoot_assay No troubleshoot_compound Investigate Test Compound (Solubility, Purity, Mechanism) controls_ok->troubleshoot_compound Yes re_run_assay Re-run Assay troubleshoot_assay->re_run_assay troubleshoot_compound->re_run_assay

Caption: General troubleshooting workflow for bioassays.

References

how to improve the specificity of 3-oxo-C6-HSL detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the specificity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My whole-cell biosensor is showing a positive signal, but I'm not sure if it's specific to 3-oxo-C6-HSL. How can I confirm the specificity?

A1: Cross-reactivity with other N-acyl homoserine lactones (AHLs) is a common issue with whole-cell biosensors.[1] The LuxR-family of receptor proteins, often used in these biosensors, can bind to a range of AHLs with varying affinities. To confirm the specificity of your signal, you can:

  • Use a panel of AHL standards: Test your biosensor with a range of AHLs of different acyl chain lengths and modifications (e.g., C4-HSL, C8-HSL, 3-oxo-C8-HSL, 3-hydroxy-C10-HSL) to characterize its response profile.

  • Employ a complementary detection method: Use a high-specificity method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the presence and quantity of 3-oxo-C6-HSL in your sample.[2]

  • Utilize a more specific biosensor: Some biosensors, like those based on the LasR system, have different specificity profiles.[3] Consider using a different biosensor strain to see if the response is consistent.

Q2: I am observing high background noise or inconsistent results with my biosensor assay. What could be the cause?

A2: High background and inconsistency can stem from several factors:

  • Matrix Effects: Components in your sample matrix (e.g., culture supernatant, environmental extracts) can interfere with the biosensor's response.[4][5] This can either inhibit or non-specifically activate the reporter system. To mitigate this, consider including a standard addition in your experimental design to quantify the matrix effect.[4]

  • Leaky Promoters: The reporter system in your biosensor may have a "leaky" promoter, leading to a baseline level of signal in the absence of AHLs.

  • Cell Viability and Density: Ensure your biosensor cells are in the optimal growth phase and at a consistent density for each experiment. Variations can lead to inconsistent results.

Q3: What are the advantages of using LC-MS/MS over a whole-cell biosensor for 3-oxo-C6-HSL detection?

A3: LC-MS/MS offers several advantages, primarily in specificity and quantification:

  • High Specificity: LC-MS/MS can distinguish between different AHLs with high confidence based on their mass-to-charge ratio and fragmentation patterns.[2] This overcomes the cross-reactivity limitations of biosensors.

  • Accurate Quantification: This method allows for precise quantification of 3-oxo-C6-HSL in complex samples.[6]

  • Simultaneous Detection: LC-MS/MS can be configured to detect and quantify multiple AHLs in a single run.[7]

However, it requires more specialized equipment and expertise compared to biosensor assays.

Q4: Can I engineer a biosensor to be more specific for 3-oxo-C6-HSL?

A4: Yes, it is possible to improve the specificity of a LuxR-based biosensor through protein engineering techniques such as:

  • Site-Directed Mutagenesis: By altering specific amino acid residues in the ligand-binding pocket of the LuxR protein, it is possible to change its affinity and specificity for different AHLs.[8]

  • Directed Evolution: This involves generating a library of LuxR variants and screening for those with the desired specificity.[9][10]

These approaches require expertise in molecular biology and protein engineering.

Troubleshooting Guides

Issue 1: Low or No Signal from Whole-Cell Biosensor
Possible Cause Troubleshooting Step
AHL Degradation Ensure sample pH is neutral as AHLs are susceptible to lactonolysis at alkaline pH. Keep samples on ice or frozen to prevent enzymatic degradation.
Insufficient AHL Concentration Concentrate your sample using solid-phase extraction (SPE) or liquid-liquid extraction.
Biosensor Not Viable Check the viability of your biosensor cells. Use fresh cultures in the exponential growth phase for your assays.
Incorrect Reporter Gene Verify that the reporter gene (e.g., GFP, lacZ, lux) is appropriate for your detection instrument (fluorometer, spectrophotometer, luminometer).
Issue 2: High Background Signal in Biosensor Assay
Possible Cause Troubleshooting Step
Leaky Promoter in Biosensor Characterize the background signal of your biosensor with a "no AHL" control. If high, consider re-engineering the biosensor with a tighter promoter.
Autofluorescence/Chemiluminescence of Sample Run a control with your sample and a biosensor strain that does not contain the reporter gene to measure background interference.
Contamination of Media or Reagents Test all media and reagents for AHL contamination.
Issue 3: Poor Specificity and Cross-Reactivity
Possible Cause Troubleshooting Step
Promiscuous LuxR Receptor Characterize the cross-reactivity profile of your biosensor with a panel of AHL standards. If specificity is insufficient, consider using a more specific biosensor strain or an orthogonal detection method like LC-MS/MS.
Presence of Multiple AHLs in Sample Use thin-layer chromatography (TLC) overlaid with the biosensor to separate different AHLs before detection.[1]

Experimental Protocols

Protocol 1: Whole-Cell Biosensor Assay for 3-oxo-C6-HSL Detection

This protocol provides a general framework for using a whole-cell biosensor with a fluorescent reporter.

Materials:

  • Biosensor strain (e.g., E. coli expressing a LuxR-based system with a GFP reporter)

  • Appropriate growth medium (e.g., LB broth) with selective antibiotics

  • 3-oxo-C6-HSL standard

  • Test samples

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Microplate reader with fluorescence detection

Methodology:

  • Prepare Biosensor Culture: Inoculate a single colony of the biosensor strain into growth medium with antibiotics and grow overnight at the appropriate temperature with shaking.

  • Sub-culture: The next day, dilute the overnight culture into fresh medium and grow to the mid-exponential phase (e.g., OD600 of 0.4-0.6).

  • Prepare Microplate:

    • Add a known volume of your test samples to the wells of the 96-well plate.

    • Prepare a standard curve by adding serial dilutions of the 3-oxo-C6-HSL standard to a set of wells.

    • Include a "no AHL" control (medium only).

  • Inoculate with Biosensor: Add an equal volume of the mid-exponential phase biosensor culture to all wells.

  • Incubation: Incubate the microplate at the optimal temperature for the biosensor for a set period (e.g., 2-6 hours). The incubation time should be optimized for your specific biosensor.

  • Measurement: Measure the fluorescence (e.g., excitation at 485 nm, emission at 515 nm for GFP) and optical density (OD600) using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence signal by the cell density (Fluorescence/OD600).

    • Subtract the normalized background fluorescence from the "no AHL" control.

    • Plot the standard curve and determine the concentration of 3-oxo-C6-HSL in your samples.

Protocol 2: LC-MS/MS for 3-oxo-C6-HSL Quantification

This protocol outlines a general procedure for the quantification of 3-oxo-C6-HSL from bacterial culture supernatant.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (B1210297) (acidified with formic acid)

  • 3-oxo-C6-HSL standard

  • Internal standard (e.g., a deuterated AHL)

  • LC-MS/MS system with a C18 column

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify the culture supernatant to pH 6.0 with a suitable acid.

    • Spike the sample with a known concentration of the internal standard.

    • Extract the AHLs by adding an equal volume of acidified ethyl acetate. Vortex vigorously.

    • Centrifuge to separate the phases.

    • Collect the upper organic phase.

    • Repeat the extraction.

    • Evaporate the pooled organic phases to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography: Separate the AHLs on a C18 column using a gradient of water and acetonitrile (B52724) (both with a small percentage of formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-oxo-C6-HSL and the internal standard.

  • Data Analysis:

    • Generate a standard curve by running serial dilutions of the 3-oxo-C6-HSL standard.

    • Quantify the amount of 3-oxo-C6-HSL in the sample by comparing its peak area to that of the internal standard and the standard curve.

Data Presentation

Table 1: Comparison of Detection Methods for 3-oxo-C6-HSL

Method Specificity Sensitivity (LOD) Throughput Equipment
Whole-Cell Biosensor Moderate (potential for cross-reactivity)~10-100 pM[11]HighMicroplate reader
LC-MS/MS High~1-10 nM[12]Low to ModerateLC-MS/MS system
GC-MS HighGenerally less sensitive than LC-MS/MSLowGC-MS system
ELISA High (antibody-dependent)~30 nM[13]HighMicroplate reader

Visualizations

LuxI_LuxR_Signaling_Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI (AHL Synthase) AHL_int 3-oxo-C6-HSL LuxI->AHL_int Synthesizes LuxR LuxR (Receptor) LuxR_AHL LuxR-AHL Complex LuxR->LuxR_AHL AHL_int->LuxR Binds AHL_int->LuxR_AHL AHL_ext 3-oxo-C6-HSL AHL_int->AHL_ext Diffusion lux_operon lux Operon LuxR_AHL->lux_operon Activates Transcription lux_operon->LuxI Positive Feedback AHL_ext->AHL_int

Caption: The LuxI/LuxR quorum sensing signaling pathway.

Biosensor_Workflow start Start culture 1. Culture Biosensor Cells start->culture add_biosensor 3. Add Biosensor Culture culture->add_biosensor prepare_plate 2. Prepare 96-well Plate (Samples & Standards) prepare_plate->add_biosensor incubate 4. Incubate add_biosensor->incubate measure 5. Measure Fluorescence & OD600 incubate->measure analyze 6. Analyze Data measure->analyze end End analyze->end

Caption: Experimental workflow for a whole-cell biosensor assay.

LCMS_Workflow start Start sample_prep 1. Sample Preparation (Liquid-Liquid Extraction) start->sample_prep evaporate 2. Evaporate Solvent sample_prep->evaporate reconstitute 3. Reconstitute in Methanol evaporate->reconstitute inject 4. Inject into LC-MS/MS reconstitute->inject analyze 5. Data Analysis & Quantification inject->analyze end End analyze->end

Caption: Experimental workflow for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to the Activity of N-(3-oxohexanoyl)-L-homoserine Lactone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key autoinducer molecule involved in the quorum sensing (QS) systems of many Gram-negative bacteria. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence factor production, and motility. The central role of 3-oxo-C6-HSL and other N-acyl-homoserine lactones (AHLs) in bacterial pathogenicity has made them attractive targets for the development of novel antimicrobial agents that disrupt QS pathways. This guide provides a comparative analysis of the activity of various synthetic analogs of 3-oxo-C6-HSL, supported by experimental data, to aid researchers in the field.

Quantitative Comparison of Analog Activity

The following table summarizes the inhibitory activity of several 3-oxo-C6-HSL analogs against QS-mediated processes. The data has been compiled from various studies to provide a comparative overview of their potency.

Analog Name/StructureTarget Organism/SystemAssay TypeActivity (IC50 or % Inhibition)Reference
Amide inhibitor 4a Vibrio fischeriBioluminescence InhibitionIC50 = 2 µM[1]
p-Nitrobenzylcarbamate 3a Vibrio fischeriBioluminescence InhibitionIC50 ≈ 20 µM[1]
Thiocarbamate analog 3b Vibrio fischeriBioluminescence InhibitionIC50 ≈ 20 µM[1]
N-Nonanoyl-cyclopentylamide (C9-CPA) Serratia marcescens AS-1Prodigiosin Production InhibitionStrong inhibitory effect[2]
2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide (compound no. 10) Pseudomonas aeruginosa PAO1Biofilm Formation InhibitionSignificant inhibition at 200 µM[3]
Phenylurea-containing N-dithiocarbamated homoserine lactone (11f) Pseudomonas aeruginosa PAO1Virulence Factor (Pyocyanin, Elastase, Rhamnolipid) Production InhibitionSignificant reduction compared to control[4][5]
C8-HSL (N-octanoyl-L-homoserine lactone) Agrobacterium tumefaciens (TraR)TraR-regulated promoter expressionPotent antagonist, inhibits induction at 1:1 molar ratio with 3-oxo-C8-HSL[6]
3-oxo-C6-HSL (this compound) Agrobacterium tumefaciens (TraR)TraR-regulated promoter expressionPotent antagonist[6]
C10-HSL (N-decanoyl-L-homoserine lactone) Agrobacterium tumefaciens (TraR)TraR-regulated promoter expressionPotent antagonist[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature for evaluating the activity of AHL analogs.

1. Bioluminescence Inhibition Assay in Vibrio fischeri

This assay is commonly used to screen for antagonists of the LuxR transcriptional regulator, which is responsive to 3-oxo-C6-HSL.

  • Bacterial Strain: Vibrio fischeri (e.g., a strain where bioluminescence is dependent on the LuxR/LuxI system).

  • Culture Conditions: Bacteria are grown in a suitable broth medium (e.g., Luria-Bertani broth supplemented with NaCl) to mid-log phase.

  • Assay Procedure:

    • The bacterial culture is diluted to a specific optical density (e.g., OD600 of 0.1).

    • The diluted culture is aliquoted into a 96-well microtiter plate.

    • The AHL analogs to be tested are added to the wells at various concentrations. A known agonist (e.g., 3-oxo-C6-HSL) is added to induce bioluminescence. A control group with only the agonist is also included.

    • The plate is incubated at an appropriate temperature (e.g., 28°C) for a specific period (e.g., 4-6 hours).

    • Bioluminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the control group. The IC50 value, which is the concentration of the analog that causes 50% inhibition of bioluminescence, is determined.

2. Biofilm Formation Inhibition Assay

This assay assesses the ability of AHL analogs to interfere with biofilm formation, a key virulence factor in many pathogenic bacteria.

  • Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1).

  • Culture Conditions: Bacteria are grown overnight in a suitable medium (e.g., LB broth).

  • Assay Procedure:

    • The overnight culture is diluted to a standardized concentration.

    • The diluted culture is added to the wells of a 96-well microtiter plate.

    • The test compounds (AHL analogs) are added to the wells at desired concentrations. A solvent control (e.g., DMSO) is included.

    • The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.

    • After incubation, the planktonic cells are gently removed, and the wells are washed with a buffer (e.g., phosphate-buffered saline).

    • The remaining biofilm is stained with a solution of crystal violet (e.g., 0.1% w/v) for 15-20 minutes.

    • The excess stain is washed off, and the plate is air-dried.

    • The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol).

    • The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 595 nm).

  • Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.

3. Virulence Factor (Pyocyanin) Production Assay in Pseudomonas aeruginosa

This assay quantifies the production of pyocyanin (B1662382), a blue-green pigment and virulence factor produced by P. aeruginosa, which is regulated by QS.

  • Bacterial Strain: Pseudomonas aeruginosa PAO1.

  • Culture Conditions: An overnight culture of PAO1 is used to inoculate a fresh medium (e.g., King's A medium) containing the AHL analog at a specific concentration. A control culture without the analog is also prepared.

  • Assay Procedure:

    • The cultures are incubated at 37°C with shaking for 18-24 hours.

    • After incubation, the cultures are centrifuged to pellet the bacterial cells.

    • The supernatant, which contains the pyocyanin, is collected.

    • Pyocyanin is extracted from the supernatant by adding chloroform (B151607) (e.g., 3 ml of chloroform to 5 ml of supernatant) and vortexing.

    • The chloroform layer (which is now blue) is transferred to a new tube.

    • The pyocyanin is then extracted from the chloroform by adding 0.2 N HCl and vortexing. The aqueous layer will turn pink.

    • The absorbance of the pink aqueous layer is measured at 520 nm.

  • Data Analysis: The concentration of pyocyanin is calculated, and the percentage of inhibition by the analog is determined relative to the control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action of these analogs and the methods used to evaluate them.

Quorum_Sensing_Pathway General Quorum Sensing Signaling Pathway cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL (Autoinducer) AHL_Synthase->AHL Synthesis Receptor Receptor Protein (e.g., LuxR) AHL->Receptor Binding Complex AHL-Receptor Complex AHL->Complex AHL_ext Extracellular AHL AHL->AHL_ext Diffusion out Receptor->Complex DNA DNA Target Genes Complex->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Activates Phenotype QS-Controlled Phenotypes (Biofilm, Virulence) Gene_Expression->Phenotype Leads to AHL_ext->AHL Diffusion in (at high cell density)

Caption: A diagram of the general N-acyl-homoserine lactone (AHL) mediated quorum sensing pathway in Gram-negative bacteria.

Experimental_Workflow Experimental Workflow for Analog Evaluation cluster_workflow start Synthesize/Obtain AHL Analogs screen Primary Screening (e.g., Bioluminescence Assay) start->screen secondary Secondary Assays (Biofilm, Virulence Factor Production) screen->secondary Active Analogs dose_response Dose-Response Analysis (Determine IC50) secondary->dose_response mechanism Mechanism of Action Studies (e.g., Gene Expression Analysis) dose_response->mechanism end Identify Lead Compounds mechanism->end

Caption: A typical experimental workflow for the screening and evaluation of N-acyl-homoserine lactone (AHL) analogs as quorum sensing inhibitors.

References

Validating the Activity of Synthetic N-(3-oxohexanoyl)-L-homoserine lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of synthetic N-(3-oxohexanoyl)-L-homoserine lactone (OOHL) against other acyl-homoserine lactones (AHLs). Synthetic OOHL is widely accepted as chemically and biologically identical to its natural counterpart and serves as a crucial standard in quorum sensing (QS) research. This document outlines key experimental protocols for validating its activity and presents comparative data to inform research and development in quorum sensing modulation.

Comparative Activity of Acyl-Homoserine Lactones

The activity of various AHLs can be quantified using reporter gene assays, where the concentration of the AHL required to elicit a half-maximal response (EC50) is a key metric. Lower EC50 values indicate higher potency. The following table summarizes the EC50 values for OOHL and other selected AHLs in a Vibrio fischeri reporter strain.

CompoundAcyl Chain Length3-oxo substitutionEC50 (nM)Reference
This compound (OOHL) C6 Yes ~5 [1]
N-Butanoyl-L-homoserine lactone (BHL)C4No>1000[2]
N-Hexanoyl-L-homoserine lactone (HHL)C6No~50
N-Octanoyl-L-homoserine lactone (OHL)C8No~20
N-(3-oxooctanoyl)-L-homoserine lactone (OOHL)C8Yes~10
N-Decanoyl-L-homoserine lactone (DHL)C10No~50
N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)C12Yes~10[2]

Experimental Protocols

Accurate validation of synthetic OOHL activity relies on robust and reproducible experimental protocols. Two common methods are the Chromobacterium violaceum bioassay and the Vibrio fischeri bioluminescence assay.

Chromobacterium violaceum CV026 Bioassay for AHL Activity

This bioassay utilizes a mutant strain of C. violaceum (CV026) that does not produce its own AHLs but will produce the purple pigment violacein (B1683560) in response to exogenous short-chain AHLs.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar (B569324) and broth

  • Synthetic this compound (OOHL) and other AHLs

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Preparation of CV026 overlay: Grow C. violaceum CV026 in LB broth overnight at 30°C. Inoculate fresh LB agar (cooled to ~45°C) with the overnight culture. Pour this mixture into petri dishes to create a bacterial lawn.

  • Sample application: Once the agar has solidified, spot a known concentration of the synthetic OOHL or other test compounds onto the surface of the agar.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Quantification of Violacein: The production of violacein can be quantified by extracting the pigment from the agar.

    • Excise the purple zones from the agar.

    • Suspend the agar plugs in a known volume of water and vortex to lyse the cells.

    • Extract the violacein with an equal volume of ethyl acetate.

    • Measure the absorbance of the ethyl acetate layer at 585 nm.

    • A standard curve can be generated using known concentrations of pure violacein to quantify the amount produced in response to different AHLs.[3][4][5]

Vibrio fischeri Bioluminescence Reporter Assay

This assay uses a reporter strain of Vibrio fischeri or a recombinant E. coli containing the lux operon from V. fischeri. The production of light (bioluminescence) is dependent on the presence of an AHL.

Materials:

  • Vibrio fischeri reporter strain (e.g., ES111) or recombinant E. coli with a lux-based plasmid.

  • Appropriate growth medium (e.g., LBS for V. fischeri).

  • Synthetic this compound (OOHL) and other AHLs.

  • Luminometer.

Procedure:

  • Bacterial Culture Preparation: Grow the reporter strain overnight in the appropriate liquid medium at the recommended temperature (e.g., 28°C for V. fischeri).

  • Assay Setup: Dilute the overnight culture to a specific optical density (e.g., OD600 of 0.1) in fresh medium. Aliquot the diluted culture into a 96-well microtiter plate.

  • Addition of AHLs: Add serial dilutions of synthetic OOHL and other test AHLs to the wells. Include a negative control with no added AHL.

  • Incubation: Incubate the plate at the optimal temperature for the reporter strain for a set period (e.g., 4-6 hours), allowing for the induction of the lux operon.

  • Bioluminescence Measurement: Measure the bioluminescence in each well using a luminometer. The output is typically measured in Relative Light Units (RLUs).

  • Data Analysis: Plot the RLU values against the concentration of the AHL. The EC50 value can be calculated from the dose-response curve.[1][6][7][8][9]

Signaling Pathways and Experimental Workflows

LuxI/LuxR Quorum Sensing Pathway

The canonical quorum-sensing system regulated by this compound involves the LuxI synthase and the LuxR transcriptional regulator.

LuxI_LuxR_Pathway cluster_extracellular Extracellular Environment LuxI LuxI Synthase OOHL_in OOHL LuxI->OOHL_in LuxR_unbound LuxR (inactive) LuxR_OOHL LuxR-OOHL Complex (active) LuxR_unbound->LuxR_OOHL Conformational Change Promoter lux box LuxR_OOHL->Promoter Binds to Target_Genes Target Genes (e.g., lux operon) Promoter->Target_Genes Activates Transcription OOHL_in->LuxR_unbound Binds to OOHL_out OOHL OOHL_in->OOHL_out Diffusion

Caption: The LuxI/LuxR quorum sensing circuit.

Experimental Workflow for Validating OOHL Activity

The following diagram illustrates a typical workflow for quantifying the activity of synthetic OOHL using a reporter gene assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A1 Prepare serial dilutions of synthetic OOHL and other AHLs B2 Add AHL dilutions to respective wells A1->B2 A2 Culture reporter strain (e.g., V. fischeri) overnight A3 Dilute overnight culture to working concentration A2->A3 B1 Aliquot diluted culture into 96-well plate A3->B1 B1->B2 B3 Incubate plate for defined period B2->B3 C1 Measure bioluminescence using a luminometer B3->C1 C2 Plot dose-response curve (RLU vs. concentration) C1->C2 C3 Calculate EC50 values C2->C3

Caption: Workflow for OOHL activity validation.

References

A Comparative Analysis of N-(3-oxohexanoyl)-L-homoserine lactone (C6-HSL) Cross-Reactivity with LuxR Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3-oxohexanoyl)-L-homoserine lactone (C6-HSL) is a well-characterized autoinducer molecule involved in quorum sensing (QS) in many Gram-negative bacteria. It interacts with its cognate receptor, LuxR, to regulate gene expression in a cell-density-dependent manner. However, the specificity of this interaction is not absolute, and C6-HSL can exhibit cross-reactivity with various LuxR homologs. This guide provides a comparative analysis of the cross-reactivity of C6-HSL with different LuxR-type receptors, supported by experimental data, to aid researchers in understanding and predicting the outcomes of these interactions in various bacterial systems.

Quantitative Comparison of C6-HSL Interaction with LuxR Homologs

The binding affinity and activation potential of C6-HSL vary significantly among different LuxR homologs. The following table summarizes key quantitative data from published studies.

LuxR HomologOrganism of OriginCognate Acyl-HSLC6-HSL Binding Affinity (Kd)C6-HSL Activation/InhibitionReference
CarR Erwinia carotovora3-oxo-C6-HSL1.8 µMActivator[1][2]
LuxR Vibrio fischeri3-oxo-C6-HSL~6 µM (estimated)Strong Activator[3][4]
TraR Agrobacterium tumefaciens3-oxo-C8-HSLNot specifiedWeak Activator[1]
SdiA Salmonella entericaNone identifiedNot specifiedWeak Activator[5]
CarR Serratia sp. ATCC 39006Not applicableNo detectable affinityNo effect[6]
EsaR Pantoea stewartii3-oxo-C6-HSLNot specifiedInhibitor[7]

Experimental Methodologies

The data presented in this guide are derived from various experimental techniques designed to measure the interaction between acyl-homoserine lactones (AHLs) and LuxR-type receptors. A commonly used method is the reporter gene assay.

Detailed Protocol: Reporter Gene Assay for Measuring LuxR Homolog Activation

This protocol describes a general workflow for quantifying the activation of a LuxR homolog by C6-HSL using a reporter strain, typically Escherichia coli, that does not produce its own AHLs.

1. Materials:

  • E. coli reporter strain carrying two plasmids:
  • An expression plasmid for the LuxR homolog of interest.
  • A reporter plasmid containing the promoter regulated by the LuxR homolog, fused to a reporter gene (e.g., lacZ for β-galactosidase, gfp for green fluorescent protein).
  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics for plasmid maintenance.
  • This compound (C6-HSL) stock solution.
  • Appropriate buffers and substrates for the reporter enzyme assay (e.g., ONPG for β-galactosidase, or a fluorometer for GFP).

2. Experimental Procedure:

  • Inoculation: Inoculate the E. coli reporter strain into LB broth with antibiotics and grow overnight at 37°C with shaking.
  • Subculturing: Dilute the overnight culture into fresh LB medium to an optical density at 600 nm (OD600) of approximately 0.05.
  • Induction: Aliquot the subculture into a multi-well plate. Add C6-HSL to final concentrations ranging from nanomolar to micromolar. Include a negative control with no added C6-HSL.
  • Incubation: Incubate the plate at the optimal temperature for the reporter strain (e.g., 30°C or 37°C) with shaking for a specified period (e.g., 4-6 hours) to allow for protein expression and reporter gene activation.
  • Measurement of Bacterial Growth: Measure the final OD600 of each well to normalize reporter activity to cell density.
  • Quantification of Reporter Activity:
  • For β-galactosidase (LacZ): Lyse the cells and perform a standard β-galactosidase assay using ONPG as a substrate. Measure the absorbance at 420 nm.
  • For GFP: Measure the fluorescence of the culture using a fluorometer with appropriate excitation and emission wavelengths.
  • Data Analysis: Normalize the reporter gene activity by the cell density (OD600). Plot the normalized reporter activity against the concentration of C6-HSL to generate a dose-response curve and determine the EC50 value (the concentration of C6-HSL that elicits a half-maximal response).

Signaling Pathways and Cross-Reactivity

The canonical quorum-sensing circuit involving LuxR and its cognate AHL, 3-oxo-C6-HSL, is a well-established model. However, the promiscuity of C6-HSL with other LuxR homologs highlights the complexity of inter-species communication and competition.

Canonical LuxR Signaling Pathway

The fundamental mechanism of LuxR activation involves the binding of its cognate acyl-homoserine lactone. This binding event induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to a specific DNA sequence known as the lux box, located in the promoter region of target genes. This interaction typically enhances the recruitment of RNA polymerase, leading to the activation of gene transcription.[4][8]

G cluster_cell Bacterial Cell AHL C6-HSL LuxR_inactive LuxR (monomer) Inactive AHL->LuxR_inactive binds to AHL_out C6-HSL (extracellular) AHL->AHL_out diffuses LuxI LuxI (Synthase) LuxI->AHL synthesizes LuxR_active LuxR-AHL Complex (dimer) Active LuxR_inactive->LuxR_active induces dimerization & activation lux_box lux box (DNA Binding Site) LuxR_active->lux_box binds to RNAP RNA Polymerase lux_box->RNAP recruits Transcription Gene Transcription RNAP->Transcription initiates

Caption: Canonical LuxR signaling pathway activated by C6-HSL.

Cross-Reactivity of C6-HSL with Various LuxR Homologs

The degree to which C6-HSL can activate or in some cases inhibit different LuxR homologs is variable. This cross-reactivity can have significant physiological consequences, leading to the activation or repression of unintended gene pathways. The diagram below illustrates the known interactions of C6-HSL with a selection of LuxR homologs.

G cluster_homologs LuxR Homologs C6HSL This compound (C6-HSL) CarR_E CarR (E. carotovora) C6HSL->CarR_E Strong Activation (Cognate ligand) LuxR_V LuxR (V. fischeri) C6HSL->LuxR_V Strong Activation (Cognate ligand) TraR TraR (A. tumefaciens) C6HSL->TraR Weak Activation SdiA SdiA (S. enterica) C6HSL->SdiA Weak Activation CarR_S CarR (Serratia sp.) C6HSL->CarR_S No Interaction EsaR EsaR (P. stewartii) C6HSL->EsaR Inhibition

Caption: Interaction spectrum of C6-HSL with different LuxR homologs.

References

A Comparative Analysis of OHHL and 3-oxo-C12-HSL in Pseudomonas aeruginosa Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, the quorum sensing (QS) systems of Pseudomonas aeruginosa stand out for their complexity and critical role in pathogenicity. This opportunistic pathogen utilizes a sophisticated network of signaling molecules to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and the formation of biofilms. Central to this network are two N-acyl-homoserine lactone (AHL) signaling molecules: N-(3-oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). Understanding the distinct and overlapping roles of these molecules is paramount for the development of novel anti-virulence strategies. This guide provides a detailed comparative analysis of OHHL and 3-oxo-C12-HSL, supported by experimental data and protocols.

Signaling Pathways: A Hierarchical Command

The primary QS circuits in P. aeruginosa are the las and rhl systems, which are hierarchically organized. The las system, considered the master regulator, sits (B43327) at the top of this cascade.[1][2]

The las system is initiated by the synthesis of 3-oxo-C12-HSL by the synthase LasI. As the bacterial population grows, 3-oxo-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic transcriptional regulator, LasR.[2][3] The resulting LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences known as las boxes in the promoter regions of target genes, initiating their transcription.[1][3] One of the key targets of the activated LasR is the rhl system. The LasR:3-oxo-C12-HSL complex activates the transcription of both rhlR and rhlI.[4]

The rhl system, in turn, is controlled by the RhlR regulator and its cognate autoinducer, OHHL (also referred to as C4-HSL), which is synthesized by RhlI.[4] Similar to the las system, the RhlR:OHHL complex activates the transcription of a specific set of target genes. While there is some overlap in the regulons of LasR and RhlR, each also controls the expression of a unique set of genes.[5]

Quorum_Sensing_Hierarchy cluster_las las System cluster_rhl rhl System cluster_virulence Virulence Gene Expression LasI LasI 3_oxo_C12_HSL 3-oxo-C12-HSL LasI->3_oxo_C12_HSL synthesizes LasR LasR RhlI RhlI LasR->RhlI activates transcription RhlR RhlR LasR->RhlR activates transcription las_genes las-dependent genes (e.g., elastase, protease) LasR->las_genes shared_genes Co-regulated genes LasR->shared_genes 3_oxo_C12_HSL->LasR binds & activates OHHL OHHL RhlI->OHHL synthesizes rhl_genes rhl-dependent genes (e.g., rhamnolipids, pyocyanin) RhlR->rhl_genes RhlR->shared_genes OHHL->RhlR binds & activates

Fig. 1: Hierarchical quorum sensing pathways in P. aeruginosa.

Comparative Analysis of OHHL and 3-oxo-C12-HSL

Feature3-oxo-C12-HSLOHHL (3-oxo-C6-HSL/C4-HSL)
Synthesis Synthesized by LasI synthase.[2]Synthesized by RhlI synthase.[6]
Cognate Receptor Binds to and activates the LasR transcriptional regulator.[2][3]Binds to and activates the RhlR transcriptional regulator.[5]
Regulatory Hierarchy Part of the primary las system, which activates the rhl system.[2][4]Part of the secondary rhl system, which is under the control of the las system.[4]
Key Regulated Virulence Factors Elastase (LasB), alkaline protease, exotoxin A.[1][4]Rhamnolipids, pyocyanin (B1662382), hydrogen cyanide.[4][5]
Effect on Host Cells Potent immunomodulatory activity, can induce apoptosis in various mammalian cells and modulate inflammatory responses.[7][8] At high concentrations, it can inhibit lymphocyte proliferation.[9]Less pronounced immunomodulatory effects compared to 3-oxo-C12-HSL. Does not significantly inhibit lymphocyte proliferation.[9]
Concentration for 50% Inhibition (IC50) of ATP-induced secretion in CF tracheal gland cells 0.3 pM[10]0.4 pM[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of QS systems. Below are protocols for key experiments used to compare the effects of OHHL and 3-oxo-C12-HSL.

Quantification of Pyocyanin Production

Pyocyanin is a blue-green phenazine (B1670421) pigment and a virulence factor primarily under the control of the rhl system.

  • Culture Preparation: Grow P. aeruginosa strains (e.g., wild-type, lasI mutant, rhlI mutant) in a suitable medium such as Glycerol Alanine Minimal Medium or LB broth, with and without the addition of exogenous OHHL or 3-oxo-C12-HSL at desired concentrations.[1] Incubate at 37°C with shaking for 24-48 hours.[1]

  • Extraction:

    • Take a 5 mL aliquot of the bacterial culture and centrifuge to pellet the cells.[1]

    • Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform (B151607).[1]

    • Vortex vigorously to extract the pyocyanin into the chloroform phase (which will turn blue).[1]

    • Separate the chloroform layer and transfer it to a new tube. Add 1 mL of 0.2 N HCl and vortex again. The pyocyanin will move to the acidic aqueous phase, turning it pink.[1]

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm using a spectrophotometer.[1] The concentration can be calculated by multiplying the A520 by 17.072 to give the concentration in µg/mL.[3]

Biofilm Formation Assay

Biofilm formation is a key virulence trait regulated by both las and rhl systems.

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa in LB broth. Dilute the culture to an OD600 of 0.05 in fresh LB broth.[1]

  • Biofilm Growth:

    • Add 200 µL of the diluted culture to each well of a 96-well flat-bottom polystyrene microtiter plate.[1]

    • Add the desired concentrations of OHHL or 3-oxo-C12-HSL to the respective wells. Include appropriate controls (no compound, solvent control).

    • Incubate the plate statically at 37°C for 24-48 hours.[1]

  • Quantification with Crystal Violet:

    • Carefully discard the culture medium from the wells and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Air dry the plate for 15-20 minutes.[1]

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[1]

    • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.[1]

    • Add 200 µL of 95% ethanol (B145695) or 30% acetic acid to each well to solubilize the bound crystal violet.[1][3]

    • Measure the absorbance at 550 nm using a microplate reader.[1]

Gene Expression Analysis by qRT-PCR

This method allows for the quantification of the expression of specific QS-regulated genes.

  • RNA Extraction: Grow P. aeruginosa with and without the AHLs of interest to the desired growth phase (e.g., mid-logarithmic or early stationary).[3] Extract total RNA using a commercial RNA extraction kit, followed by DNase I treatment to remove any contaminating genomic DNA.[3]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[3]

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green-based master mix with primers specific for the target genes (e.g., lasB, rhlA) and a housekeeping gene for normalization (e.g., rpoD).[3]

    • The reaction is typically run in a real-time PCR instrument.

  • Data Analysis: Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[3]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic and Genotypic Assays cluster_analysis Data Analysis and Comparison start Start: P. aeruginosa Culture treatment Treatment Groups: - Control - OHHL - 3-oxo-C12-HSL start->treatment pyocyanin Pyocyanin Assay treatment->pyocyanin biofilm Biofilm Assay treatment->biofilm gene_expression Gene Expression (qRT-PCR) treatment->gene_expression quant_pyocyanin Quantify Pyocyanin (A520) pyocyanin->quant_pyocyanin quant_biofilm Quantify Biofilm (A550) biofilm->quant_biofilm quant_gene Relative Gene Expression (ΔΔCT) gene_expression->quant_gene comparison Comparative Analysis of OHHL vs. 3-oxo-C12-HSL Effects quant_pyocyanin->comparison quant_biofilm->comparison quant_gene->comparison

Fig. 2: General workflow for comparative analysis of AHLs.

Conclusion

The OHHL and 3-oxo-C12-HSL signaling molecules, while structurally related, exhibit distinct and interconnected roles in the regulation of virulence in Pseudomonas aeruginosa. The hierarchical nature of the las and rhl systems, with 3-oxo-C12-HSL acting as the primary initiator, underscores the complexity of this regulatory network. However, emerging evidence of "rewired" QS circuits in clinical isolates, where the rhl system can function independently of a functional las system, highlights the adaptability of this pathogen.[5] A thorough understanding of the nuances of each signaling pathway and the specific contributions of OHHL and 3-oxo-C12-HSL is essential for the rational design of quorum quenching strategies aimed at disarming this formidable pathogen. The experimental protocols provided herein offer a foundation for researchers to further dissect these intricate communication systems.

References

A Researcher's Guide to Validating Quorum Sensing Inhibition of N-(3-oxohexanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methods to validate the inhibition of quorum sensing (QS) mediated by N-(3-oxohexanoyl)-L-homoserine lactone (3-O-C6-HSL). This guide includes experimental data on various antagonists, detailed protocols for key validation assays, and visualizations of the underlying biological and experimental processes.

Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The LuxI/LuxR-type QS system, which utilizes N-acyl homoserine lactones (AHLs) as signaling molecules, is a prominent target for developing anti-virulence strategies. This compound (3-O-C6-HSL) is a key AHL molecule for various Gram-negative bacteria. Antagonists of the 3-O-C6-HSL receptor, typically a LuxR-type protein, represent a promising class of compounds to disrupt bacterial communication and mitigate infections. This guide focuses on the critical methodologies used to validate the efficacy of these antagonists.

Comparative Efficacy of 3-O-C6-HSL Antagonists

The validation of QS inhibitors often involves determining their potency in downregulating QS-controlled phenotypes. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the efficacy of different antagonists. The following table summarizes the reported IC50 values for select antagonists against their respective target systems. It is important to note that experimental conditions can significantly influence these values.

AntagonistTarget System/OrganismAssay TypeIC50Reference
PD12LasR in P. aeruginosaReporter Strain30 nM[1]
V-06-018LasR in P. aeruginosaReporter Strain10 µM[1]
Thiobenzyl-substituted triazoleLasR in P. aeruginosaBiosensor2.6 µM[2]
Furanone C-30P. aeruginosa QS systemsVirulence Factor InhibitionNot specified[3][4]
Salicylic AcidP. aeruginosa QS systemsGeneral QS InhibitionNot specified[3]
OrsellinaldehydeLasR in P. aeruginosaReporter StrainDose-dependent inhibition[5]
Ortho-vanillinRhlR in P. aeruginosaReporter StrainInhibition below 500 µM[5]

Key Experimental Protocols for Validation

Accurate and reproducible validation of 3-O-C6-HSL antagonists relies on standardized experimental protocols. Below are detailed methodologies for commonly employed assays.

Reporter Gene Assays

Reporter gene assays are a primary tool for screening and quantifying the activity of QS inhibitors. These assays utilize engineered bacterial strains where a QS-responsive promoter controls the expression of a reporter gene (e.g., encoding for β-galactosidase, luciferase, or a fluorescent protein).

Protocol: Chromobacterium violaceum CV026 Violacein (B1683560) Inhibition Assay

Chromobacterium violaceum produces the purple pigment violacein, a process regulated by a C6-HSL-mediated QS system. The mutant strain CV026 is unable to produce its own AHL but will produce violacein in the presence of exogenous short-chain AHLs. Antagonists can be screened by their ability to inhibit this induced pigment production.

  • Culture Preparation: Grow C. violaceum CV026 overnight in Luria-Bertani (LB) broth at 30°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, add a sub-micromolar concentration of synthetic 3-O-C6-HSL to each well containing fresh LB broth.

  • Antagonist Addition: Add varying concentrations of the test antagonist to the wells. Include positive controls (AHL only) and negative controls (broth only).

  • Inoculation: Inoculate each well with the overnight culture of C. violaceum CV026, diluted to an optical density at 600 nm (OD600) of approximately 0.1.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Quantification: Quantify violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm. Inhibition is calculated relative to the positive control.[6][7]

Biofilm Formation Assay

Since QS often regulates biofilm formation, a key virulence trait, assessing the ability of an antagonist to inhibit this process is a crucial validation step.

Protocol: Crystal Violet Biofilm Assay

  • Culture and Assay Setup: Grow the test bacterium (e.g., Pseudomonas aeruginosa) overnight. In a 96-well microtiter plate, add fresh growth medium containing varying concentrations of the antagonist.

  • Inoculation: Inoculate the wells with the overnight culture, diluted to a starting OD600 of ~0.05.

  • Incubation: Incubate the plate under static conditions for 24-72 hours at the optimal growth temperature for the bacterium.

  • Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Quantification: Discard the crystal violet solution and wash the wells again with water. Solubilize the bound dye with 30% acetic acid or ethanol. Measure the absorbance at a wavelength between 550 and 590 nm.[4][8]

Virulence Factor Production Assays

The production of specific virulence factors, such as proteases and toxins, is often under the control of QS. Measuring the reduction in these factors provides direct evidence of the antagonist's efficacy.

Protocol: P. aeruginosa Elastase Activity Assay

  • Culture Conditions: Grow P. aeruginosa in a suitable medium (e.g., LB broth) with and without the antagonist for 18-24 hours.

  • Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

  • Assay: Add the supernatant to a solution of Elastin-Congo Red in a reaction buffer.

  • Incubation: Incubate the mixture at 37°C for several hours.

  • Quantification: Stop the reaction and centrifuge to pellet the insoluble substrate. Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized Congo Red released by elastase activity.[4][9]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in 3-O-C6-HSL-mediated quorum sensing and its inhibition, the following diagrams illustrate the key signaling pathway, the mechanism of antagonist action, and a typical experimental workflow.

Quorum_Sensing_Signaling_Pathway cluster_bacterium Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI (AHL Synthase) LuxI->AHL_in AHL_out 3-O-C6-HSL (AHL) LuxI->AHL_out LuxR_inactive LuxR (Inactive Receptor) LuxR_active LuxR-AHL Complex (Active) LuxR_inactive->LuxR_active Binding DNA Target Genes LuxR_active->DNA Activates Transcription Virulence Virulence Factors & Biofilm Formation DNA->Virulence Expression AHL_in->LuxR_inactive AHL_out->AHL_in Increased Cell Density Leads to Accumulation precursor->LuxI Antagonist_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_environment Extracellular Environment LuxR_inactive LuxR (Inactive Receptor) Antagonist_bound LuxR-Antagonist Complex (Inactive) LuxR_inactive->Antagonist_bound DNA Target Genes Antagonist_bound->DNA Blocks Activation No_Virulence No Virulence Gene Expression DNA->No_Virulence Antagonist_in->LuxR_inactive Competitive Binding AHL_out 3-O-C6-HSL (AHL) Antagonist_out Antagonist Antagonist_out->Antagonist_in Introduction of Antagonist AHL_in->LuxR_inactive Blocked by Antagonist Experimental_Workflow Start Hypothesized QS Antagonist Screening Primary Screening: Reporter Gene Assay (e.g., Violacein Inhibition) Start->Screening Active Active Compounds Identified Screening->Active Inhibition Observed Inactive Inactive Compounds Screening->Inactive No Inhibition Secondary Secondary Validation: - Biofilm Inhibition Assay - Virulence Factor Assays Active->Secondary Confirmed Confirmed Antagonist Secondary->Confirmed Phenotypic Inhibition Confirmed

References

A Comparative Guide to the Structural Validation of N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry and alternative methods for the structural validation of N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL), a key quorum-sensing molecule in various Gram-negative bacteria. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical techniques.

Introduction to 3O-C6-HSL and the Importance of Structural Validation

This compound (3O-C6-HSL) is a small signaling molecule that plays a crucial role in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior includes biofilm formation, virulence factor production, and antibiotic resistance. The precise structure of 3O-C6-HSL is critical for its biological activity, making its unambiguous identification and structural validation essential in microbiology, drug development, and clinical diagnostics.

Mass Spectrometry: The Gold Standard for 3O-C6-HSL Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the identification and quantification of 3O-C6-HSL.[1][2] Its high sensitivity and specificity make it the gold standard for confirming the presence of this molecule in complex biological matrices.

Key Performance Characteristics of LC-MS/MS for 3O-C6-HSL Analysis

The primary method for mass spectrometric validation of 3O-C6-HSL involves identifying the protonated parent molecule ([M+H]⁺) and its characteristic fragmentation pattern. The molecular weight of 3O-C6-HSL is 213.23 g/mol .[3]

ParameterTypical ValueSource
Precursor Ion (m/z)214.1[3]
Major Product Ion (m/z)102.1[3][4]
DescriptionThe precursor ion represents the protonated 3O-C6-HSL molecule ([M+H]⁺). The major product ion at m/z 102 corresponds to the homoserine lactone ring, a characteristic fragment for N-acyl homoserine lactones.
Experimental Protocol: LC-MS/MS Analysis of 3O-C6-HSL

The following is a generalized protocol for the analysis of 3O-C6-HSL using a hybrid quadrupole-orbitrap mass spectrometer.

1. Sample Preparation:

  • Bacterial culture supernatants are extracted with an equal volume of acidified ethyl acetate.

  • The organic phase is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent (e.g., methanol).

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Gradient: A typical gradient might start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Scan: A full scan from m/z 50-500 to detect the precursor ion.

  • MS/MS Scan: A product ion scan targeting the precursor ion at m/z 214.1 to generate a fragmentation spectrum. Collision-induced dissociation (CID) is used to fragment the precursor ion.

LC-MS/MS Workflow for 3O-C6-HSL Validation cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Bacterial Culture Bacterial Culture Extraction\n(Ethyl Acetate) Extraction (Ethyl Acetate) Bacterial Culture->Extraction\n(Ethyl Acetate) Drying\n(Nitrogen) Drying (Nitrogen) Extraction\n(Ethyl Acetate)->Drying\n(Nitrogen) Reconstitution\n(Methanol) Reconstitution (Methanol) Drying\n(Nitrogen)->Reconstitution\n(Methanol) C18 Column C18 Column Reconstitution\n(Methanol)->C18 Column Injection Separation Separation C18 Column->Separation Gradient Elution ESI Source ESI Source Separation->ESI Source Ionization Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer m/z 214.1 (Precursor Ion) Collision Cell Collision Cell Mass Analyzer->Collision Cell CID Detector Detector Collision Cell->Detector m/z 102.1 (Product Ion) Data Analysis Data Analysis Detector->Data Analysis

LC-MS/MS Workflow for 3O-C6-HSL Validation

Alternative and Complementary Validation Methods

While mass spectrometry is highly definitive, other techniques can be used for preliminary screening or to provide complementary structural information.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid and cost-effective method for the separation and preliminary identification of 3O-C6-HSL, often used in combination with a bioassay for detection.[5][6]

ParameterTypical ValueSource
Stationary PhaseC18 reversed-phase TLC plate[7]
Mobile Phase60:40 (v/v) Methanol:Water[7]
Detection MethodOverlay with a reporter bacterial strain (e.g., Agrobacterium tumefaciens) that produces a colored product in the presence of AHLs.[6][7]

1. Sample Application:

  • The extracted sample is spotted onto a C18 reversed-phase TLC plate.

2. Development:

  • The plate is placed in a chromatography tank containing the methanol:water mobile phase and allowed to develop.

3. Detection:

  • After development, the plate is dried and overlaid with a soft agar (B569324) containing a culture of an AHL reporter strain (e.g., A. tumefaciens NTL1(pZLR4)).

  • The plate is incubated until colored spots appear, indicating the presence of AHLs. The position of the spot is compared to that of a 3O-C6-HSL standard.

TLC with Bioassay Workflow Sample Extract Sample Extract Spotting on C18 TLC Plate Spotting on C18 TLC Plate Sample Extract->Spotting on C18 TLC Plate Development\n(Methanol/Water) Development (Methanol/Water) Spotting on C18 TLC Plate->Development\n(Methanol/Water) Drying Drying Development\n(Methanol/Water)->Drying Overlay with\nReporter Strain Agar Overlay with Reporter Strain Agar Drying->Overlay with\nReporter Strain Agar Incubation Incubation Overlay with\nReporter Strain Agar->Incubation Visualization of\nColored Spots Visualization of Colored Spots Incubation->Visualization of\nColored Spots

TLC with Bioassay Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. While less sensitive than mass spectrometry, NMR is a powerful tool for unambiguous structure elucidation of purified compounds.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~4.5mH on C3 of lactone
¹H~4.3, ~4.1mH on C4 of lactone
¹H~3.4sH on C2 of acyl chain
¹H~2.5tH on C4 of acyl chain
¹³C~208sC3 of acyl chain (keto)
¹³C~175sC1 of lactone (carbonyl)
¹³C~169sC1 of acyl chain (amide)

Note: Specific chemical shifts can vary depending on the solvent and instrument.

1. Sample Preparation:

  • A purified sample of 3O-C6-HSL (typically >1 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

2. Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further confirm the structure.

3. Data Analysis:

  • The chemical shifts, coupling constants, and integrations of the peaks are analyzed to confirm the structure of 3O-C6-HSL.

Comparison of Validation Methods

FeatureMass Spectrometry (LC-MS/MS)Thin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight and fragmentation patternChromatographic mobility (Rf value)Detailed 3D molecular structure and atomic connectivity
Sensitivity High (picogram to femtogram)Low to moderate (nanogram to microgram)Low (milligram)
Specificity HighLow (isomers can have similar Rf values)Very high
Throughput HighHighLow
Quantitative Analysis Yes, with appropriate standardsSemi-quantitativeYes, with appropriate standards
Primary Use Identification and quantification in complex mixturesScreening and preliminary identificationUnambiguous structure elucidation of pure compounds

Conclusion

The structural validation of this compound is crucial for understanding its role in bacterial communication and for the development of novel therapeutics. Mass spectrometry, particularly LC-MS/MS, stands out as the most sensitive and specific method for the identification and quantification of 3O-C6-HSL in biological samples. Thin-layer chromatography provides a rapid and cost-effective screening tool, while NMR spectroscopy offers unparalleled detail for the structural elucidation of purified compounds. For comprehensive and unambiguous validation, a combination of these methods is often the most effective approach.

Method Comparison Logic cluster_question Analytical Question cluster_method Recommended Method Is 3O-C6-HSL present? Is 3O-C6-HSL present? LC-MS/MS LC-MS/MS Is 3O-C6-HSL present?->LC-MS/MS Confirmation TLC + Bioassay TLC + Bioassay Is 3O-C6-HSL present?->TLC + Bioassay Screening What is the exact structure? What is the exact structure? What is the exact structure?->LC-MS/MS High Confidence NMR NMR What is the exact structure?->NMR Definitive How much is present? How much is present? How much is present?->LC-MS/MS Quantitative

Logic for Method Selection

References

comparing whole-cell biosensors for 3-oxo-C6-HSL detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Whole-Cell Biosensors for 3-oxo-C6-HSL Detection

For researchers, scientists, and drug development professionals, the sensitive and specific detection of the quorum-sensing molecule N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is crucial for studying bacterial communication and developing anti-virulence strategies. Whole-cell biosensors offer a powerful and cost-effective solution for this purpose. This guide provides an objective comparison of commonly used whole-cell biosensors for 3-oxo-C6-HSL detection, supported by experimental data and detailed protocols.

The most common whole-cell biosensors for 3-oxo-C6-HSL are based on the LuxR regulatory system from Aliivibrio fischeri. The underlying principle involves the transcriptional activator LuxR, which, in the presence of its cognate autoinducer 3-oxo-C6-HSL, binds to the lux box in the promoter region (Plux) and activates the transcription of a downstream reporter gene.

G cluster_cell Biosensor Cell (e.g., E. coli) AHL 3-oxo-C6-HSL LuxR_inactive LuxR (inactive) AHL->LuxR_inactive Binds LuxR_active LuxR-AHL Complex (active dimer) LuxR_inactive->LuxR_active Dimerizes Plux PLux Promoter LuxR_active->Plux Activates Reporter Reporter Gene (e.g., gfp, luxCDABE) Plux->Reporter Transcription Signal Output Signal (Fluorescence, Luminescence) Reporter->Signal Translation & Activity G cluster_workflow Experimental Workflow for Biosensor Characterization start Start culture Overnight culture of biosensor strain start->culture dilute Dilute culture to a starting OD600 culture->dilute induce Add varying concentrations of 3-oxo-C6-HSL dilute->induce incubate Incubate at 37°C with shaking induce->incubate measure Measure reporter signal (e.g., fluorescence, luminescence) and OD600 over time incubate->measure analyze Analyze data: - Normalize signal to cell density (e.g., RFU/OD600) - Plot dose-response curves - Determine LOD, EC50, and dynamic range measure->analyze end End analyze->end

A Comparative Guide to the Biological Activity of L- vs. D-Isomers of N-(3-oxohexanoyl)-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of N-acyl-homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing, plays a critical role in their biological function. This guide provides a detailed comparison of the biological activities of the naturally occurring L-isomer and the synthetic D-isomer of N-(3-oxohexanoyl)-homoserine lactone (OHHL), supported by experimental data and methodologies. Understanding the stereospecificity of OHHL is paramount for the development of novel anti-infective strategies that target quorum sensing.

Executive Summary

Experimental evidence overwhelmingly demonstrates that the L-isomer of N-(3-oxohexanoyl)-homoserine lactone is the biologically active agonist in bacterial quorum sensing systems that utilize the LuxR-type receptors. The D-isomer is generally considered to be biologically inactive as an agonist and, in some contexts, may act as a weak antagonist. This stereospecific recognition is fundamental to the function of quorum sensing and has significant implications for the design of synthetic modulators of bacterial communication.

Data Presentation: L-OHHL vs. D-OHHL Activity

Biological AssayTarget Receptor/SystemL-OHHL ActivityD-OHHL ActivityKey Finding
Reporter Gene Assay LuxR-type receptors (e.g., LuxR, RhlR)Potent Agonist (EC₅₀ in low nM to µM range)Inactive or Weak Antagonist (No significant agonistic activity at high concentrations)L-OHHL effectively activates gene expression, while D-OHHL does not.
Violacein (B1683560) Production Assay Chromobacterium violaceum (CviR)Inducer (Promotes pigment production)Inactive (Does not induce pigment production)Demonstrates the necessity of the L-configuration for inducing a phenotypic response.
Carbapenem Production Erwinia carotovora (CarR)High Activity (Restores antibiotic production at low concentrations)Low Activity (Requires significantly higher concentrations for a minimal effect)The natural L-isomer is substantially more potent in restoring regulated phenotypes.
Immunomodulatory Activity Eukaryotic cellsActive (Modulates host immune responses)Essentially Devoid of Activity The L-configuration is crucial for the interaction of AHLs with host cell targets.

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway and Stereospecificity

The biological activity of OHHL is mediated through its binding to LuxR-type transcriptional regulators. The stereospecificity of this interaction is a cornerstone of quorum sensing signaling.

LuxR-AHL Signaling Pathway

LuxR-AHL Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-OHHL_out L-OHHL L-OHHL_in L-OHHL L-OHHL_out->L-OHHL_in Diffusion LuxR LuxR Receptor (inactive monomer) L-OHHL_in->LuxR Binding LuxR-OHHL LuxR-OHHL Complex (active dimer) LuxR->LuxR-OHHL Conformational Change & Dimerization lux_box lux box (DNA) LuxR-OHHL->lux_box Binding Target_Genes Target Genes (e.g., luxI, virulence factors) lux_box->Target_Genes Transcription Activation D-OHHL D-OHHL D-OHHL->LuxR No effective binding

Caption: L-OHHL binds to the LuxR receptor, inducing a conformational change and dimerization, which activates gene transcription.

The binding pocket of LuxR-type receptors is highly specific for the L-enantiomer of the homoserine lactone ring. The spatial arrangement of the atoms in L-OHHL allows for critical hydrogen bonding and hydrophobic interactions within the receptor's binding site. The D-isomer, being a mirror image, cannot establish these precise interactions, thus failing to induce the necessary conformational change for receptor activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the biological activity of L- and D-OHHL.

Reporter Gene Assay using an E. coli Biosensor

This assay quantitatively measures the ability of OHHL isomers to activate a specific LuxR-type receptor, which in turn drives the expression of a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase).

Experimental Workflow:

Reporter Gene Assay Workflow Start Start Culture Grow E. coli biosensor strain (expressing LuxR and reporter plasmid) to mid-log phase Start->Culture Aliquoting Aliquot culture into a 96-well microplate Culture->Aliquoting Addition Add serial dilutions of L-OHHL and D-OHHL to respective wells Aliquoting->Addition Incubation Incubate plates to allow for reporter gene induction Addition->Incubation Measurement Measure reporter activity: - Add substrate (e.g., ONPG for lacZ) - Measure absorbance (420 nm) or luminescence Incubation->Measurement Analysis Plot reporter activity vs. concentration and determine EC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for the quantitative comparison of L- and D-OHHL using a reporter gene assay.

Methodology:

  • Strain and Plasmids: An E. coli strain lacking its own AHL signaling system is co-transformed with two plasmids: one constitutively expressing the LuxR-type receptor of interest (e.g., LuxR from Vibrio fischeri or RhlR from Pseudomonas aeruginosa) and a second plasmid containing a reporter gene (lacZ or luxCDABE) downstream of a LuxR-dependent promoter (containing a lux box).

  • Culture Preparation: The biosensor strain is grown overnight in appropriate liquid media with antibiotics to maintain the plasmids. The overnight culture is then diluted in fresh media and grown to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Assay Setup: The culture is aliquoted into a 96-well microplate. Stock solutions of synthetically prepared L-OHHL and D-OHHL are serially diluted and added to the wells to achieve a range of final concentrations. Control wells with no added OHHL are included.

  • Incubation: The microplate is incubated at the optimal growth temperature for the biosensor strain for a period sufficient to allow for reporter gene expression (typically 4-6 hours).

  • Data Quantification:

    • For a lacZ reporter, cells are lysed, and a substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) is added. The reaction is stopped, and the absorbance of the resulting o-nitrophenol is measured at 420 nm.

    • For a lux reporter, the luminescence is measured directly using a luminometer.

  • Data Analysis: The reporter activity (absorbance or luminescence) is plotted against the concentration of the OHHL isomer. The EC₅₀ value, representing the concentration required to achieve 50% of the maximal response, is calculated for each isomer.

Chromobacterium violaceum Violacein Production Assay

This is a qualitative or semi-quantitative agar (B569324) diffusion assay that relies on the induction of the purple pigment violacein in C. violaceum in response to short-chain AHLs.

Methodology:

  • Strain: A mutant strain of C. violaceum (e.g., CV026) that cannot produce its own AHLs but produces violacein in response to exogenous short-chain AHLs is used.

  • Assay Plate Preparation: A molten soft agar overlay is seeded with an overnight culture of the C. violaceum biosensor strain and poured onto a solid agar plate.

  • Application of Isomers: Once the overlay has solidified, small volumes of L-OHHL and D-OHHL solutions at various concentrations are spotted onto the surface of the agar.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Observation: The presence of a purple halo around the spot indicates the induction of violacein production and thus, agonistic activity. The diameter and intensity of the halo can be used for semi-quantitative comparison.

Conclusion

The stereochemistry of N-(3-oxohexanoyl)-homoserine lactone is a definitive factor in its biological activity. The L-isomer is the natural, potent agonist that drives quorum sensing-mediated gene expression in many Gram-negative bacteria. In contrast, the D-isomer is largely inactive as an agonist. This high degree of stereospecificity highlights the precise molecular recognition capabilities of LuxR-type receptors and provides a critical design principle for the development of targeted quorum sensing inhibitors or agonists for therapeutic and biotechnological applications. While recent studies have detected the presence of D-isomers in bacterial cultures, their potential biological roles remain an area for future investigation.

A Comparative Analysis of N-Acyl-Homoserine Lactones in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a quantitative comparison of the primary N-acyl-homoserine lactone (AHL) signaling molecules in the opportunistic human pathogen Pseudomonas aeruginosa. It is intended for researchers, scientists, and drug development professionals working on bacterial communication and antivirulence strategies. The focus is on the two major AHLs, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), which are central to the regulation of virulence and biofilm formation in this species.

Quorum Sensing in Pseudomonas aeruginosa: The las and rhl Systems

Pseudomonas aeruginosa utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate gene expression with population density. This allows the bacteria to act as a collective, launching virulent attacks and forming protective biofilms only when their population is large enough to overcome host defenses.[1][2][3] The QS network in P. aeruginosa is hierarchical and involves multiple interconnected signaling systems.[4] The two primary systems, and the focus of this guide, are the las and rhl systems, which are mediated by AHLs.[1][5]

The las system is considered to be at the top of the QS hierarchy.[4] It consists of the LasI synthase, which produces the AHL signal molecule 3-oxo-C12-HSL, and the transcriptional regulator LasR.[3][6] As the bacterial population grows, 3-oxo-C12-HSL accumulates. Once it reaches a threshold concentration, it binds to and activates LasR. The LasR:3-oxo-C12-HSL complex then initiates the transcription of numerous target genes, including those for virulence factors like elastase and alkaline protease.[7] Importantly, the LasR complex also activates the expression of the rhlR gene, a key component of the second QS system.[1][6]

The rhl system is regulated by the las system and also functions independently to control the expression of another set of virulence factors.[6][7] This system is comprised of the RhlI synthase, responsible for producing C4-HSL, and the RhlR transcriptional regulator.[3][5] The RhlR:C4-HSL complex activates genes responsible for producing rhamnolipids (biosurfactants involved in motility and biofilm development), pyocyanin (B1662382) (a toxin), and hydrogen cyanide.[8]

AHL_Signaling_Pathway cluster_las las System cluster_rhl rhl System cluster_virulence Virulence & Biofilm Genes LasI LasI Synthase OdDHL 3-oxo-C12-HSL LasI->OdDHL Synthesizes LasR LasR Regulator RhlR RhlR Regulator LasR->RhlR Activates Transcription Las_Targets las-regulated genes (e.g., elastase, protease) LasR->Las_Targets Activates OdDHL->LasR Binds & Activates RhlI RhlI Synthase BHL C4-HSL RhlI->BHL Synthesizes Rhl_Targets rhl-regulated genes (e.g., pyocyanin, rhamnolipids) RhlR->Rhl_Targets Activates BHL->RhlR Binds & Activates

Caption: Hierarchical AHL quorum sensing circuit in P. aeruginosa.

Quantitative Comparison of AHL-Regulated Virulence Factors

The following table summarizes the primary AHL molecule responsible for the regulation of key virulence factors in P. aeruginosa. While both systems are interconnected, certain virulence factors are predominantly controlled by one system over the other.

Virulence FactorPrimary Regulating AHLRegulating SystemFunction
Elastase (LasB) 3-oxo-C12-HSLlasProteolytic enzyme that degrades host tissues, including elastin.[7]
Alkaline Protease 3-oxo-C12-HSLlasDegrades various host proteins, contributing to tissue damage.[7]
Exotoxin A 3-oxo-C12-HSLlasInhibits protein synthesis in eukaryotic cells, leading to cell death.[7]
Pyocyanin C4-HSLrhlA blue-green pigment with redox activity that generates reactive oxygen species, causing oxidative stress to host cells.[8]
Rhamnolipids C4-HSLrhlBiosurfactants involved in swarming motility and are crucial for biofilm maturation and maintenance.[8]
Hydrogen Cyanide C4-HSLrhlA potent metabolic inhibitor that blocks cellular respiration.[8]
Biofilm Formation Bothlas and rhlThe las system is involved in the initial stages of biofilm development, while the rhl system is crucial for maturation.

Experimental Protocols

Accurate quantification of AHLs and their effects on virulence is crucial for research and drug development. Below are detailed methodologies for key experiments.

AHL Extraction from Bacterial Supernatant

This protocol describes a standard method for extracting AHLs from bacterial cultures for subsequent analysis.

Materials:

  • P. aeruginosa overnight culture

  • Luria-Bertani (LB) broth

  • Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)

  • Centrifuge

  • Rotary evaporator or nitrogen stream

  • Methanol (B129727) (HPLC grade)

Procedure:

  • Inoculate fresh LB broth with the P. aeruginosa overnight culture and grow to the desired cell density (typically late-logarithmic or stationary phase, where QS is active).

  • Centrifuge the culture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the bacterial cells.

  • Carefully collect the supernatant.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

  • Vortex vigorously for 2 minutes and allow the phases to separate.

  • Collect the upper organic (ethyl acetate) layer. Repeat the extraction step on the aqueous layer to maximize yield.

  • Combine the organic fractions and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspend the dried extract in a small, known volume of HPLC-grade methanol for analysis.

AHL Quantification using Biosensors

Biosensor strains are genetically engineered bacteria that produce a measurable signal, such as light or color, in the presence of specific AHLs. This is a common and sensitive method for AHL detection.[9]

Materials:

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pCF218, pCF372) for broad-range AHL detection)

  • LB agar (B569324) plates supplemented with appropriate antibiotics for the biosensor

  • Extracted AHL sample

  • Synthetic AHL standards of known concentrations

  • Plate reader or luminometer

Procedure:

  • Prepare a lawn of the biosensor strain on an LB agar plate.

  • Spot a small volume (e.g., 5-10 µL) of the extracted AHL sample and the synthetic standards onto the agar.

  • Incubate the plate overnight at the optimal temperature for the biosensor (e.g., 30°C for A. tumefaciens).

  • Observe and quantify the reporter signal (e.g., β-galactosidase activity using X-Gal, leading to a blue color, or bioluminescence).[9]

  • Compare the signal intensity from the sample to the standard curve generated from the synthetic AHLs to estimate the concentration.

Quantification of Virulence Factor Production

a) Elastase Activity Assay (Elastin-Congo Red Method)

  • Grow P. aeruginosa in the presence or absence of the test compound.

  • Centrifuge the culture and collect the cell-free supernatant.

  • Add 100 µL of the supernatant to 900 µL of a buffer containing Elastin-Congo Red (ECR).

  • Incubate at 37°C for several hours with shaking.

  • Stop the reaction by adding a non-polar solvent and centrifuging to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, indicating elastase activity.

b) Pyocyanin Production Assay

  • Grow P. aeruginosa in a suitable medium (e.g., King's A medium) for 24-48 hours.[10]

  • Extract pyocyanin from the culture supernatant (typically 5 mL) by adding 3 mL of chloroform (B151607) and vortexing.

  • Centrifuge to separate the phases and transfer the blue chloroform layer to a new tube.

  • Re-extract the pyocyanin from the chloroform into an acidic solution by adding 1 mL of 0.2 N HCl. The solution will turn pink.

  • Measure the absorbance of the pink (acidic) layer at 520 nm. The concentration is calculated by multiplying the absorbance by 17.072.

c) Biofilm Formation Assay (Crystal Violet Staining)

  • Grow P. aeruginosa in a 96-well microtiter plate under conditions that promote biofilm formation.

  • After incubation (e.g., 24 hours), gently discard the planktonic (free-swimming) cells and wash the wells with phosphate-buffered saline (PBS).

  • Stain the remaining adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Quantify the biofilm formation by measuring the absorbance of the solubilized stain, typically at 550-590 nm.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_methods cluster_output Output Culture 1. Grow P. aeruginosa Culture Supernatant 2. Harvest Cell-Free Supernatant Culture->Supernatant Extraction 3. Solvent Extraction of AHLs Supernatant->Extraction Concentrate 4. Dry & Reconstitute Extract Extraction->Concentrate Quant_Method Quantification Method Concentrate->Quant_Method Biosensor Biosensor Assay Quant_Method->Biosensor Biological LCMS LC-MS/MS Quant_Method->LCMS Physicochemical TLC Thin-Layer Chromatography Quant_Method->TLC Semi-Quantitative Data AHL Concentration Data Biosensor->Data LCMS->Data TLC->Data

Caption: General experimental workflow for AHL extraction and quantification.

References

Confirming the Role of 3-oxo-C6-HSL in a New Bacterial Isolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for researchers to confirm the role of the quorum-sensing molecule N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) in a newly isolated bacterial strain. By objectively comparing its performance with other signaling molecules and providing detailed experimental methodologies, this document serves as a practical resource for elucidating bacterial communication pathways.

Introduction to 3-oxo-C6-HSL and Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process relies on the production, detection, and response to small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers.

The 3-oxo-C6-HSL is a well-characterized AHL molecule involved in regulating diverse physiological processes, including biofilm formation, virulence factor production, and bioluminescence. It is synthesized by a LuxI-type synthase and recognized by a cognate LuxR-type transcriptional regulator. The binding of 3-oxo-C6-HSL to its receptor typically leads to the activation or repression of target gene expression. Understanding the role of 3-oxo-C6-HSL in a new bacterial isolate is crucial for deciphering its social behavior and identifying potential targets for antimicrobial strategies.

Comparison of 3-oxo-C6-HSL with Alternative Signaling Molecules

While 3-oxo-C6-HSL is a common signaling molecule, bacteria utilize a diverse array of autoinducers. A comparative analysis is essential to understand the specificity and potential for cross-talk in the new isolate's QS system.

Signaling MoleculeChemical NatureTypical Producing BacteriaKey Regulated Phenotypes
3-oxo-C6-HSL N-Acyl Homoserine LactoneVibrio fischeri, Pseudomonas aeruginosa, Erwinia carotovoraBioluminescence, Virulence, Biofilm formation, Antibiotic production
C6-HSL N-Acyl Homoserine LactoneChromobacterium violaceum, Pseudomonas fluorescensPigment production, Biofilm formation, Motility
3-oxo-C8-HSL N-Acyl Homoserine LactoneAgrobacterium tumefaciens, Yersinia enterocoliticaPlasmid conjugation, Virulence, Motility
Autoinducer-2 (AI-2) Furanosyl borate (B1201080) diesterDiverse Gram-negative and Gram-positive bacteriaInterspecies communication, Biofilm formation, Virulence
Autoinducing Peptides (AIPs) Short modified peptidesGram-positive bacteria (e.g., Staphylococcus aureus)Virulence, Toxin production, Biofilm formation

Data Presentation: Quantitative Effects of 3-oxo-C6-HSL

The following tables summarize quantitative data from published studies, illustrating the impact of 3-oxo-C6-HSL on gene expression and biofilm formation. This data provides a benchmark for comparison when evaluating a new bacterial isolate.

Table 1: Fold Change in Gene Expression in Response to 3-oxo-C6-HSL

GeneOrganismFold ChangeFunction
luxIVibrio fischeri>1003-oxo-C6-HSL synthesis
lasBPseudomonas aeruginosa~5-10Elastase (virulence factor)
rhlAPseudomonas aeruginosa~3-5Rhamnolipid biosynthesis (biofilm)
carAErwinia carotovora>50Carbapenem biosynthesis

Table 2: Effect of 3-oxo-C6-HSL on Biofilm Formation

Organism3-oxo-C6-HSL Concentration% Change in Biofilm Mass
Pseudomonas aeruginosa PAO11 µM+ ~40%
Vibrio alginolyticus10 µM+ ~60%
Burkholderia cenocepacia100 µM- ~30%

Mandatory Visualization

Signaling Pathway of 3-oxo-C6-HSL

G Canonical 3-oxo-C6-HSL Signaling Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI 3-oxo-C6-HSL_in 3-oxo-C6-HSL LuxI->3-oxo-C6-HSL_in Synthesis LuxR LuxR LuxR-AHL LuxR-AHL Complex LuxR->LuxR-AHL 3-oxo-C6-HSL_in->LuxR Binding 3-oxo-C6-HSL_out 3-oxo-C6-HSL 3-oxo-C6-HSL_in->3-oxo-C6-HSL_out Diffusion Target Genes Target Genes LuxR-AHL->Target Genes Binds to DNA Phenotypic Changes Phenotypic Changes Target Genes->Phenotypic Changes Leads to

Caption: Canonical LuxI/LuxR-type quorum-sensing circuit mediated by 3-oxo-C6-HSL.

Experimental Workflow for Confirming the Role of 3-oxo-C6-HSL

G Experimental Workflow Isolate New Bacterial Isolate Extraction AHL Extraction Isolate->Extraction Knockout luxI/luxR Gene Knockout Isolate->Knockout Detection AHL Detection (TLC, HPLC-MS) Extraction->Detection Quantification AHL Quantification (Bioreporter Assay) Detection->Quantification Confirmation Confirmation of Role Quantification->Confirmation Complementation Gene Complementation Knockout->Complementation Phenotype Phenotypic Assays (Biofilm, Virulence) Knockout->Phenotype Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Knockout->Gene_Expression Complementation->Phenotype Complementation->Gene_Expression Phenotype->Confirmation Gene_Expression->Confirmation

Safety Operating Guide

Personal protective equipment for handling N-(3-oxohexanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(3-oxohexanoyl)-L-homoserine lactone

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Based on information for similar N-acyl-homoserine lactones, a precautionary approach to PPE is recommended.

Activity Recommended Personal Protective Equipment (PPE)
Handling Small Quantities (milligram scale) Eyes: Safety glasses with side shields or safety goggles. Hands: Nitrile or latex gloves. Respiratory: N95 respirator or equivalent. Body: Laboratory coat.
Handling Large Quantities (gram scale or greater) Eyes: Chemical safety goggles or a face shield. Hands: Chemical-resistant gloves (e.g., nitrile, double-gloved). Respiratory: A properly fitted respirator with an organic vapor cartridge. Body: Chemical-resistant lab coat or apron over a standard lab coat.
Emergency (Spill or Exposure) Eyes: Chemical safety goggles and a face shield. Hands: Heavy-duty, chemical-resistant gloves. Respiratory: Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation. Body: Chemical-resistant suit or coveralls.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

    • Have a spill kit readily accessible.

  • Handling:

    • When weighing the solid compound, do so in a fume hood to avoid inhalation of any dust particles.

    • If preparing solutions, add the solid to the solvent slowly.

    • Avoid direct contact with skin, eyes, and clothing.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area.

    • Decontaminate any equipment used.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste 1. Collect all solid waste (e.g., unused compound, contaminated weigh paper) in a designated, sealed, and clearly labeled hazardous waste container. 2. The label should include the chemical name: "this compound" and any known hazard symbols. 3. Store the container in a designated satellite accumulation area, away from incompatible materials.
Liquid Waste 1. Collect all liquid waste (e.g., solutions containing the compound, solvent rinses) in a designated, sealed, and clearly labeled hazardous waste container. 2. Ensure the container is compatible with the solvents used. 3. The label should include the chemical name, solvent(s), and approximate concentration. 4. Store in the satellite accumulation area.
Contaminated Sharps 1. Dispose of any chemically contaminated sharps (e.g., needles, pipette tips) in a designated, puncture-resistant sharps container labeled for chemical waste.
Empty Containers 1. Triple-rinse empty containers with a suitable solvent. 2. Collect the rinsate as hazardous liquid waste. 3. Deface the original label on the empty container. 4. Dispose of the rinsed container according to your institution's guidelines for non-hazardous lab glass or plastic.

Note: Never dispose of this compound or its waste down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste.

    • For large spills, contact your institution's environmental health and safety department immediately.

Visual Guides

Safe Handling Workflow

Safe Handling Workflow for this compound prep 1. Preparation - Work in fume hood - Assemble materials - Don PPE - Spill kit ready handling 2. Handling - Weigh solid in hood - Prepare solutions slowly - Avoid contact - Keep containers closed prep->handling post_handling 3. Post-Handling - Clean work area - Decontaminate equipment - Doff PPE correctly - Wash hands handling->post_handling disposal 4. Waste Disposal - Segregate waste - Use labeled containers - Store in satellite area post_handling->disposal

Caption: Workflow for handling this compound.

Emergency Response Logic

Emergency Response for this compound start Emergency Event exposure_type Type of Exposure? start->exposure_type spill_size Spill Size? exposure_type->spill_size Spill skin_contact Skin Contact: - Flush with water (15 min) - Remove contaminated clothing - Seek medical attention exposure_type->skin_contact Personal Exposure small_spill Small Spill: - Evacuate area - Wear PPE - Absorb with inert material - Dispose as hazardous waste spill_size->small_spill Small large_spill Large Spill: - Evacuate area - Contact EHS immediately spill_size->large_spill Large eye_contact Eye Contact: - Flush with water (15 min) - Seek immediate medical attention inhalation Inhalation: - Move to fresh air - Provide oxygen if needed - Seek medical attention ingestion Ingestion: - Do not induce vomiting - Rinse mouth - Seek immediate medical attention

Caption: Decision-making process for emergencies.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.